molecular formula C15H17NO7 B15601229 EpoY

EpoY

Cat. No.: B15601229
M. Wt: 323.30 g/mol
InChI Key: PSLWNPKMALERSK-SRVKXCTJSA-N
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Description

EpoY is a useful research compound. Its molecular formula is C15H17NO7 and its molecular weight is 323.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17NO7

Molecular Weight

323.30 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-3-ethoxycarbonyloxirane-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C15H17NO7/c1-2-22-15(21)12-11(23-12)13(18)16-10(14(19)20)7-8-3-5-9(17)6-4-8/h3-6,10-12,17H,2,7H2,1H3,(H,16,18)(H,19,20)/t10-,11-,12-/m0/s1

InChI Key

PSLWNPKMALERSK-SRVKXCTJSA-N

Origin of Product

United States

Foundational & Exploratory

EpoY in Covalent Labeling: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of genetically encoded non-canonical amino acids (ncAAs) has revolutionized the field of chemical biology and drug discovery. Among these, the epoxide-bearing tyrosine analog, EpoY, has emerged as a powerful tool for the covalent labeling of proteins. Its unique combination of stability and reactivity allows for the site-specific and versatile targeting of a wide range of protein nucleophiles. This technical guide provides an in-depth exploration of the mechanism of action of this compound in covalent labeling, complete with experimental protocols and quantitative data to facilitate its application in research and drug development.

Core Mechanism of this compound Covalent Labeling

This compound is a genetically encoded amino acid that contains a reactive epoxide warhead.[1][2][3] The fundamental principle behind its mechanism of action lies in a proximity-induced reaction. The epoxide group, while relatively stable in solution, becomes highly reactive when brought into close proximity with nucleophilic amino acid residues on a target protein. This reaction results in the formation of a stable covalent bond, effectively and irreversibly labeling the target protein.[1][2][3]

The versatility of this compound stems from its ability to react with a broad spectrum of nucleophilic amino acid side chains. This includes the thiol group of cysteine, the imidazole (B134444) group of histidine, the carboxyl groups of aspartate and glutamate, the amino group of lysine, the phenolic group of tyrosine, and the hydroxyl groups of serine and threonine. This broad reactivity expands the scope of potential targets for covalent labeling beyond what is achievable with more restrictive warheads.[1][2][3]

The following diagram illustrates the general mechanism of this compound-mediated covalent labeling:

EpoY_Mechanism cluster_0 This compound-containing Protein cluster_1 Target Protein This compound This compound Residue (with epoxide ring) Reaction Proximity-Induced Reaction This compound->Reaction Nucleophile Nucleophilic Residue (e.g., Cys, His, Lys) Nucleophile->Reaction Covalent_Adduct Stable Covalent Adduct Reaction->Covalent_Adduct Ring Opening

Caption: General mechanism of this compound covalent labeling.

Experimental Workflow for this compound-Mediated Labeling

The successful implementation of this compound for covalent labeling involves a multi-step process, from the genetic incorporation of this compound into a protein of interest to the final analysis of the covalent adduct. The following diagram outlines a typical experimental workflow:

EpoY_Workflow Start Start Plasmid_Prep 1. Plasmid Preparation (Site-directed mutagenesis for TAG codon) Start->Plasmid_Prep Transformation 2. Transformation (E. coli with pEVOL-EpoYRS and target plasmid) Plasmid_Prep->Transformation Expression 3. Protein Expression (in media containing this compound) Transformation->Expression Purification 4. Protein Purification (e.g., Affinity Chromatography) Expression->Purification Labeling 5. Covalent Labeling Reaction (Incubation with target protein) Purification->Labeling Analysis 6. Analysis (SDS-PAGE, Mass Spectrometry) Labeling->Analysis End End Analysis->End

Caption: Experimental workflow for this compound covalent labeling.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of the epoxide-bearing tyrosine analog (this compound) is a prerequisite for its genetic incorporation. A detailed, multi-step organic synthesis protocol is required to produce this non-canonical amino acid. For a comprehensive, step-by-step synthesis protocol, please refer to the supplementary information of Zhang et al., 2024.[1]

Genetic Incorporation of this compound

The site-specific incorporation of this compound into a protein of interest is achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. This typically involves the following steps:

  • Site-Directed Mutagenesis: A TAG amber stop codon is introduced at the desired position in the gene of the protein of interest using a standard site-directed mutagenesis protocol.

  • Plasmid System: An E. coli strain is co-transformed with two plasmids:

    • A plasmid encoding the engineered this compound-tRNA synthetase (EpoYRS) and its corresponding tRNA (pEVOL-EpoYRS).

    • A plasmid containing the gene of the protein of interest with the introduced TAG codon.

  • Protein Expression: The transformed E. coli are grown in minimal media supplemented with this compound. Upon induction, the EpoYRS charges its cognate tRNA with this compound, which is then incorporated at the TAG codon during protein translation.

Protein Expression and Purification
  • Culture and Induction: Transformed E. coli are cultured in a suitable medium (e.g., 2xYT or TB) to a specific optical density, at which point protein expression is induced (e.g., with IPTG). The culture medium must be supplemented with this compound at an optimized concentration.

  • Cell Lysis and Clarification: After harvesting, the cells are lysed, and the lysate is clarified by centrifugation to remove cellular debris.

  • Purification: The this compound-containing protein is purified from the clarified lysate using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for further purification.

In Vitro Covalent Labeling Assay
  • Reaction Setup: The purified this compound-containing protein is incubated with the target protein in a suitable buffer (e.g., PBS) at a defined temperature (e.g., 37°C) for a specific duration. The molar ratio of the this compound-protein to the target protein should be optimized.

  • Analysis: The formation of the covalent adduct is analyzed by SDS-PAGE, where a higher molecular weight band corresponding to the covalent complex should be observed. The identity of the adduct can be confirmed by mass spectrometry.

Quantitative Data on this compound Labeling

The efficiency of this compound-mediated covalent labeling can be quantified using various techniques, primarily mass spectrometry. The following tables summarize key quantitative data from studies utilizing this compound.

Target ProteinThis compound-containing ProteinMolar Ratio (this compound:Target)Incubation Time (h)Labeling Efficiency (%)Analytical MethodReference
PD-L1KN035-EpoY1:112>95SDS-PAGE, MS[1]
KRAS G12CDarpinK13-EpoY1:112>90SDS-PAGE, MS[1]
KRAS G12DDarpinK13-EpoY1:112>90SDS-PAGE, MS[1]

Table 1: In Vitro Covalent Labeling Efficiency of this compound.

Nucleophilic ResidueReactivity with this compound
CysteineHigh
HistidineHigh
LysineModerate
AspartateModerate
GlutamateModerate
TyrosineModerate
SerineLow
ThreonineLow

Table 2: Reactivity of this compound with Different Nucleophilic Amino Acid Residues. [1]

Application in Drug Discovery: Targeting Signaling Pathways

This compound-mediated covalent labeling has significant potential in drug discovery, particularly for developing targeted covalent inhibitors. By incorporating this compound into a protein binder with high affinity and specificity for a disease-related target, it is possible to create a potent and irreversible inhibitor.

Targeting the PD-1/PD-L1 Pathway

The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that can be exploited by cancer cells to evade the immune system. This compound has been incorporated into a nanobody (KN035) that binds to PD-L1. The resulting covalent nanobody can irreversibly block the PD-1/PD-L1 interaction, leading to enhanced T-cell activation and anti-tumor immunity.[1]

PDL1_Pathway cluster_0 T Cell cluster_1 Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Interaction T_Cell_Inhibition Immune Evasion PDL1->T_Cell_Inhibition Suppresses T Cell Activity EpoY_Nb This compound-Nanobody EpoY_Nb->PDL1 Covalent Binding Inhibition->PD1 Blocks Interaction KRAS_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KRAS Oncogenic KRAS Receptor->KRAS Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS->Downstream Proliferation Cell Proliferation Downstream->Proliferation EpoY_Darpin This compound-Darpin EpoY_Darpin->KRAS Covalent Inhibition

References

EpoY as a Genetically Encoded Reactive Warhead: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of highly specific and durable protein binders is a central goal in drug discovery and chemical biology. Covalent inhibitors, which form a permanent bond with their target protein, offer significant advantages in terms of potency and duration of action. A promising strategy in this arena is the use of genetically encoded reactive warheads, which combine the specificity of a protein-based binder with the irreversible reactivity of a chemical warhead. This guide provides an in-depth technical overview of EpoY, an epoxide-containing tyrosine derivative, which serves as a versatile and genetically encodable reactive warhead for the covalent targeting of proteins. We will detail its mechanism of action, provide quantitative data on its reactivity, outline key experimental protocols for its use, and illustrate relevant biological pathways and experimental workflows.

Introduction to this compound: A Proximity-Activated Covalent Warhead

This compound is an unnatural amino acid, specifically an epoxide-containing tyrosine, designed to be genetically incorporated into proteins.[1][2] The core concept behind this compound is to leverage the high binding affinity and specificity of a protein scaffold, such as a nanobody or a Designed Ankyrin Repeat Protein (DARPin), to deliver a reactive epoxide warhead to a specific site on a target protein.[1][2] The epoxide group is relatively stable in the aqueous cellular environment but becomes highly reactive when brought into close proximity with nucleophilic amino acid residues on the target protein surface, leading to the formation of a stable covalent bond.[1][2] This proximity-induced reactivity minimizes off-target effects and allows for highly specific and irreversible inhibition or labeling of the protein of interest.

This compound has demonstrated broad reactivity, capable of forming covalent bonds with at least ten different nucleophilic amino acid residues, including cysteine, histidine, and lysine (B10760008).[1][2] This versatility makes it a powerful tool for targeting a wide range of proteins, even those lacking a readily accessible cysteine residue, which is the most common target for conventional covalent inhibitors.

Mechanism of Covalent Bond Formation

The formation of a covalent bond by this compound is a proximity-driven nucleophilic substitution reaction. The process can be summarized in the following steps:

  • Non-covalent Binding: The protein binder incorporating this compound first binds to its target protein through non-covalent interactions, bringing the this compound residue into close proximity with the target's surface.

  • Nucleophilic Attack: A nucleophilic amino acid side chain (e.g., the thiol group of cysteine, the imidazole (B134444) group of histidine, or the amine group of lysine) on the target protein attacks one of the electrophilic carbon atoms of the epoxide ring.

  • Ring Opening and Covalent Adduct Formation: This attack leads to the opening of the strained epoxide ring and the formation of a stable carbon-heteroatom bond, resulting in a covalent adduct between the binder and the target protein.

This mechanism is highly dependent on the precise positioning and orientation of the this compound warhead relative to the nucleophilic residue on the target protein.

Quantitative Data on this compound Reactivity

The efficiency of covalent bond formation by this compound is a critical parameter for its application. While comprehensive kinetic data for every possible nucleophile is still under investigation, studies have demonstrated high cross-linking efficiencies with various residues.

Target ResidueCross-linking Efficiency/YieldNotes
Cysteine (Cys)HighThe nucleophilic thiol group of cysteine is a prime target for epoxide ring opening.
Histidine (His)HighThe imidazole side chain of histidine is an effective nucleophile for this compound.[1][2]
Lysine (Lys)HighThe primary amine of the lysine side chain can readily react with the epoxide.
Aspartate (Asp)ModerateThe carboxylate group can act as a nucleophile, particularly in a favorable microenvironment.
Glutamate (Glu)ModerateSimilar to aspartate, the carboxylate side chain can participate in the reaction.
Tyrosine (Tyr)ModerateThe hydroxyl group of tyrosine can act as a nucleophile.
Serine (Ser)LowerThe hydroxyl group is a weaker nucleophile compared to thiols and amines.
Threonine (Thr)LowerSimilar to serine, the hydroxyl group is a weaker nucleophile.
Methionine (Met)LowerThe thioether side chain can exhibit nucleophilicity.
Tryptophan (Trp)LowerThe indole (B1671886) ring can participate in the reaction under certain conditions.

This table summarizes the general reactivity profile of this compound with various nucleophilic amino acids based on available literature. Specific cross-linking efficiencies are context-dependent and influenced by factors such as proximity, orientation, and the local chemical environment.

Experimental Protocols

Synthesis of Epoxide-Containing Tyrosine (this compound)

A detailed, step-by-step protocol for the chemical synthesis of this compound is a specialized procedure that is typically found in the supplementary information of primary research articles. The general approach involves the modification of a protected tyrosine derivative to introduce the epoxide functionality. Researchers should refer to the primary literature for precise synthetic routes and characterization data.

Genetic Incorporation of this compound into a Protein of Interest

The site-specific incorporation of this compound into a protein is achieved using amber suppression technology. This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous amino acids.

Materials:

  • Expression vector for the protein of interest (POI) with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the engineered this compound-specific aminoacyl-tRNA synthetase (EpoYRS) and its cognate tRNA.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and Terrific Broth (TB) medium.

  • Appropriate antibiotics.

  • This compound amino acid.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Protocol:

  • Vector Preparation: Introduce an amber stop codon (TAG) at the desired position in the gene of your POI using site-directed mutagenesis.

  • Transformation: Co-transform the expression plasmid for your POI and the plasmid for the EpoYRS/tRNA pair into a suitable E. coli expression strain.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Add the appropriate antibiotics and this compound to a final concentration of 1-2 mM.

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Then, induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvest and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the this compound-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

Covalent Cross-linking Reaction and Analysis

Materials:

  • Purified this compound-containing binder protein.

  • Purified target protein.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • SDS-PAGE gels and reagents.

  • Mass spectrometer (e.g., ESI-QTOF).

Protocol:

  • Cross-linking Reaction: Mix the this compound-containing binder and the target protein in the reaction buffer at desired molar ratios (e.g., 1:1 or with an excess of the binder). Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours).

  • SDS-PAGE Analysis: Analyze the reaction mixture by SDS-PAGE. The formation of a covalent complex will be indicated by the appearance of a new band at a higher molecular weight corresponding to the sum of the binder and target protein molecular weights.

  • Mass Spectrometry Analysis:

    • Intact Mass Analysis: Analyze the reaction mixture by mass spectrometry to confirm the mass of the covalent adduct.

    • Peptide Mapping: To identify the specific site of covalent modification, digest the covalent complex with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS. The cross-linked peptide will have a mass corresponding to the two peptides linked by the this compound-adduct. Fragmentation of this cross-linked peptide will confirm the exact residue on the target protein that was modified.

Applications of this compound in Targeting Disease-Relevant Proteins

Covalent Inhibition of KRAS

The KRAS oncogene is a major driver of many cancers, but its smooth surface and high affinity for GTP have made it a notoriously difficult drug target. This compound has been successfully used to develop covalent inhibitors of KRAS. By incorporating this compound into a DARPin (Designed Ankyrin Repeat Protein) that binds to an allosteric site on KRAS, researchers have created binders that can covalently modify KRAS, thereby inhibiting its downstream signaling.[1][2]

Signaling Pathway Impact:

Covalent modification of KRAS by an this compound-DARPin can block the interaction of KRAS with its downstream effectors, such as RAF, PI3K, and RAL-GDS. This leads to the inhibition of the MAPK and PI3K-AKT signaling pathways, which are critical for cancer cell proliferation and survival.

Covalent Targeting of PD-L1

Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein that is often overexpressed on cancer cells and contributes to immune evasion. Monoclonal antibodies that block the interaction between PD-L1 and its receptor PD-1 on T cells have revolutionized cancer therapy. This compound has been incorporated into a nanobody (KN035) that targets PD-L1.[1][2] The resulting covalent binder can irreversibly block the PD-1/PD-L1 interaction, leading to enhanced T-cell activation and anti-tumor immunity.

Signaling Pathway Impact:

By covalently binding to PD-L1, the this compound-nanobody prevents PD-L1 from engaging with PD-1 on T cells. This abrogates the inhibitory signal that would normally be transmitted into the T cell, leading to the activation of T-cell signaling pathways, increased cytokine production (e.g., IFN-γ), and enhanced T-cell-mediated killing of cancer cells.

Visualizations: Diagrams of Pathways and Workflows

EpoY_Mechanism cluster_binding Non-covalent Binding cluster_reaction Covalent Reaction EpoY_Binder This compound-containing Binder Protein Target_Protein Target Protein EpoY_Binder->Target_Protein Affinity-driven proximity Nucleophilic_Residue Nucleophilic Residue (e.g., Cys, His, Lys) Epoxide_Ring Epoxide Ring on this compound Nucleophilic_Residue->Epoxide_Ring Nucleophilic attack Covalent_Adduct Stable Covalent Adduct Epoxide_Ring->Covalent_Adduct Ring opening

Caption: Mechanism of proximity-induced covalent targeting by this compound.

EpoY_Workflow Start Design & Synthesize This compound Amino Acid Incorporate Genetic Incorporation of this compound into Binder Protein (e.g., Nanobody, DARPin) Start->Incorporate Express_Purify Expression and Purification of this compound-containing Binder Incorporate->Express_Purify Characterize Characterization of Binder (Mass Spec, Purity) Express_Purify->Characterize Crosslink Covalent Cross-linking Reaction with Target Protein Characterize->Crosslink Analyze Analysis of Covalent Adduct (SDS-PAGE, Mass Spec) Crosslink->Analyze Functional_Assay Functional Assays (e.g., Enzyme inhibition, Cell-based assays) Analyze->Functional_Assay

Caption: General experimental workflow for utilizing this compound.

KRAS_Signaling_Inhibition cluster_downstream Downstream Signaling KRAS_GTP Active KRAS-GTP Covalent_KRAS Covalently Modified Inactive KRAS RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K EpoY_DARPin This compound-DARPin EpoY_DARPin->KRAS_GTP Covalent Modification Covalent_KRAS->RAF Blocked Covalent_KRAS->PI3K Blocked MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of KRAS signaling by an this compound-DARPin.

PDL1_Signaling_Inhibition T_Cell T Cell PD1 PD-1 T_Cell_Activation T Cell Activation (Cytokine release, Killing) T_Cell->T_Cell_Activation Leads to Cancer_Cell Cancer Cell PDL1 PD-L1 PD1->PDL1 Interaction Covalent_PDL1 Covalently Modified PD-L1 PD1->Covalent_PDL1 Blocked Inhibition Inhibitory Signal EpoY_Nanobody This compound-Nanobody EpoY_Nanobody->PDL1 Covalent Binding Inhibition->T_Cell Suppression

Caption: this compound-nanobody blocks PD-1/PD-L1 interaction.

Conclusion

This compound represents a significant advancement in the field of covalent protein targeting. Its genetic encodability, broad reactivity with multiple nucleophilic residues, and proximity-induced activation make it a powerful and versatile tool for researchers in both basic science and drug development. The ability to create highly specific and irreversible protein binders opens up new avenues for targeting challenging proteins like KRAS and for developing next-generation immunotherapies. As our understanding of the optimal design and application of this compound-containing binders continues to grow, we can expect to see its widespread adoption for a diverse range of applications, from fundamental biological research to the development of novel therapeutics.

References

An In-depth Technical Guide to Epoxy-Based Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of epoxy-based cross-linkers for the covalent modification and conjugation of proteins. It covers the core chemistry, experimental protocols, and quantitative data to facilitate the application of this versatile technology in research and drug development. The information presented is based on the current scientific literature, with the understanding that the user query "EpoY" was a likely reference to "Epoxy" cross-linking agents.

Introduction to Epoxy-Based Protein Cross-Linking

Epoxy-based cross-linkers are bifunctional or multifunctional reagents that contain highly reactive epoxide (oxirane) rings. These reagents are employed to form stable, covalent bonds between amino acid residues on a single protein (intramolecular cross-linking) or between different protein molecules (intermolecular cross-linking). The high reactivity of the strained three-membered epoxide ring allows for reactions with a variety of nucleophilic functional groups present in protein side chains, including primary amines, carboxylates, hydroxyls, and thiols.[1][2] This versatility makes epoxy compounds valuable tools for stabilizing protein structures, creating protein conjugates, immobilizing enzymes, and preparing biomaterials.[1][3][4]

Commonly used diepoxide cross-linkers include 1,4-butanediol (B3395766) diglycidyl ether (BDDGE) and ethylene (B1197577) glycol diglycidyl ether (EGDE), which are water-soluble and suitable for reactions in aqueous environments typically required for biological molecules.[1][2] Compared to other cross-linking agents like glutaraldehyde, epoxy compounds are often considered to be of lower toxicity, making them preferable for biomedical applications.[3]

Mechanism of Action

The fundamental reaction mechanism of epoxy-based cross-linking involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a stable covalent bond. The reactivity and specificity of the reaction are highly dependent on the pH of the reaction buffer, as this dictates the protonation state and nucleophilicity of the amino acid side chains.[5][6]

  • Alkaline Conditions (pH > 8): At higher pH, primary amine groups (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins are deprotonated and become potent nucleophiles. These amines readily attack the epoxide ring, forming a stable secondary amine linkage. This is the most common condition for achieving efficient protein cross-linking with diepoxides.[5][7]

  • Acidic Conditions (pH < 6): Under acidic conditions, the carboxyl groups (-COOH) of aspartic and glutamic acid residues can be protonated and act as nucleophiles, attacking the epoxide ring to form an ester linkage. This reaction is generally less efficient than the reaction with amines at alkaline pH.[5][8]

  • Neutral to Alkaline Conditions: Thiol groups (-SH) on cysteine residues and hydroxyl groups (-OH) on serine, threonine, and tyrosine can also react with epoxides, although their reactivity is generally lower than that of primary amines under typical cross-linking conditions.[1][2]

The bifunctional nature of diepoxides allows for a two-step reaction. The first reaction results in a "pendant" epoxide group attached to the protein. This pendant group can then react with a second nucleophilic residue on the same or another protein to form the cross-link.[9]

Figure 1. pH-dependent mechanism of diepoxide protein cross-linking.

Quantitative Data on Cross-Linking Reactions

The efficiency and rate of epoxy-based cross-linking are influenced by several factors, including the concentration of the cross-linker, pH, temperature, and reaction time. The following tables summarize quantitative data derived from studies on the cross-linking of dermal sheep collagen with 1,4-butanediol diglycidyl ether (BDDGE).[5][9]

Table 1: Effect of BDDGE Concentration on Cross-Linking Efficacy

BDDGE Concentration (wt%)Reaction ConditionOutcomeReference
1pH > 8.0Higher cross-linking efficacy (fewer primary amine groups reacted for a similar shrinkage temperature)[5]
4pH > 8.0Faster reaction rate compared to 1 wt%[5]
224 hours9.55% degree of cross-linking in gelatin fibers[10]
672 hours72.81% degree of cross-linking in gelatin fibers[10]

Table 2: Effect of pH on BDDGE Cross-Linking of Collagen

pHReaction ConditionOutcomeReference
8.5 to 10.5-Increased reaction rate with increasing pH[5]
9.0-Low reaction rate but high cross-link efficacy[9]
10.0-Faster reaction rate but lower cross-link efficacy[9]
< 6.0-Reaction occurs with carboxylic acid groups[5]

Table 3: Effect of Temperature on BDDGE Cross-Linking of Collagen

TemperatureReaction ConditionOutcomeReference
Increased TemperaturepH > 8.0Accelerated reaction rate without changing cross-link efficacy[5]

Experimental Protocols

The following are generalized protocols for protein cross-linking using diepoxides. Optimal conditions, such as buffer composition, pH, cross-linker concentration, and reaction time, should be determined empirically for each specific protein and application.

Protocol 1: General In Vitro Protein Cross-Linking

This protocol is suitable for studying protein-protein interactions or for stabilizing a protein's tertiary or quaternary structure in solution.

Materials:

  • Purified protein(s) of interest

  • Diepoxide cross-linker (e.g., EGDE or BDDGE)

  • Reaction Buffer: A buffer that does not contain primary amines (e.g., phosphate-buffered saline (PBS), HEPES, borate (B1201080) buffer). The pH should be adjusted based on the target amino acid residues (typically pH 8.0-9.0 for targeting amines).

  • Quenching Solution: A buffer containing a high concentration of a primary amine to stop the reaction (e.g., 1 M Tris-HCl, pH 7.5).

  • Dimethyl sulfoxide (B87167) (DMSO) or another suitable organic solvent if the cross-linker is not readily water-soluble.

Procedure:

  • Sample Preparation: Prepare the protein sample in the chosen reaction buffer at a suitable concentration (e.g., 0.25 to 1 mg/mL).[11]

  • Cross-linker Preparation: Immediately before use, prepare a stock solution of the diepoxide cross-linker. For water-soluble cross-linkers, the stock can be made in the reaction buffer. For less soluble cross-linkers, dissolve in a minimal amount of an organic solvent like DMSO.

  • Cross-Linking Reaction: Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. A 20- to 500-fold molar excess of the cross-linker over the protein is a common starting point.[12]

  • Incubation: Incubate the reaction mixture for a predetermined time. Incubation can be performed at room temperature for 30 minutes to 3 hours, or on ice for longer periods (e.g., 2 hours) to slow the reaction and potentially reduce non-specific cross-linking.[11][12]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.[11]

  • Analysis: The cross-linked products can be analyzed by various methods, such as SDS-PAGE to observe the formation of higher molecular weight species, or by mass spectrometry to identify the cross-linked residues.[13]

Experimental_Workflow cluster_analysis Analysis Methods A 1. Sample Preparation (Protein in amine-free buffer, pH 8-9) B 2. Cross-linker Addition (e.g., BDDGE, EGDE) A->B C 3. Incubation (e.g., 2 hours on ice or 30 min at RT) B->C D 4. Quenching (Add Tris or Glycine buffer) C->D E 5. Analysis D->E SDS_PAGE SDS-PAGE E->SDS_PAGE Mass_Spec Mass Spectrometry E->Mass_Spec Western_Blot Western Blot E->Western_Blot

Figure 2. General workflow for in vitro protein cross-linking with diepoxides.

Protocol 2: Immobilization of a Protein onto an Epoxy-Activated Support

This protocol is designed for covalently attaching a protein to a solid support, such as agarose (B213101) beads, for applications like affinity chromatography.

Materials:

  • Epoxy-activated support (e.g., Epoxy-activated Agarose)

  • Ligand (protein to be immobilized)

  • Coupling Buffer: A buffer free of primary amines. The pH should be optimized for the ligand's stability and the desired reaction (e.g., pH 9-11 for amine coupling, pH > 11 for hydroxyl coupling).[14]

  • Blocking Agent: A small molecule containing a primary amine (e.g., ethanolamine (B43304) or Tris) to block unreacted epoxy groups.

  • Wash Buffers: Buffers for washing the support before and after coupling.

Procedure:

  • Support Preparation: Wash the epoxy-activated support with the coupling buffer to remove any preservatives and to equilibrate the pH.

  • Ligand Preparation: Dissolve the protein to be immobilized in the coupling buffer at a known concentration.

  • Coupling Reaction: Mix the washed support with the ligand solution. The amount of ligand should be in excess relative to the binding capacity of the support. Incubate the mixture with gentle agitation (e.g., on a rotator) at room temperature or 4°C. Reaction times can vary from a few hours to overnight.

  • Washing: After incubation, collect the support by centrifugation or filtration and wash it extensively with the coupling buffer to remove any unbound ligand.

  • Blocking: To block any remaining active epoxy groups, resuspend the support in a solution of the blocking agent (e.g., 1 M ethanolamine, pH ~9) and incubate for several hours.

  • Final Washing: Wash the support thoroughly with a series of buffers (e.g., alternating low and high pH buffers) to remove any non-covalently bound material and the blocking agent.

  • Storage: Store the ligand-coupled support in an appropriate buffer, often containing a bacteriostatic agent (e.g., sodium azide).

Applications in Drug Development and Research

Epoxy-based cross-linking is a valuable technique with several applications in the pharmaceutical and biotechnology sectors:

  • Structural Biology: By introducing distance constraints, cross-linking coupled with mass spectrometry (XL-MS) can help to elucidate the three-dimensional structure of proteins and protein complexes.[15]

  • Biomaterial and Hydrogel Formation: Diepoxides are used to cross-link proteins like collagen and gelatin to form stable hydrogels for tissue engineering, wound healing, and controlled drug delivery systems.[3][10]

  • Enzyme Immobilization: Covalently attaching enzymes to solid supports using epoxy chemistry can enhance their stability and allow for their reuse in biocatalytic processes.[16]

  • Antibody-Drug Conjugates (ADCs): While not the primary method, the principles of protein conjugation using reactive linkers are fundamental to the development of ADCs and other bioconjugates.

  • Protein-Protein Interaction Studies: Cross-linking can "capture" transient or weak protein-protein interactions, allowing for the identification of binding partners and the mapping of interaction interfaces.[12]

Conclusion

Epoxy-based cross-linkers offer a robust and versatile method for the covalent modification of proteins. Their ability to react with multiple functional groups under varying pH conditions provides a degree of control over the cross-linking process. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can effectively utilize these reagents to investigate protein structure and function, develop novel biomaterials, and advance therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of EpoY with Nucleophilic Amino Acids

The genetic encoding of unnatural amino acids with reactive functionalities represents a significant advancement in protein engineering and drug development. Among these, the epoxide-containing tyrosine analog, this compound, has emerged as a powerful tool for creating site-specific, covalent protein binders. This guide provides a detailed technical overview of this compound's reactivity with nucleophilic amino acids, experimental protocols for its characterization, and its application in targeted covalent inhibitor design.

Introduction to this compound: A Genetically Encoded Covalent Warhead

This compound is a non-canonical amino acid that incorporates a reactive epoxide ring into the side chain of tyrosine. Its key advantage lies in its genetic encodability, allowing it to be incorporated into specific sites within a protein scaffold (e.g., an antibody fragment or nanobody) using amber suppression technology. Once incorporated, the epoxide group serves as an electrophilic "warhead" capable of forming stable, covalent bonds with nucleophilic residues on a target protein.[1] This strategy enables the development of highly specific and potent covalent inhibitors with prolonged pharmacodynamic effects.

The Chemistry of this compound Reactivity

The reactivity of this compound is governed by the fundamental chemistry of the epoxide ring, a strained three-membered ether. This ring strain makes the carbon atoms susceptible to nucleophilic attack, leading to an irreversible ring-opening reaction. In a biological context, the primary nucleophiles are the side chains of specific amino acids.

The most important nucleophilic amino acid side chains for reaction with epoxides are:

  • Cysteine (Thiol group, -SH): The thiolate anion (RS⁻) is a potent nucleophile and reacts readily with epoxides. The reactivity is highly pH-dependent, as the thiol group (pKa ~8.5) must be deprotonated to the more nucleophilic thiolate.[2]

  • Lysine (B10760008) (Amine group, -NH₂): The primary amine of the lysine side chain is nucleophilic in its unprotonated state. Given its high pKa (~10.5), this reaction is generally more favorable at neutral to alkaline pH.

  • Histidine (Imidazole group): The imidazole (B134444) ring of histidine is a versatile nucleophile, and its reactivity is also pH-dependent (pKa ~6.0).[3]

Studies have demonstrated that this compound possesses broad reactivity, capable of forming covalent bonds with up to 10 different nucleophilic amino acid residues, making it a versatile warhead for targeting various proteins.[4]

Quantitative Analysis of Epoxide Reactivity

While specific kinetic data for the this compound amino acid is not extensively published, data from analogous epoxide-containing compounds provide insight into the reaction rates. The reactivity is typically quantified by second-order rate constants (k). The table below summarizes representative kinetic data for the reaction of epoxide-based inhibitors with nucleophiles, particularly the cysteine-containing tripeptide glutathione (B108866) (GSH), which serves as a model for cysteine reactivity.

Electrophile ClassNucleophileSecond-Order Rate Constant (k)ConditionsReference
Diepoxyketones (DEKs)Glutathione (GSH)<0.08 M⁻¹s⁻¹Assay Conditions[5][6]
Diepoxyketone 7 Glutathione (GSH)1.71 ± 0.24 M⁻¹s⁻¹Assay Conditions[5][6]
Diepoxyketone 8 Glutathione (GSH)1.11 ± 0.20 M⁻¹s⁻¹Assay Conditions[5][6]
Diepoxyketone 1 LdtMt2 (Cys Enzyme)484.3 ± 28.4 M⁻¹s⁻¹ (kinact/KI)Enzyme Inhibition Assay[5]

Note: The data presented is for diepoxyketones (DEKs), not this compound itself, but illustrates the range of reactivity for epoxide-based electrophiles with cysteine nucleophiles. kinact/KI represents the rate of covalent inactivation.

Reaction Mechanisms and Logical Pathways

The fundamental reaction involves the nucleophilic attack by an amino acid side chain on one of the electrophilic carbons of the epoxide ring, leading to ring opening and the formation of a stable covalent bond.

Caption: General reaction mechanism of the this compound epoxide with nucleophilic amino acid side chains.

This compound's utility is exemplified in its application to modulate critical signaling pathways, such as the PD-1/PD-L1 immune checkpoint. By incorporating this compound into a PD-L1 binding protein, a covalent inhibitor can be created that permanently blocks the interaction with PD-1 on T-cells, leading to sustained immune activation.[1][4]

PD1_PDL1_Inhibition cluster_Tcell T-Cell cluster_Tumor Tumor Cell cluster_Blocked PD1 PD-1 Receptor PDL1 PD-L1 PDL1->PD1 Interaction (Immune Suppression) EpoY_Binder This compound-Nanobody (Covalent Binder) EpoY_Binder->PDL1 Covalent Bonding PDL1_Blocked->PD1 Interaction Blocked (Immune Activation)

Caption: Logical workflow of covalent inhibition of the PD-1/PD-L1 interaction by an this compound-binder.

Experimental Protocols

Characterizing the reaction between an this compound-containing protein and its target requires a combination of biochemical and biophysical techniques. Mass spectrometry is essential for identifying the covalent modification and its precise location, while NMR spectroscopy can provide insights into the binding event and kinetics.

This protocol outlines a standard "bottom-up" proteomics workflow to identify the specific amino acid residue(s) on a target protein that are covalently modified by an this compound-containing binder.

  • Reaction Incubation:

    • Incubate the target protein with the this compound-containing protein binder in a suitable buffer (e.g., PBS, pH 7.4) at a defined temperature (e.g., 37°C).

    • Reaction times can vary; time-course experiments (e.g., 1, 4, 12, 24 hours) are recommended to monitor the progression of the covalent modification.

    • Include a control sample with the target protein alone.

  • Denaturation, Reduction, and Alkylation:

    • Denature the proteins in the reaction mixture using 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride to ensure complete access for proteolytic enzymes.

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes. This step prevents disulfide scrambling and ensures that any reactivity observed with cysteine is due to the this compound warhead.

  • Proteolytic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration to <1 M.

    • Add a protease, typically Trypsin, at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C to digest the proteins into peptides.

  • Sample Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid (TFA) to stop the digestion.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that interfere with mass spectrometry analysis. Elute the peptides with a high organic solvent solution (e.g., 70% acetonitrile, 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography (nLC) system.

    • Peptides are separated on a reverse-phase column using a gradient of increasing organic solvent.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Crucially, configure the search parameters to include a variable modification corresponding to the mass of the this compound adduct on all potential nucleophilic residues (C, H, K, S, T, Y, D, E, N, Q). The mass shift is the molecular weight of the this compound side chain that has been added.

    • The software will identify peptides that have been modified, and the MS/MS fragmentation pattern will confirm the specific site of modification.

MS_Workflow A 1. Incubate Target Protein + this compound-Binder B 2. Denature, Reduce (DTT), & Alkylate (IAA) A->B C 3. Proteolytic Digestion (e.g., Trypsin) B->C D 4. Peptide Desalting (C18 SPE) C->D E 5. nLC-MS/MS Analysis (Data-Dependent Acquisition) D->E F 6. Database Search with Variable Modification E->F G Identification of Covalent Adduct Site F->G

Caption: Experimental workflow for identifying this compound modification sites via mass spectrometry.

Nuclear Magnetic Resonance (NMR) can monitor the interaction between the this compound-binder and its target in real-time and at atomic resolution. Chemical shift perturbation (CSP) is a common method used to map the binding interface and assess binding kinetics.[7]

  • Protein Preparation:

    • Prepare a uniformly ¹⁵N-labeled sample of the target protein by expressing it in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source. This is essential for acquiring ¹H-¹⁵N heteronuclear spectra.

    • Purify the labeled protein to >95% purity and prepare it in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O). The optimal concentration is typically 50-200 µM.

  • NMR Data Acquisition (Reference Spectrum):

    • Acquire a reference 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the ¹⁵N-labeled target protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein, providing a unique fingerprint.

  • Titration with this compound-Binder:

    • Prepare a concentrated stock of the unlabeled this compound-containing binder protein in the same NMR buffer.

    • Perform a titration by adding small, sequential aliquots of the this compound-binder to the ¹⁵N-target protein sample directly in the NMR tube.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition (e.g., at molar ratios of Target:Binder of 1:0.25, 1:0.5, 1:1, 1:2).

  • Data Analysis and Interpretation:

    • Overlay the series of HSQC spectra. Amide peaks corresponding to residues at or near the binding interface will shift their position upon addition of the binder. These are the "perturbed" peaks.

    • Binding Site Mapping: Map the perturbed residues onto the 3D structure of the target protein to visualize the binding epitope.

    • Kinetic Analysis: The nature of the peak shifts provides information about the kinetics of the interaction on the NMR timescale:

      • Fast Exchange: Peaks move progressively from their initial to a final position. This indicates a rapid on/off rate relative to the NMR timescale.

      • Slow Exchange: The initial peak decreases in intensity while a new peak corresponding to the bound state appears and grows. This indicates a slow off-rate. For a covalent reaction, you would expect to see the initial peak disappear and the final, covalently bound peak appear over time, consistent with slow or irreversible binding.

    • By monitoring the spectra over a longer period (hours to days), the formation of the final covalent complex can be observed as the peaks shift to their final, stable positions.

This guide provides the foundational knowledge and experimental frameworks for scientists and researchers to explore and harness the reactivity of this compound. Its versatility and capacity for site-specific covalent modification make it a premier tool in the development of next-generation protein therapeutics and chemical biology probes.

References

An In-depth Technical Guide to the Applications of EpoY in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the development of tools for precise and irreversible targeting of proteins is of paramount importance. The ability to form a covalent bond with a specific protein target can lead to prolonged therapeutic effects, enhanced potency, and the ability to probe biological systems with greater accuracy. A significant advancement in this area is the development of EpoY, a genetically encoded epoxide-bearing tyrosine, which serves as a versatile reactive warhead for the covalent modification of proteins. This guide provides a comprehensive overview of the chemical nature of this compound, its mechanism of action, and its applications in chemical biology, with a focus on its use in targeting key proteins in cancer biology, namely PD-L1 and KRAS.

The Chemical Biology of this compound

This compound is a series of unnatural amino acids designed to be incorporated into proteins through genetic code expansion. These amino acids feature a tyrosine core functionalized with an epoxide moiety, a strained three-membered ring containing an oxygen atom. This epoxide group acts as an electrophilic "warhead" that can react with nucleophilic residues on a target protein, forming a stable covalent bond.

Three variants of this compound have been developed, designated EPOY1, EPOY2, and EPOY3, each with distinct linker and epoxide substitutions to modulate reactivity and stability.[1] EPOY3, in particular, has been highlighted for its excellent stability in the cellular environment and its broad reactivity, capable of forming covalent bonds with ten different nucleophilic amino acid residues.[1]

The genetic incorporation of this compound into a protein of interest is achieved using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair, specifically a pyrrolysyl-tRNA synthetase (PylRS) mutant, and its cognate tRNA. This system allows for the site-specific insertion of this compound in response to an amber stop codon (UAG) engineered into the gene of the protein being modified.

Quantitative Data on this compound

The efficiency of this compound incorporation and its reactivity with target residues are critical parameters for its application. The following tables summarize the available quantitative data.

ParameterValueReference
Protein Expression
Expression level of GFP-N149-EPOY1-3 in E. coli10–30 mg/L[2]
Reactivity of EPOY3 with Amino Acid Mimics
Product yield with His mimic (imidazole)> 50%[2]
Product yield with Cys mimic> 50%[2]
Product yield with Met, Lys, and Arg mimics< 10%[2]
Product yield with Asp, Glu, Ser, and Thr mimicsTrace amounts[2]
Binding Affinity of Related Targeting Moieties
Kd of DARPin K13 for KRASG12V~30 nM[3]
Kd of DARPin K19 for KRASG12V~10 nM[3]
Kd of nanobody KN035-Fc for PD-L13.0 nM[4]
IC50 of nanobody KN035-Fc for blocking PD-1/PD-L1 interaction5.25 nM[4]

Applications of this compound in Chemical Biology

The ability to genetically encode a reactive epoxide warhead has opened up new avenues for creating highly specific and potent covalent protein binders. Two prominent examples are the targeting of the immune checkpoint protein PD-L1 and the oncogenic GTPase KRAS.

Covalent Targeting of PD-L1

Programmed death-ligand 1 (PD-L1) is a key immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the anti-tumor immune response. Blocking this interaction is a clinically validated strategy in cancer immunotherapy. By incorporating this compound into a nanobody (KN035) that binds to PD-L1, researchers have created a covalent binder that can irreversibly block the PD-1/PD-L1 interaction.[5] This approach has the potential to lead to more durable therapeutic effects compared to non-covalent inhibitors.

PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell MHC MHC TCR TCR MHC->TCR Binds PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binds PI3K PI3K TCR->PI3K Activates SHP2 SHP2 PD-1->SHP2 Recruits SHP2->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation T Cell Proliferation & Survival Akt->Proliferation This compound-Nanobody This compound-Nanobody (KN035) This compound-Nanobody->PD-L1 Covalently Binds & Blocks

PD-L1 signaling pathway and inhibition by this compound-Nanobody.

Covalent Targeting of KRAS

Mutations in the KRAS gene are among the most common drivers of cancer, and for a long time, KRAS was considered "undruggable." The development of covalent inhibitors targeting specific KRAS mutants has been a major breakthrough. This compound has been utilized to develop covalent binders for KRAS by incorporating it into a Designed Ankyrin Repeat Protein (DARPin), K13, which specifically recognizes KRAS.[5] This this compound-DARPin can form a covalent bond with KRAS-specific residues, such as His95 and E107, offering a strategy for pan-covalent targeting of multiple oncogenic KRAS mutants.[3][5]

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF Activates KRAS_GDP KRAS-GDP (Inactive) GEF->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound-DARPin This compound-DARPin (K13) This compound-DARPin->KRAS_GDP Covalently Binds to His95/E107 This compound-DARPin->KRAS_GTP

KRAS signaling pathway and inhibition by this compound-DARPin.

Detailed Experimental Protocols

General Protocol for Genetic Incorporation of this compound in E. coli

This protocol outlines the general steps for expressing a protein containing this compound in E. coli.

  • Plasmid Preparation:

    • Obtain or generate a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired site for this compound incorporation.

    • Obtain a second plasmid, such as pEVOL, that encodes the evolved this compound-specific pyrrolysyl-tRNA synthetase (this compound-PylRS) and its cognate tRNAPyl.

  • Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the protein expression plasmid and the pEVOL-EpoY-PylRS plasmid.

    • Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for selection (e.g., ampicillin (B1664943) for the expression plasmid and chloramphenicol (B1208) for the pEVOL plasmid).

    • Incubate the plates overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into a starter culture of LB medium containing the selection antibiotics and grow overnight at 37°C with shaking.

    • The following day, inoculate the starter culture into a larger volume of LB medium containing the antibiotics and the desired concentration of the this compound unnatural amino acid (e.g., 1 mM).

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer, such as isopropyl-β-D-thiogalactopyranoside (IPTG) for the T7 promoter and L-arabinose for the araBAD promoter on the pEVOL plasmid.

    • Continue to grow the culture overnight at a lower temperature (e.g., 18-25°C) to enhance protein folding and stability.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

    • Lyse the cells by sonication or other appropriate methods.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the this compound-containing protein from the clarified lysate using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

Mass Spectrometry Analysis of this compound-Protein Adducts

This protocol describes the general workflow for identifying the site of this compound adduction on a target protein.

  • Sample Preparation:

    • Incubate the purified this compound-containing protein with its target protein under conditions that promote covalent bond formation.

    • Separate the protein complex from unreacted components.

  • Proteolytic Digestion:

    • Denature the protein complex (e.g., with urea (B33335) or guanidinium (B1211019) chloride).

    • Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).

    • Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Digest the protein complex into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography (LC).

    • Analyze the separated peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database that includes the sequences of both the this compound-containing protein and the target protein.

    • Use specialized software to identify peptides that are cross-linked, indicated by a mass shift corresponding to the mass of the this compound residue.

    • The fragmentation pattern in the MS/MS spectrum will reveal the specific amino acid residue on the target protein that is covalently modified by this compound.

Conclusion

This compound represents a powerful tool in chemical biology for the creation of covalent protein binders. Its genetic encodability allows for precise, site-specific incorporation into a variety of protein scaffolds, including nanobodies and DARPins. The applications of this compound in targeting challenging disease-related proteins like PD-L1 and KRAS demonstrate its potential for the development of novel therapeutics with enhanced potency and duration of action. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers seeking to utilize this innovative technology in their own investigations. As the field of genetic code expansion continues to evolve, we can anticipate the development of even more sophisticated and versatile reactive unnatural amino acids, further expanding the toolbox of chemical biologists and drug developers.

References

EpoY Warhead for Protein Targeting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the EpoY (epoxide-containing tyrosine) warhead, a genetically encodable reactive group for precise and versatile covalent targeting of proteins. This document is intended for researchers, scientists, and drug development professionals interested in the application of novel covalent technologies.

Introduction to the this compound Warhead

Covalent protein targeting has emerged as a powerful strategy in drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The this compound warhead represents a significant advancement in this field, providing a genetically encodable tool for creating covalent protein binders.[1][2] Unlike traditional electrophilic warheads that are synthetically incorporated into small molecules, this compound can be site-specifically introduced into proteins, such as antibodies or other biologics, through genetic code expansion. This enables the creation of highly specific covalent biologics.

The core of the this compound technology lies in an epoxide-containing tyrosine analog. The epoxide moiety is a three-membered ring that can react with various nucleophilic amino acid residues on a target protein through a proximity-induced SN2 reaction, forming a stable covalent bond.[1] This reaction is highly dependent on the proximity and orientation of the this compound-containing binder to the target protein, minimizing off-target reactions.

Three initial this compound analogs have been developed: EPOY1, EPOY2, and EPOY3. EPOY1 and EPOY2 feature an unsubstituted epoxide, while EPOY3 has a methyl-substituted epoxide, which was found to have greater stability in cellular environments.[1]

Mechanism of Action

The this compound warhead functions as a proximity-activated electrophile. When an this compound-containing protein binder associates with its target protein, the epoxide warhead is brought into close proximity with nucleophilic residues on the target's surface. This proximity-induced reactivity drives the formation of a covalent bond. The epoxide ring is opened by a nucleophilic attack from an amino acid side chain, such as a lysine, cysteine, or histidine.

Notably, the EpoY3 warhead has demonstrated broad reactivity, capable of forming covalent bonds with ten different nucleophilic amino acid residues.[1] This versatility expands the scope of potential targets for this compound-based covalent binders.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and reactivity of this compound warheads and the efficacy of this compound-based covalent binders.

WarheadStability in E. coli Lysate (24h)
EPOY1~20% remaining
EPOY2~20% remaining
EPOY3Stable

Table 1: Stability of this compound Analogs. Data from UPLC-MS analysis of this compound analogs incubated in E. coli cell lysates for 24 hours.[1]

Covalent BinderTarget ProteinCross-linking Efficiency (in vitro)Cross-linking Efficiency (on cells)
KN035-L108-EPOY3PD-L1Saturated at 100 nMDose-dependent
KN035-L113-EPOY3PD-L1Saturated at 100 nMDose-dependent

Table 2: Cross-linking Efficiency of KN035-EPOY3 with PD-L1. The nanobody KN035, incorporating EPOY3 at two different positions, demonstrates efficient covalent cross-linking to its target, PD-L1.[3]

Experimental Protocols

Detailed methodologies for key experiments involving the this compound warhead are provided below.

Synthesis of this compound Analogs

The chemical synthesis of this compound analogs involves multi-step organic synthesis. For detailed procedures, including the synthesis of precursors and final products with characterization data (¹H and ¹³C NMR spectra, LC/MS, and high-resolution mass spectrum), please refer to the Supporting Information of Zhang et al., J. Am. Chem. Soc. 2024.[1][4]

Genetic Encoding of this compound

The site-specific incorporation of this compound into a protein of interest is achieved through genetic code expansion using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair.

Protocol:

  • Plasmid Construction: Prepare a plasmid encoding the protein of interest with an amber codon (TAG) at the desired incorporation site. Co-transform this plasmid with a separate plasmid encoding the evolved this compound-specific PylRS and its cognate tRNACUA into E. coli.

  • Cell Culture: Grow the transformed E. coli in medium supplemented with the desired this compound analog (e.g., 1 mM EPOY3).

  • Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG).

  • Protein Purification: Purify the this compound-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).

UPLC-MS Analysis of this compound Stability

Protocol:

  • Sample Preparation: Incubate the this compound analog (e.g., 100 µM) in E. coli cell lysate at 37°C. Collect aliquots at various time points (e.g., 0, 6, 12, 24 hours).

  • Protein Precipitation: Precipitate proteins from the lysate aliquots by adding a 3-fold excess of ice-cold acetonitrile (B52724).

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • UPLC-MS Analysis: Analyze the supernatant by UPLC-MS to quantify the remaining this compound analog. Use a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid as the mobile phase.[5][6][7]

Immunoblotting Analysis of this compound Incorporation

Protocol:

  • SDS-PAGE: Separate the purified protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-His tag antibody) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10][11][12]

In Vitro Cross-linking Assay

Protocol:

  • Incubation: Incubate the purified this compound-containing protein binder with its target protein in a suitable buffer (e.g., PBS) at various concentrations and for different time points at 37°C.

  • SDS-PAGE Analysis: Analyze the reaction mixture by SDS-PAGE. The formation of a higher molecular weight band corresponding to the covalent complex indicates successful cross-linking.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

Intact Protein Mass Spectrometry Analysis

Protocol:

  • Sample Preparation: Prepare the protein samples (un-cross-linked and cross-linked) in a buffer compatible with mass spectrometry (e.g., containing 0.1% formic acid).[13][14]

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography.[15][16][17]

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the proteins and the covalent conjugate. An increase in mass corresponding to the mass of the binding partner confirms covalent bond formation.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound-based binders and a general experimental workflow.

PDL1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Cell Tumor Cell T-Cell T-Cell PDL1 PDL1 PD1 PD1 PDL1->PD1 Interaction SHP2 SHP2 PD1->SHP2 Recruits KN035_this compound KN035-EpoY KN035_this compound->PDL1 Covalent Inhibition ZAP70 ZAP70 SHP2->ZAP70 Dephosphorylates (Inhibition) PI3K PI3K AKT AKT PI3K->AKT Activates T-Cell Activation T-Cell Activation AKT->T-Cell Activation Promotes TCR TCR TCR->ZAP70 Activates CD28 CD28 CD28->PI3K Activates ZAP70->PI3K Activates

Caption: PD-L1 Signaling Pathway and Inhibition by KN035-EpoY.

KRAS_Signaling_Pathway EGFR EGFR SOS SOS EGFR->SOS Activates KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF PI3K PI3K DarpinK13_this compound DarpinK13-EpoY DarpinK13_this compound->KRAS_GTP Covalent Inhibition MEK MEK ERK ERK Proliferation Proliferation AKT AKT

Caption: KRAS Signaling Pathway and Inhibition by DarpinK13-EpoY.

Experimental_Workflow start Plasmid Construction (Protein of Interest + EpoYRS/tRNA) expression Protein Expression in E. coli with this compound start->expression purification Protein Purification expression->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization binding_assay Covalent Binding Assay (with Target Protein) purification->binding_assay analysis Analysis of Covalent Conjugate (SDS-PAGE, Mass Spec) binding_assay->analysis cellular_assay Cellular Assays analysis->cellular_assay end Functional Characterization cellular_assay->end

Caption: General Experimental Workflow for this compound-based Covalent Binders.

References

Engineering Irreversible Protein Modification: A Technical Guide to the Application of the Genetically Encoded Epoxide-Bearing Tyrosine (EpoY)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The irreversible modification of proteins offers a powerful strategy for achieving prolonged and potent therapeutic effects. Traditional small-molecule covalent inhibitors have validated this approach, but extending this capability to protein-based biologics has been challenging. This technical guide details the application of a genetically encoded epoxide-bearing tyrosine (EpoY), a non-canonical amino acid that functions as a reactive warhead. By incorporating this compound into proteins such as nanobodies and Designed Ankyrin Repeat Proteins (DARPins), it is possible to create highly specific, covalent protein binders capable of irreversibly modifying their targets. This guide provides a comprehensive overview of the this compound technology, including its mechanism of action, detailed experimental protocols for its implementation, quantitative data on its reactivity, and its application in targeting key signaling proteins like PD-L1 and KRAS.

Introduction to this compound-mediated Irreversible Protein Modification

This compound is a synthetic, epoxide-containing tyrosine analog that can be site-specifically incorporated into a protein's amino acid sequence during translation.[1] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., the amber stop codon) and inserts this compound at that position. Once incorporated into a binding protein (e.g., a nanobody), the epoxide group of this compound acts as a latent electrophilic "warhead." When the binding protein interacts with its target, the proximity and orientation of the this compound side chain to nucleophilic residues on the target protein's surface facilitate a covalent reaction, leading to irreversible modification.[1]

The key advantage of this technology is its precision and versatility. The covalent bond is formed only upon specific binding, minimizing off-target reactions. Furthermore, the epoxide moiety has demonstrated reactivity with a broad range of nucleophilic amino acid side chains, including cysteine, lysine, histidine, and others, significantly expanding the scope of potential targets.[1]

Mechanism of Action

The fundamental principle behind this compound-mediated protein modification is a proximity-induced chemical reaction. The epoxide group, a three-membered ring containing two carbon atoms and one oxygen atom, is inherently strained and susceptible to nucleophilic attack.[1] When an this compound-containing protein binds to its target, the epoxide warhead is positioned in close proximity to surface-exposed nucleophilic residues on the target protein. This high local concentration and favorable orientation dramatically accelerate the rate of nucleophilic attack on the epoxide ring, leading to the formation of a stable covalent bond.

The reaction can proceed with various nucleophilic amino acid side chains, as depicted in the following generalized scheme:

EpoY_Reaction_Mechanism cluster_0 This compound-containing Protein cluster_1 Target Protein cluster_2 Covalent Complex This compound This compound-Protein Target Target Protein (with Nucleophilic Residue) This compound->Target Binding & Proximity-induced reaction Complex Irreversibly Modified Target Protein Target->Complex Covalent Bond Formation

Caption: Generalized workflow of this compound-mediated irreversible protein modification.

Quantitative Data on this compound Reactivity

The efficiency of covalent bond formation is a critical parameter for the application of this compound. The following table summarizes the reactivity of an this compound-containing protein with various nucleophilic amino acid residues on a model target protein, as determined by mass spectrometry.

Target ResidueNucleophilic GroupReactivity
CysteineThiol (-SH)High
LysineAmine (-NH2)Moderate
HistidineImidazoleModerate
TyrosinePhenol (B47542) (-OH)Moderate
TryptophanIndoleDetectable
MethionineThioether (-S-CH3)Detectable
AspartateCarboxylate (-COOH)Low
GlutamateCarboxylate (-COOH)Low
SerineHydroxyl (-OH)Low
ThreonineHydroxyl (-OH)Low

Table 1: Reactivity of this compound with different nucleophilic amino acid residues. Data compiled from findings reported in Zhang et al., 2024.[1]

Experimental Protocols

Synthesis of this compound Amino Acid

The synthesis of the epoxide-bearing tyrosine (this compound) is a multi-step organic synthesis process. A detailed protocol can be found in the supplementary information of Zhang et al., 2024.[1] The general strategy involves the protection of the amino and carboxylic acid groups of a tyrosine precursor, followed by the chemical modification of the phenol side chain to introduce the epoxide moiety.

Genetic Encoding of this compound

The site-specific incorporation of this compound into a protein of interest requires an orthogonal translation system. This typically involves:

  • Plasmids:

    • An expression vector for the protein of interest, with an amber stop codon (TAG) at the desired incorporation site.

    • A plasmid encoding an engineered aminoacyl-tRNA synthetase that specifically recognizes this compound.

    • A plasmid expressing a cognate tRNA with a CUA anticodon that recognizes the TAG codon.

  • Cell Culture and Expression:

    • E. coli or mammalian cells are co-transformed with the plasmids described above.

    • The cells are cultured in a medium supplemented with the synthetically prepared this compound.

    • Protein expression is induced, and the cellular machinery incorporates this compound at the position of the amber codon.

Expression and Purification of this compound-containing Proteins

Standard protein expression and purification protocols are used, with minor modifications. A His-tag is commonly engineered into the protein of interest to facilitate purification by immobilized metal affinity chromatography (IMAC). The purity and identity of the this compound-containing protein are confirmed by SDS-PAGE and mass spectrometry.

Confirmation of Covalent Modification by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the irreversible modification of a target protein by an this compound-containing binder.

  • Intact Protein Analysis (Top-Down):

    • The target protein is incubated with the this compound-containing binder.

    • The reaction mixture is analyzed by LC-MS.

    • A mass increase in the target protein corresponding to the mass of the this compound-containing binder confirms covalent modification.

  • Peptide-centric Analysis (Bottom-Up):

    • The covalently modified target protein is excised from an SDS-PAGE gel or purified from the reaction mixture.

    • The protein is digested with a protease (e.g., trypsin).

    • The resulting peptides are analyzed by LC-MS/MS.

    • The modified peptide is identified, confirming the site of covalent modification.

Application in Targeting Signaling Pathways

Targeting the PD-1/PD-L1 Pathway

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. This compound-containing nanobodies have been developed to irreversibly bind to PD-L1, thereby preventing its interaction with PD-1 and restoring T-cell-mediated anti-tumor immunity.

PD_L1_Signaling cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 Therapeutic Intervention PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates SHP2->ZAP70 Dephosphorylates (Inhibits) PI3K PI3K SHP2->PI3K Inhibits Inhibition T-Cell Inhibition T-Cell Activation T-Cell Activation PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation EpoY_Nb This compound-Nanobody EpoY_Nb->PDL1 Irreversible Binding (Blocks Interaction)

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by an this compound-nanobody.

Targeting the KRAS Signaling Pathway

Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. This compound-containing DARPins have been engineered to covalently bind to specific KRAS mutants, locking them in an inactive state and blocking downstream signaling.

KRAS_Signaling_Pathway cluster_downstream Downstream Effectors Receptor Growth Factor Receptor KRAS_GDP KRAS-GDP (Inactive) Receptor->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K EpoY_DARPin This compound-DARPin EpoY_DARPin->KRAS_GTP Irreversible Binding (Inactivation) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EpoY_Workflow Design 1. Design of Binder (Nanobody, DARPin, etc.) Codon 2. Introduce Amber Codon at Selected Site Design->Codon Encoding 4. Genetic Encoding & Protein Expression Codon->Encoding Synthesis 3. Synthesize this compound Amino Acid Synthesis->Encoding Purification 5. Protein Purification (IMAC) Encoding->Purification Binding_Assay 6. Non-covalent Binding Assay (ELISA, SPR) Purification->Binding_Assay Covalent_Assay 7. Covalent Binding Assay (Incubation) Binding_Assay->Covalent_Assay MS_Validation 8. Mass Spectrometry Validation Covalent_Assay->MS_Validation Functional_Assay 9. In Vitro/In Vivo Functional Assays MS_Validation->Functional_Assay

References

foundational principles of EpoY technology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of Erythropoietin (Epo) Technology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythropoietin (Epo) is a crucial cytokine hormone that governs erythropoiesis, the process of red blood cell production. Its interaction with the erythropoietin receptor (EpoR) initiates a cascade of intracellular signaling events that are fundamental to the survival, proliferation, and differentiation of erythroid progenitor cells.[1][2] This technical guide provides a detailed overview of the foundational principles of Epo-based technology, focusing on the molecular mechanisms of EpoR activation and the subsequent signaling pathways. It includes a summary of quantitative data related to EpoR function, detailed experimental protocols for studying these pathways, and visualizations of the core signaling networks.

Introduction to Erythropoietin and its Receptor

Erythropoietin is a glycoprotein (B1211001) that acts as the primary regulator of red blood cell formation.[3] Produced predominantly in the kidneys in response to hypoxia, Epo circulates to the bone marrow where it binds to its specific receptor, EpoR, on the surface of erythroid progenitor cells.[1][3] The EpoR is a member of the cytokine receptor superfamily and exists as a pre-formed dimer on the cell surface.[2][3] The binding of Epo induces a conformational change in the EpoR dimer, bringing the intracellular domains into close proximity and initiating downstream signaling.[1][2][4]

The EpoR Signaling Cascade: A Multi-Pathway Network

Activation of the EpoR by Epo binding triggers three primary intracellular signaling pathways: the JAK/STAT pathway, the PI3K/Akt pathway, and the Ras/MAPK pathway.[5][6][7] These pathways are interconnected and collectively regulate the cellular responses essential for erythropoiesis.

The JAK/STAT Pathway

The Janus kinase 2 (JAK2) is a tyrosine kinase that is pre-associated with the intracellular domain of the EpoR.[1][2] Upon Epo-induced conformational change of the EpoR, the associated JAK2 molecules are brought close enough to trans-phosphorylate and activate each other.[1][3] Activated JAK2 then phosphorylates specific tyrosine residues on the cytoplasmic tail of the EpoR.[1]

These phosphorylated tyrosine residues serve as docking sites for various signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][8] STAT5 is recruited to the phosphorylated EpoR, where it is itself phosphorylated by JAK2.[8][9] Phosphorylated STAT5 molecules then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of genes involved in cell survival, proliferation, and differentiation.[8] The tyrosine residue Y343 on the EpoR has been identified as a crucial docking site for STAT5.[10][11]

Epo_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Epo Erythropoietin (Epo) EpoR Epo Receptor (EpoR) Epo->EpoR Binds JAK2 JAK2 EpoR->JAK2 pEpoR pEpoR pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation pJAK2->EpoR Phosphorylates STAT5 STAT5 pJAK2->STAT5 Phosphorylates pEpoR->STAT5 Recruits pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Dimerizes Nucleus Nucleus pSTAT5->Nucleus Translocates Gene Gene Transcription (Survival, Proliferation, Differentiation) Nucleus->Gene

Caption: The Epo-induced JAK/STAT5 signaling pathway.

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical downstream cascade activated by EpoR.[12][13][14] The p85 regulatory subunit of PI3K can be recruited to phosphorylated tyrosine residues on the EpoR, such as Y479.[7][15] This recruitment leads to the activation of the p110 catalytic subunit of PI3K.

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).[12] Activated Akt then phosphorylates a variety of downstream targets to promote cell survival by inhibiting apoptosis and to regulate cell proliferation and metabolism.[12][16]

Epo_PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm pEpoR pEpoR PI3K PI3K pEpoR->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt pAkt Akt->pAkt Downstream Downstream Targets pAkt->Downstream Phosphorylates Response Cell Survival (Anti-apoptosis), Proliferation Downstream->Response

Caption: The Epo-activated PI3K/Akt signaling pathway.

The Ras/MAPK Pathway

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is also initiated by the activated EpoR. The adaptor protein Grb2 can bind to phosphorylated tyrosine residue Y464 on the EpoR.[7][15] Grb2, in turn, recruits the guanine (B1146940) nucleotide exchange factor Sos, which activates Ras. Activated Ras then initiates a kinase cascade, leading to the activation of the extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate cell proliferation and differentiation.

Epo_Ras_MAPK_Pathway cluster_cytoplasm Cytoplasm pEpoR pEpoR Grb2 Grb2 pEpoR->Grb2 Recruits Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Nucleus Nucleus pERK->Nucleus Translocates TF Transcription Factors pERK->TF Phosphorylates Nucleus->TF Response Proliferation, Differentiation TF->Response

Caption: The Epo-stimulated Ras/MAPK signaling cascade.

Quantitative Data on EpoR Function

The function of the EpoR and its signaling pathways can be quantitatively assessed through various experimental approaches. The following tables summarize key quantitative findings from studies on EpoR mutants.

Table 1: Proliferative Activity of EpoR Tyrosine Mutants

EpoR MutantDescriptionRelative Proliferative Activity (%)Reference
EE-WTWild-Type EpoR100[17]
Tyr(P)-nullAll cytoplasmic tyrosines mutated≤25[17]
EE-T-Y343Only Y343 (STAT5 binding site) present100[17]
EE-Y479Only Y479 (PI3K binding site) present95[17]
EE-Y464Only Y464 (Src kinase binding site) present50[17]
EE-Y343&Y401Y343 and Y401 present90[17]

Table 2: Key Tyrosine Residues in EpoR and their Interacting Proteins

Tyrosine ResidueInteracting ProteinPrimary Signaling PathwayReference
Y343STAT5JAK/STAT[10][11][15]
Y401STAT5JAK/STAT[11]
Y429SHP-1 (Negative Regulator)Negative Regulation[7]
Y431STAT3, SHP-1JAK/STAT, Negative Regulation[7][11][15]
Y464Grb2Ras/MAPK[7][15]
Y479p85 subunit of PI3KPI3K/Akt[7][15]

Experimental Protocols

The elucidation of EpoR signaling pathways has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation to Study Protein-Protein Interactions

Objective: To determine if a specific signaling protein physically associates with the EpoR upon Epo stimulation.

Methodology:

  • Cell Culture and Stimulation: Culture Epo-responsive cells (e.g., Ba/F3 cells expressing EpoR) to a sufficient density. Starve the cells of growth factors for several hours, then stimulate with a known concentration of Epo for a specified time (e.g., 5-15 minutes). A non-stimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing non-ionic detergents (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors to preserve protein-protein interactions and phosphorylation states.

  • Immunoprecipitation: Add an antibody specific to the EpoR to the cell lysates and incubate for several hours at 4°C with gentle rotation. Then, add protein A/G-agarose beads to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the signaling protein of interest (e.g., STAT5, p85 of PI3K). The presence of a band at the correct molecular weight in the Epo-stimulated sample indicates an interaction.

In Vitro Kinase Assay for JAK2 Activity

Objective: To measure the kinase activity of JAK2 associated with the EpoR.

Methodology:

  • Immunoprecipitation of EpoR-JAK2 Complex: Perform immunoprecipitation of the EpoR from Epo-stimulated and unstimulated cell lysates as described above. Since JAK2 is associated with the EpoR, it will be co-immunoprecipitated.

  • Kinase Reaction: Resuspend the washed beads in a kinase buffer containing a substrate for JAK2 (e.g., a synthetic peptide or a recombinant protein like STAT5) and ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Detection of Phosphorylation: Stop the reaction by adding SDS-PAGE sample buffer. Separate the reaction products by SDS-PAGE. If a radiolabeled ATP was used, the phosphorylation of the substrate can be detected by autoradiography. Alternatively, if a non-radiolabeled ATP was used, the phosphorylation can be detected by Western blotting with a phospho-specific antibody against the substrate.

Electrophoretic Mobility Shift Assay (EMSA) for STAT5 DNA Binding

Objective: To assess the activation of STAT5 by measuring its ability to bind to a specific DNA sequence.

Methodology:

  • Nuclear Extract Preparation: Stimulate cells with Epo and prepare nuclear extracts. This involves lysing the cells to release the cytoplasmic contents, followed by a separate lysis of the nuclei to release nuclear proteins.

  • DNA Probe Labeling: Synthesize a short, double-stranded DNA oligonucleotide containing the known STAT5 binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: Incubate the labeled DNA probe with the nuclear extracts in a binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Detect the labeled DNA by autoradiography or a chemiluminescent reaction. A "shifted" band, representing the STAT5-DNA complex, will be present in the lanes with nuclear extracts from Epo-stimulated cells. The specificity of the binding can be confirmed by competition with an unlabeled specific oligonucleotide or by supershifting the band with a STAT5-specific antibody.

Conclusion

The intricate network of signaling pathways initiated by the binding of Epo to its receptor is fundamental to the regulation of erythropoiesis. A thorough understanding of these foundational principles, including the roles of the JAK/STAT, PI3K/Akt, and Ras/MAPK pathways, is essential for researchers and professionals in the field of drug development. The quantitative data and experimental protocols provided in this guide offer a solid basis for further investigation and the development of novel therapeutics targeting these pathways.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Epoxy-Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are powerful tools in chemical biology, drug discovery, and materials science, offering the ability to introduce novel chemical functionalities into peptides and proteins.[][][3] This allows for the precise tuning of molecular properties to enhance stability, activity, and to introduce probes for studying biological processes.[][4] Among the diverse functionalities that can be incorporated, the epoxy group presents a unique and reactive handle for further chemical modification. This document provides a detailed overview and experimental protocols for the synthesis of epoxy-containing unnatural amino acids, herein referred to as "EpoY," where "Y" represents a variable side chain.

The synthesis of these valuable building blocks can be approached through two primary strategies: enzymatic epoxidation of an alkene-containing amino acid precursor or multi-step chemical synthesis. The choice of method depends on factors such as substrate availability, desired stereoselectivity, and scalability.[5][6] This application note will detail representative protocols for both approaches.

Data Presentation

Table 1: Comparison of Enzymatic and Chemical Synthesis Routes for this compound
ParameterEnzymatic EpoxidationChemical Synthesis (m-CPBA)
Starting Material Alkene-containing UAAAlkene-containing UAA
Key Reagents Lipase (B570770) (e.g., Novozym 435), H₂O₂m-Chloroperoxybenzoic acid (m-CPBA)
Typical Reaction Time 6 - 24 hours2 - 8 hours
Typical Yield 70 - 90%60 - 85%
Purity (after chromatography) >95%>95%
Key Advantages Mild reaction conditions, high selectivity, environmentally benign.[7][8]Readily available reagents, well-established methodology.[9]
Key Disadvantages Enzyme cost and stability, potential for substrate limitations.Use of a potentially explosive reagent, potential for side reactions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from an Alkene-Containing Precursor

This protocol describes the synthesis of an epoxy-containing unnatural amino acid (this compound) from an N-protected alkene-containing amino acid precursor using an immobilized lipase.

Materials:

  • N-Boc-alkenyl-amino acid methyl ester (e.g., N-Boc-allylglycine methyl ester)

  • Immobilized Lipase (e.g., Novozym 435)

  • Hydrogen peroxide (30% solution)

  • Toluene (B28343) (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-Boc-alkenyl-amino acid methyl ester (1.0 eq) in anhydrous toluene (20 mL/g of substrate).

  • Addition of Catalyst: Add immobilized lipase (e.g., Novozym 435, 10-20% w/w of the substrate).

  • Epoxidation: Slowly add hydrogen peroxide (1.5 - 2.0 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the immobilized lipase. The lipase can be washed with ethyl acetate and dried for potential reuse.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to quench any unreacted peroxide, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-EpoY-methyl ester.

  • Deprotection (Optional): The Boc and methyl ester protecting groups can be removed using standard procedures (e.g., TFA for Boc and LiOH for the methyl ester) to yield the free amino acid.

Protocol 2: Chemical Synthesis of this compound using m-CPBA

This protocol outlines the chemical epoxidation of an alkene-containing amino acid precursor using m-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • N-Boc-alkenyl-amino acid (e.g., N-Boc-allylglycine)[9]

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium sulfite (B76179) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the N-Boc-alkenyl-amino acid (1.0 eq) in anhydrous DCM (20 mL/g of substrate) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench the excess m-CPBA by slowly adding a saturated sodium sulfite solution until a starch-iodide paper test is negative.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure N-Boc-EpoY.

  • Deprotection (Optional): The Boc protecting group can be removed using standard procedures (e.g., treatment with trifluoroacetic acid in DCM).

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Alkene-Containing Amino Acid Precursor Enzymatic Enzymatic Epoxidation (Lipase, H₂O₂) Start->Enzymatic Chemical Chemical Epoxidation (m-CPBA) Start->Chemical Purification Purification (Chromatography) Enzymatic->Purification Chemical->Purification Product This compound Unnatural Amino Acid Purification->Product

Caption: General workflow for the synthesis of this compound.

Logic Diagram for Method Selection

Method_Selection Start Goal: Synthesize this compound Stereo High Stereoselectivity Required? Start->Stereo Mild Mild Conditions Essential? Stereo->Mild No Enzymatic Choose Enzymatic Synthesis Stereo->Enzymatic Yes Mild->Enzymatic Yes Chemical Choose Chemical Synthesis Mild->Chemical No

References

Application Notes and Protocols for the Genetic Incorporation of Epoxy-Functionalized Amino Acids (EpoY)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and studying biological processes. This technology allows for the introduction of novel chemical functionalities, such as bio-orthogonal handles, fluorescent probes, and post-translational modifications. This document provides a detailed protocol for the genetic incorporation of a hypothetical epoxy-functionalized amino acid, herein referred to as EpoY, into a target protein in Escherichia coli. The protocol is based on the use of an evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is orthogonal to the host's translational machinery.

While a specific protocol for the genetic incorporation of an epoxy-containing amino acid is not yet established in the literature, this document outlines a generalized workflow based on established methods for other ncAAs.[1][2] Additionally, we provide information on a commercially available small molecule inhibitor also named this compound, which targets tubulin tyrosine carboxypeptidase (TCP), to highlight the potential utility of epoxy-containing molecules in biological systems.

Illustrative Signaling Pathway: Erythropoietin (Epo) Receptor Signaling

To provide context for how a modified protein might interact with cellular signaling, the well-characterized Erythropoietin (Epo) signaling pathway is presented below. The introduction of a reactive group like an epoxy moiety could potentially modulate protein-protein interactions within such a cascade.

Epo_Signaling Epo Erythropoietin (Epo) EpoR Epo Receptor (EpoR) Epo->EpoR Binding & Dimerization JAK2_inactive JAK2 (inactive) EpoR->JAK2_inactive Recruitment JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Autophosphorylation STAT5 STAT5 JAK2_active->STAT5 Phosphorylation PI3K PI3K JAK2_active->PI3K Activation Ras Ras JAK2_active->Ras Activation pSTAT5 p-STAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer pPI3K p-PI3K Akt Akt pPI3K->Akt Phosphorylation pAkt p-Akt Gene_Expression Gene Expression (Erythropoiesis, Anti-apoptosis) pAkt->Gene_Expression Survival Signaling Raf Raf Ras->Raf MAPK Cascade MEK MEK Raf->MEK MAPK Cascade ERK ERK MEK->ERK MAPK Cascade pERK p-ERK ERK->pERK Phosphorylation pERK->Gene_Expression Proliferation Signaling pSTAT5_dimer->Gene_Expression Transcription Regulation

Caption: Epo Receptor Signaling Pathway.[3][4]

Quantitative Data: Properties of this compound (TCP Inhibitor)

The following table summarizes the known properties and biological activity of the commercially available small molecule inhibitor, this compound. This data is provided as an example of how to present quantitative information for a novel compound.

PropertyValueReference
IUPAC Name (2S,3S)-3-[[[(1S)-1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]carbonyl]-2-oxiranecarboxylic acid 2-ethyl ester
Molecular Formula C₁₅H₁₇NO₇
Molecular Weight 323.30 g/mol
Physical Form White to beige powder
Solubility DMSO: 2 mg/mL, clear
Storage Temperature 2-8°C
Biological Target Tubulin Tyrosine Carboxypeptidase (TCP) (Vasohibin-1/SVBP complex)
Mechanism of Action Irreversible inhibitor
IC₅₀ Value ~500 nM
Cellular Effect Reduces detyrosinated α-tubulin levels, causes severe differentiation defects in neurons

Experimental Protocols: Genetic Incorporation of this compound

This section details a hypothetical protocol for the site-specific incorporation of an epoxy-functionalized amino acid (this compound) into a target protein.

Workflow Overview

Genetic_Incorporation_Workflow cluster_prep 1. Preparation cluster_expression 2. Expression cluster_purification 3. Purification & Analysis Plasmid_Target pET-Target(TAG) Transformation Co-transform E. coli Plasmid_Target->Transformation Plasmid_Synthetase pEVOL-EpoYRS Plasmid_Synthetase->Transformation Growth Grow cells in media Transformation->Growth Induction Induce with IPTG Add this compound Growth->Induction Expression Express Protein (18-24h) Induction->Expression Harvest Harvest Cells by Centrifugation Expression->Harvest Lysis Lyse Cells Harvest->Lysis Purification Purify via Affinity Tag (e.g., His-tag) Lysis->Purification Analysis Analyze by SDS-PAGE & Mass Spec Purification->Analysis

Caption: Workflow for Genetic Incorporation of this compound.

Materials and Reagents
  • Plasmids:

    • pET-based vector containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site and a C-terminal purification tag (e.g., 6xHis-tag).

    • pEVOL vector containing the gene for the evolved this compound-specific aminoacyl-tRNA synthetase (EpoYRS) and its cognate tRNA (tRNAPyl).

  • Bacterial Strain: E. coli BL21(DE3).

  • Media and Reagents:

    • Luria-Bertani (LB) agar (B569324) and broth.

    • Terrific Broth (TB) for expression.

    • Antibiotics (e.g., carbenicillin (B1668345) and chloramphenicol).

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • This compound amino acid (custom synthesis).

    • Ni-NTA affinity resin.

    • Standard buffers (lysis, wash, elution).

Protocol

1. Plasmid Preparation and Transformation

1.1. Prepare high-purity stocks of the pET-Target(TAG) and pEVOL-EpoYRS plasmids.

1.2. Co-transform chemically competent E. coli BL21(DE3) cells with both plasmids (100 ng of each).

1.3. Plate the transformation mixture on an LB agar plate containing the appropriate antibiotics for both plasmids.

1.4. Incubate overnight at 37°C.

2. Protein Expression

2.1. Inoculate a 5 mL LB starter culture (with antibiotics) with a single colony from the transformation plate. Grow overnight at 37°C with shaking.

2.2. The next day, inoculate 1 L of Terrific Broth (with antibiotics) with the overnight starter culture.

2.3. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

2.4. Reduce the temperature to 30°C. Induce protein expression by adding IPTG to a final concentration of 1 mM.

2.5. Simultaneously, add the this compound amino acid to a final concentration of 1-2 mM.

2.6. Continue to grow the culture for 16-24 hours at 30°C with shaking.

3. Protein Purification

3.1. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3.2. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).

3.3. Lyse the cells by sonication or high-pressure homogenization.

3.4. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

3.5. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

3.6. Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

3.7. Elute the target protein with elution buffer (lysis buffer with 250 mM imidazole).

4. Analysis and Verification

4.1. Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. The presence of a full-length protein product is indicative of successful ncAA incorporation. A truncated product may be observed in the absence of this compound.

4.2. Confirm the precise incorporation of this compound by mass spectrometry (e.g., ESI-MS). The measured mass of the protein should correspond to the theoretical mass including the this compound residue.

Considerations and Optimization

  • This compound Concentration: The optimal concentration of this compound in the growth media may need to be determined empirically, typically ranging from 1-10 mM.

  • Expression Conditions: Temperature, induction time, and IPTG concentration can be varied to optimize the yield of the this compound-containing protein.

  • Codon Usage: Ensure that the amber stop codon (TAG) is not frequently used in the host organism's genome to minimize competition with release factor 1.

  • Orthogonality: It is crucial that the evolved EpoYRS does not recognize any endogenous amino acids and that the endogenous synthetases do not recognize this compound.

This protocol provides a general framework for the genetic incorporation of a novel epoxy-functionalized amino acid. The specific parameters will require optimization for each target protein and the specific properties of the this compound analog being used.

References

Application Notes & Protocols: Site-Specific Installation of EpoY into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The precise, site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics, diagnostics, and research tools. Sortase enzymes, a class of bacterial transpeptidases, have emerged as a powerful tool for achieving this control. These enzymes recognize a specific amino acid motif, cleave it, and ligate it to a nucleophile, allowing for the covalent attachment of a wide range of molecules to a target protein. While the term "EpoY" is not a standardized nomenclature for a specific protein ligase, it is often used in reference to enzymatic protein modification techniques. This document will focus on the principles and protocols of sortase-mediated ligation, a technique central to the site-specific installation of moieties into proteins. We will use the well-characterized Sortase A (SrtA) from Staphylococcus aureus as our primary example, as its principles are broadly applicable to other sortase variants.

Sortase A recognizes the C-terminal sorting signal LPXTG (where X can be any amino acid) on a target protein.[1][2] It cleaves the peptide bond between the threonine and glycine (B1666218) residues, forming a covalent acyl-enzyme intermediate.[1][2] This intermediate is then resolved by a nucleophile, typically an oligoglycine motif (e.g., GGG) at the N-terminus of a second molecule, resulting in the formation of a new peptide bond. This process, known as sortase-mediated ligation (SML), allows for the precise, stoichiometric conjugation of various payloads—such as small molecules, peptides, nucleic acids, or other proteins—to a specific site on the protein of interest.

These application notes will provide a comprehensive overview of sortase-mediated ligation, including quantitative data on reaction efficiency, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Data Presentation

The efficiency of sortase-mediated ligation is influenced by several factors, including enzyme and substrate concentrations, reaction time, temperature, and the specific sortase variant and recognition motifs used. Below are tables summarizing typical quantitative data for SrtA-mediated reactions.

Table 1: Reaction Parameters for Sortase A-Mediated Ligation

ParameterTypical RangeNotes
Sortase A Concentration 1 - 50 µMHigher concentrations can increase reaction rates but may also lead to aggregation or off-target effects.
Protein-LPXTG Substrate Conc. 10 - 200 µMHigher concentrations generally improve ligation efficiency.
Oligoglycine Nucleophile Conc. 100 µM - 5 mMA molar excess of the nucleophile is typically used to drive the reaction to completion.
Temperature 4 - 37 °C25°C is a common compromise between enzyme activity and protein stability.[3]
pH 7.0 - 8.5The optimal pH is generally between 7.5 and 8.0.[3]
Reaction Time 1 - 24 hoursReaction times can be optimized based on the specific substrates and desired yield.

Table 2: Ligation Efficiency of Sortase A with Various Substrates

Protein SubstratePayload (Nucleophile)Ligation Yield (%)Reference
GFP-LPETGGGG-Biotin> 95%Fictional, representative data
Antibody-LPETGGGG-Drug Molecule85 - 95%Fictional, representative data
Nanobody-LPETGGGG-Fluorescent Dye> 90%Fictional, representative data
Enzyme-LPETGGGG-Peptide80 - 90%Fictional, representative data

Note: The data presented in Table 2 are representative examples and actual yields may vary depending on the specific proteins, payloads, and reaction conditions.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the site-specific installation of a payload into a target protein using Sortase A.

Protocol 1: Expression and Purification of Target Protein with C-terminal LPETG Tag
  • Cloning: Subclone the gene of interest into an appropriate expression vector (e.g., pET28a for E. coli expression) containing a C-terminal LPETG sequence followed by a His-tag (e.g., His6).

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: a. Grow a starter culture in LB medium with the appropriate antibiotic at 37°C overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1 - 1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication or high-pressure homogenization. d. Clarify the lysate by centrifugation.

  • Purification: a. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the target protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). d. Perform buffer exchange into a suitable storage buffer (e.g., PBS pH 7.4) and concentrate the protein. e. Assess protein purity by SDS-PAGE and concentration by a suitable method (e.g., Bradford assay or A280 measurement).

Protocol 2: Sortase A-Mediated Ligation Reaction
  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • Purified target protein with LPETG tag (final concentration: 50 µM)

    • Oligoglycine-payload (e.g., GGG-biotin) (final concentration: 500 µM)

    • Sortase A (final concentration: 10 µM)

    • 10x SML Buffer (final concentration: 1x; 500 mM Tris-HCl pH 7.5, 1.5 M NaCl, 100 mM CaCl2)

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mixture at 25°C for 2-4 hours. The optimal reaction time may need to be determined empirically.

  • Monitoring the Reaction: The progress of the ligation can be monitored by SDS-PAGE. The ligated product will have a higher molecular weight than the starting target protein.

  • Stopping the Reaction: The reaction can be stopped by adding a final concentration of 5 mM EDTA to chelate the Ca2+ ions, which are essential for Sortase A activity.

Protocol 3: Purification of the Ligated Protein
  • Affinity Chromatography: If the payload has an affinity tag (e.g., biotin), the ligated product can be purified using the corresponding affinity resin (e.g., streptavidin-agarose).

  • Size Exclusion Chromatography (SEC): SEC can be used to separate the ligated product from unreacted protein, payload, and Sortase A based on size differences. a. Equilibrate an SEC column with a suitable buffer (e.g., PBS pH 7.4). b. Load the ligation reaction mixture onto the column. c. Collect fractions and analyze by SDS-PAGE to identify the fractions containing the pure ligated product.

  • Ion Exchange Chromatography (IEX): If the pI of the ligated product is significantly different from the starting materials, IEX can be an effective purification method.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling Receptor Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein 3. Activation Modified_Protein SrtA-Modified Protein (e.g., Labeled Antibody) Modified_Protein->Receptor 2. Modulation Ligand Extracellular Ligand Ligand->Receptor 1. Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 4. Regulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade 6. Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response 7. Phosphorylation

Caption: A generalized signaling pathway modulated by a sortase-modified protein.

Experimental Workflow Diagram

Experimental_Workflow cluster_Protein_Prep Protein Preparation cluster_Ligation Sortase-Mediated Ligation cluster_Purification_Analysis Purification & Analysis Cloning 1. Cloning (Target-LPETG-His6) Expression 2. Expression in E. coli Cloning->Expression Purification1 3. Ni-NTA Purification Expression->Purification1 Reaction_Setup 4. Ligation Reaction Setup (Protein-LPETG + GGG-Payload + SrtA) Purification1->Reaction_Setup Incubation 5. Incubation (25°C) Reaction_Setup->Incubation Purification2 6. Purification of Conjugate (e.g., SEC or Affinity) Incubation->Purification2 Analysis 7. Analysis (SDS-PAGE, Mass Spec) Purification2->Analysis

Caption: Workflow for site-specific protein modification using sortase-mediated ligation.

Logical Relationship Diagram: Sortase A Mechanism

Sortase_Mechanism Protein_LPXTG Protein LPXTG Sortase_A Sortase A (SrtA) Protein_LPXTG:f1->Sortase_A 1. Recognition Acyl_Intermediate Protein-LPXT-S-SrtA (Acyl-Enzyme Intermediate) Sortase_A->Acyl_Intermediate 2. Cleavage & Acyl Transfer GGG_Payload (G)n Payload GGG_Payload:f0->Acyl_Intermediate 3. Nucleophilic Attack Final_Product Protein-LPXT-(G)n-Payload + SrtA Acyl_Intermediate->Final_Product:f0 4. Ligation

Caption: The catalytic mechanism of Sortase A-mediated protein ligation.

References

EpoY-Mediated Covalent Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EpoY-mediated labeling is an advanced methodology for the covalent modification of proteins, leveraging the reactivity of an epoxide-based probe. This technique offers a robust approach for attaching a variety of functional molecules, including fluorophores, biotin, or drug candidates, to a protein of interest (POI). The underlying principle involves the nucleophilic attack of a reactive amino acid residue on the protein surface, such as a cysteine or histidine, which opens the epoxide ring on the this compound probe, resulting in a stable covalent bond.[1][2][3] This proximity-induced reactivity can be highly specific, particularly when the this compound probe is designed with an affinity moiety for the target protein, minimizing off-target labeling.[2][3][4]

This technology is particularly valuable in drug discovery and development for applications such as target validation, occupancy studies, and the creation of antibody-drug conjugates.[5][6][7] The stable covalent linkage formed by the this compound system provides a durable signal for downstream analysis, making it suitable for both in vitro and cellular imaging experiments.

Principle of this compound-Mediated Labeling

The this compound labeling strategy is centered on an epoxide-functionalized probe. The reaction proceeds via a proximity-induced mechanism where a nucleophilic amino acid side chain on the target protein attacks the electrophilic carbon of the epoxide ring. This results in the formation of a stable β-hydroxy thioether or β-hydroxy alkyl amine linkage. For enhanced specificity, the this compound probe can be conjugated to a ligand that binds to the protein of interest, thereby increasing the local concentration of the reactive epoxide and directing the labeling to a specific site.

Alternatively, in a hypothetical enzymatic approach, an "this compound ligase" could be engineered to recognize a specific peptide tag fused to the protein of interest. This ligase would then catalyze the covalent attachment of an this compound probe to a specific residue within the peptide tag, offering a high degree of specificity analogous to systems like Lipoic Acid Ligase (LplA).[8][9][10]

Quantitative Data Summary

The efficiency of covalent labeling is influenced by several factors, including pH, temperature, incubation time, and the concentration of the labeling reagent. The following tables provide a summary of typical reaction conditions and expected efficiencies for epoxide-based and enzyme-mediated labeling methodologies, compiled from various studies.

Table 1: Reaction Parameters for Epoxide-Based Protein Labeling

ParameterConditionLabeling EfficiencyReference
pH 7.2 - 8.5Optimal for amine reactivity[11]
8.2High yield for thiol reactivity[1]
Temperature Room Temperature to 37°CDependent on protein stability[12]
Incubation Time 3 - 20 hours>65% - 90%[1][2][3]
Probe:Protein Ratio 2:1 to 300:1 (molar excess)Highly dependent on probe reactivity[2][3][12]

Table 2: Comparison of Enzymatic Labeling Systems

Labeling SystemPeptide Tag SizeReaction TimeSpecificityReference
Lipoic Acid Ligase (LplA)~13 amino acids10 minutes (in cells)High[8][9]
Sortase A (SrtA)~5 amino acids (LPXTG)Minutes to hoursHigh[13]
SubtiligaseN-terminal recognitionFastHigh[13]
Hypothetical this compound Ligase~15 amino acidsPotentially rapidHighN/A

Experimental Protocols

Protocol 1: In Vitro Labeling of a Purified Protein with an this compound Probe

This protocol describes the labeling of a purified protein containing a reactive cysteine residue with a generic epoxide-containing probe.

Materials:

  • Purified protein of interest (e.g., in 100 mM Tris buffer, pH 8.2)

  • This compound probe (e.g., dissolved in DMF or DMSO)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.2

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Desalting column (e.g., PD-10)

  • Analytical tools (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Probe Preparation: Prepare a stock solution of the this compound probe in an appropriate organic solvent (e.g., 10 mM in DMF).

  • Labeling Reaction: Add the this compound probe solution to the protein solution to achieve a final molar excess of 2-10 fold. The final concentration of the organic solvent should not exceed 5% (v/v) to maintain protein integrity.

  • Incubation: Gently mix the reaction and incubate at room temperature for 3 hours.[1] For less reactive probes or target residues, incubation may need to be extended up to 20 hours.[2][3]

  • Quenching: (Optional) Add a quenching solution to consume any unreacted this compound probe.

  • Purification: Remove excess, unreacted probe by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis: Confirm successful labeling by SDS-PAGE (observing a shift in molecular weight) and determine the labeling efficiency and site of modification by mass spectrometry.[1][3][14]

Protocol 2: Labeling of Cell Surface Proteins in Living Mammalian Cells

This protocol outlines a method for labeling a specific protein on the surface of living mammalian cells using an this compound probe with a high-affinity ligand for the target protein.

Materials:

  • Mammalian cells expressing the protein of interest on the cell surface

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound probe conjugated to a targeting ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in a suitable format (e.g., 6-well plate or culture flask).

  • Cell Preparation: Gently wash the cells twice with ice-cold PBS to remove any serum proteins.

  • Labeling Reaction: Dilute the this compound probe to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium. Add the labeling solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • Washing: Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unbound probe.

  • Analysis: Analyze the labeled cells using flow cytometry to quantify the labeling efficiency or by fluorescence microscopy to visualize the localization of the labeled protein.

Visualizations

Mechanism of this compound-Mediated Labeling

EpoY_Mechanism cluster_0 Protein of Interest cluster_1 This compound Probe Protein Target Protein (with Nucleophilic Residue) Proximity Proximity-Induced Complex Protein->Proximity Binding EpoY_Probe This compound Probe (Epoxide + Linker + Functional Group) EpoY_Probe->Proximity Binding Covalent_Bond Covalently Labeled Protein Proximity->Covalent_Bond Nucleophilic Attack (Ring Opening)

Caption: Proximity-induced covalent labeling by an this compound probe.

Experimental Workflow for In Vitro Protein Labeling

In_Vitro_Workflow A Prepare Purified Protein and this compound Probe B Incubate Protein and Probe (e.g., 3h at RT) A->B C Remove Excess Probe (Desalting Column) B->C D Analyze Labeled Protein (SDS-PAGE, Mass Spec) C->D

Caption: Workflow for in vitro this compound-mediated protein labeling.

Hypothetical this compound Ligase Signaling Pathway Application

Signaling_Pathway cluster_cell Cellular Context Receptor Receptor-LAP (LAP-tagged) EpoY_Ligase This compound Ligase (co-expressed) Receptor->EpoY_Ligase Labeled_Receptor Labeled Receptor EpoY_Ligase->Labeled_Receptor Catalysis EpoY_Probe This compound Probe (cell-permeable) EpoY_Probe->EpoY_Ligase Downstream_Signaling Downstream Signaling (e.g., Kinase Cascade) Labeled_Receptor->Downstream_Signaling Signal Transduction Cellular_Response Cellular Response (e.g., Gene Expression) Downstream_Signaling->Cellular_Response Leads to

Caption: Tracking a signaling pathway with this compound ligase.

References

Application Notes and Protocols for In Vitro Characterization of EpoY, a Novel PD-L1 Targeting Agent

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of EpoY, a novel agent designed to target the Programmed Death-Ligand 1 (PD-L1). The protocols outlined below describe key experiments to evaluate the binding affinity, cellular activity, and immunomodulatory effects of this compound.

Introduction to PD-L1 Targeting

Blocking the PD-1/PD-L1 interaction has emerged as a powerful strategy in cancer immunotherapy, with monoclonal antibodies targeting either PD-1 or PD-L1 showing significant clinical success in a variety of cancers.[4][9] this compound is a novel investigational agent, potentially a peptide or small molecule, designed to disrupt this interaction and restore anti-tumor T-cell activity.[10][11][12][13] The following protocols are designed to rigorously assess the in vitro efficacy of this compound.

Hypothesized Mechanism of Action of this compound

This compound is hypothesized to be a direct antagonist of PD-L1. By binding to PD-L1 on the surface of tumor cells, this compound sterically hinders the interaction between PD-L1 and the PD-1 receptor on T-cells. This blockade is expected to abrogate the downstream inhibitory signals, thereby "releasing the brakes" on T-cell-mediated cytotoxicity and enhancing the immune response against the tumor.

cluster_tcell T-Cell cluster_tumor Tumor Cell TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits CD28 CD28 CD28->Activation SHP2->Activation Inhibits MHC MHC MHC->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal B7 B7 B7->CD28 Signal 2 (Co-stimulation) This compound This compound This compound->PDL1 Blocks Interaction start Start seed_apc Seed PD-L1+ APCs in 96-well plate start->seed_apc pre_incubate Pre-incubate PD-1+ Jurkat-Luc cells with this compound start->pre_incubate co_culture Add Jurkat-Luc cells to APCs (Co-culture for 6-24h) seed_apc->co_culture pre_incubate->co_culture add_reagent Add Luciferase Assay Reagent co_culture->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data (Calculate EC50) measure->analyze cluster_setup Co-Culture Setup cluster_outcome Assay Readouts tcell Activated T-Cell (PD-1+) tumor_cell Tumor Cell (PD-L1+) tcell->tumor_cell Interaction cytokine Increased Cytokine (IFNγ, IL-2) tcell->cytokine leads to lysis Tumor Cell Lysis tcell->lysis leads to This compound This compound This compound->tumor_cell Blocks PD-L1

References

Application Notes and Protocols for Developing Pan-KRAS Inhibitors with EpoY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of inhibitors that can target all major oncogenic mutants of KRAS, so-called pan-KRAS inhibitors, represents a significant challenge and a major goal in cancer therapy. A novel and promising approach in this field is the use of genetically encoded non-canonical amino acids to create covalent protein binders that can irreversibly inhibit KRAS. This document provides detailed application notes and protocols for the utilization of EpoY , a genetically encoded epoxide-containing tyrosine, in the development of a covalent pan-KRAS binder.[1]

This compound can be incorporated into a protein scaffold, such as a Designed Ankyrin Repeat Protein (DARPin), to create a highly specific and potent inhibitor that forms a covalent bond with KRAS.[1] This strategy offers the potential for pan-KRAS inhibition by targeting residues conserved across different KRAS mutants, such as Histidine 95 (H95), providing selectivity over other RAS isoforms like NRAS and HRAS.[1]

These application notes provide an overview of the this compound-based covalent binder technology, summarize key quantitative data, and offer detailed protocols for the experimental workflow, from the genetic encoding of this compound to the characterization of the covalent KRAS binder.

Data Presentation

The following table summarizes the cross-linking efficiency of the DarpinK13-W35-EPOY3 covalent binder with various KRAS mutants. The data is derived from mass spectrometry analysis, showing the percentage of KRAS protein that formed a covalent adduct with the this compound-containing Darpin.

KRAS MutantCross-linking Efficiency (%)
KRAS G12C>95%
KRAS G12D>95%
KRAS G12V>95%
KRAS G13D>95%
KRAS Q61H>95%
Wild-Type KRAS>95%

Data extracted from Zhang, J., et al. (2024). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. Journal of the American Chemical Society.[1]

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Point of Intervention

The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of inhibition by the this compound-DarpinK13 covalent binder.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Differentiation ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation EpoY_Darpin This compound-DarpinK13 (Covalent Binder) EpoY_Darpin->KRAS_GTP Covalent Binding to H95 Experimental_Workflow cluster_synthesis Step 1: Chemical Synthesis cluster_genetic_encoding Step 2: Genetic Encoding cluster_expression Step 3: Protein Production cluster_validation Step 4: Validation Synthesis Synthesis of This compound precursor Genetic_Encoding Site-specific incorporation of This compound into DarpinK13 via orthogonal translation system Synthesis->Genetic_Encoding Expression Expression of this compound-DarpinK13 in E. coli Genetic_Encoding->Expression Purification Purification of This compound-DarpinK13 Expression->Purification Binding_Assay Covalent Binding Assay with KRAS mutants Purification->Binding_Assay MS_Analysis Mass Spectrometry Analysis to confirm covalent adduct Binding_Assay->MS_Analysis

References

Application Notes and Protocols for Epo Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythropoietin (Epo) is a crucial glycoprotein (B1211001) hormone that regulates erythropoiesis, the production of red blood cells. Its biological effects are mediated through its interaction with the Erythropoietin receptor (EpoR), a member of the cytokine receptor superfamily.[1] The binding of Epo to EpoR induces receptor dimerization, which in turn activates downstream signaling cascades, primarily the JAK2-STAT5, PI3K/AKT, and Ras/MAPK pathways, promoting the survival, proliferation, and differentiation of erythroid progenitor cells.[2]

Chemical cross-linking is a powerful biochemical technique used to study protein-protein interactions by covalently linking interacting molecules.[3] This method can capture transient or weak interactions, providing valuable insights into the structure and composition of protein complexes. In the context of Epo, cross-linking studies have been instrumental in identifying and characterizing the Epo receptor and in investigating the dimerization of Epo itself.[4][5]

These application notes provide detailed protocols for the chemical cross-linking of Epo to its receptor on the cell surface and for the generation of Epo dimers.

Key Signaling Pathway

The binding of Epo to its receptor triggers a cascade of intracellular signaling events. A simplified representation of the major pathways is depicted below.

EpoSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epo Epo EpoR Epo Receptor (EpoR Dimer) Epo->EpoR Binding & Dimerization JAK2 JAK2 EpoR->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation PI3K PI3K JAK2->PI3K Ras Ras JAK2->Ras STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK Ras->MAPK Proliferation Proliferation & Differentiation MAPK->Proliferation Gene Gene Transcription STAT5_dimer->Gene

Figure 1: Epo Signaling Pathway.

Experimental Protocols

Protocol 1: Cross-Linking of Epo to EpoR on Intact Cells

This protocol is adapted from the foundational study that identified the Epo receptor using the amine-reactive cross-linker disuccinimidyl suberate (B1241622) (DSS).[4]

Materials:

  • Epo-responsive cells (e.g., Friend virus-infected erythroid cells, TF-1 cells)

  • Recombinant Epo (preferably radiolabeled, e.g., ¹²⁵I-Epo, for sensitive detection)

  • Disuccinimidyl suberate (DSS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • SDS-PAGE reagents and equipment

  • Autoradiography or Western blotting reagents

Experimental Workflow:

CrosslinkingWorkflow cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_analysis Analysis cell_prep Prepare Epo-responsive cells binding Incubate cells with (¹²⁵I)-Epo cell_prep->binding epo_prep Prepare (¹²⁵I)-Epo solution epo_prep->binding crosslinking Add DSS to initiate cross-linking binding->crosslinking quenching Quench reaction crosslinking->quenching lysis Lyse cells quenching->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page detection Detect cross-linked complexes (Autoradiography/ Western Blot) sds_page->detection

Figure 2: Epo-EpoR Cross-Linking Workflow.

Procedure:

  • Cell Preparation: Harvest Epo-responsive cells and wash them with cold PBS. Resuspend the cells in cold PBS to the desired concentration.

  • Binding of Epo: Incubate the cells with radiolabeled Epo. The binding can be performed at 37°C for approximately 20 minutes to reach equilibrium.[4]

  • Cross-Linking Reaction: Add DSS to the cell suspension. The optimal concentration of DSS needs to be determined empirically but can be in the range of 0.1 to 1 mM. Incubate for 30 minutes at room temperature.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them with a suitable lysis buffer containing a protease inhibitor cocktail.

  • Analysis: Analyze the cell lysates by SDS-PAGE under reducing conditions. The cross-linked Epo-EpoR complex can be visualized by autoradiography (for radiolabeled Epo) or by Western blotting using an anti-Epo or anti-EpoR antibody. The expected size of the cross-linked complex will be the sum of the molecular weights of Epo (approximately 34 kDa) and the Epo receptor (which can appear as two bands of around 85 and 100 kDa).[4]

Note on Cross-Linker Selection: While DSS is a common choice, it's important to note that the extracellular domain of EpoR has a limited number of lysine (B10760008) residues, which are the targets for amine-reactive cross-linkers like DSS.[6] This can make cross-linking challenging. Therefore, optimization of the cross-linker concentration and reaction conditions is crucial. Alternatively, other cross-linkers with different reactive groups, such as sulfhydryl-reactive cross-linkers, could be considered.[7]

Protocol 2: Generation of a Chemically Cross-Linked Epo Dimer

This protocol is based on a method for producing a stable Epo dimer using glutaraldehyde (B144438) for quality control purposes.[5]

Materials:

  • Purified recombinant Epo

  • Glutaraldehyde solution (freshly prepared)

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., glycine (B1666218) or Tris-HCl)

  • Dialysis equipment

  • Size-exclusion chromatography (SEC) system for analysis

Procedure:

  • Reaction Setup: Prepare a solution of purified Epo in the reaction buffer.

  • Cross-Linking Reaction: Add freshly prepared glutaraldehyde to the Epo solution. The molar ratio of Epo to glutaraldehyde should be optimized, with ratios between 1:3 and 1:5 being a good starting point.[5] Incubate the reaction mixture at 37°C for 2 to 5 hours.[5] The progress of dimer formation can be monitored by taking aliquots at different time points and analyzing them by SEC.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M glycine).

  • Purification: Remove the excess cross-linker and quenching reagent by dialysis against a suitable buffer.

  • Analysis and Storage: Analyze the final product by SEC to determine the percentage of monomer, dimer, and higher-order oligomers. The purified cross-linked Epo can be lyophilized for long-term storage.

Data Presentation

The following tables summarize quantitative data from Epo cross-linking studies.

Table 1: Quantitative Data from Epo-EpoR Cross-Linking Studies

ParameterValueReference
Binding Affinity (Kd) of ¹²⁵I-Epo to Erythroid Cell Receptors
High-affinity sites0.08 x 10⁻⁹ M[4]
Low-affinity sites0.6 x 10⁻⁹ M[4]
Molecular Weight of Cross-Linked Epo-EpoR Complexes (SDS-PAGE)
Band 1~100 kDa[4]
Band 2~85 kDa[4]

Table 2: Quantitative Parameters for Glutaraldehyde Cross-Linking of Epo

ParameterValueReference
Molar Ratio (Epo:Glutaraldehyde)1:3 to 1:5[5]
Incubation Temperature37°C[5]
Incubation Time2 - 5 hours[5]
Dimer Formation (at 5 hours with 1:3 ratio)~9.3%[5]

Table 3: Quantitative Parameters for Glutaraldehyde Cross-Linking of EpoR Transmembrane Domain

ParameterValueReference
Protein Concentration50 µM[8]
Glutaraldehyde Concentration16 mM[8]
Incubation Time10 minutes[8]
Incubation TemperatureRoom Temperature[8]

Conclusion

Chemical cross-linking is a valuable technique for investigating the interactions of Erythropoietin with its receptor and for studying the oligomeric state of Epo itself. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own Epo cross-linking experiments. Careful optimization of experimental conditions, particularly the choice and concentration of the cross-linking agent, is essential for obtaining reliable and reproducible results. The insights gained from such studies can contribute to a better understanding of Epo biology and aid in the development of novel therapeutics targeting the Epo-EpoR signaling pathway.

References

Application Notes and Protocols for the Incorporation and Characterization of EpoY in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the incorporation and functional characterization of EpoY, a putative modified version of Erythropoietin (Epo), in mammalian cell lines. It outlines the fundamental principles of Epo receptor signaling, detailed protocols for key experiments, and methods for quantitative data analysis. These guidelines are designed to assist researchers in evaluating the biological activity and therapeutic potential of novel Epo analogs.

Introduction to Erythropoietin and its Analogs

Erythropoietin (Epo) is a glycoprotein (B1211001) hormone that serves as the primary regulator of erythropoiesis—the production of red blood cells.[1][2] It exerts its effects by binding to the Epo receptor (EpoR), a member of the type I cytokine receptor superfamily, which is predominantly expressed on the surface of immature erythroid progenitor cells.[3] The interaction between Epo and EpoR triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and differentiation.[3][4]

The clinical utility of recombinant human Epo (rHuEpo) in treating anemia associated with chronic kidney disease and chemotherapy is well-established.[3] This has spurred the development of various Epo analogs, or "this compound," with modified properties such as extended half-life, enhanced stability, or altered receptor binding affinity. Characterizing the specific biological activity of these novel molecules is a critical step in drug development. This application note provides a framework and detailed protocols for researchers to assess the incorporation and downstream effects of this compound in relevant mammalian cell lines.

The Erythropoietin Receptor Signaling Pathway

The binding of Epo to its pre-dimerized receptor on the cell surface induces a conformational change that activates the receptor-associated Janus kinase 2 (JAK2).[4][5] This activation initiates a series of phosphorylation events that serve as the foundation for downstream signaling.

Key Signaling Cascades:

  • JAK2/STAT5 Pathway: This is the principal signaling pathway for EpoR.[3] Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the EpoR, creating docking sites for the Signal Transducer and Activator of Transcription 5 (STAT5).[3][4] STAT5 is then phosphorylated by JAK2, leading to its homodimerization, translocation to the nucleus, and regulation of target gene expression, including anti-apoptotic genes like Bcl-xL.[2][6]

  • PI3K/Akt Pathway: The p85 subunit of Phosphoinositol 3-kinase (PI3K) can bind to phosphorylated tyrosine residues on the EpoR, leading to the activation of Akt (also known as Protein Kinase B).[1][6] This pathway is crucial for promoting cell survival and proliferation.[2][7]

  • Ras/MAPK Pathway: The EpoR can also activate the Ras/MAPK (Mitogen-Activated Protein Kinase) pathway, often involving the adaptor protein Grb2.[1][6] This cascade, which includes ERK1/2, plays a role in cell proliferation and differentiation.[1][4]

These pathways collectively orchestrate the cellular response to Epo, leading to the expansion and maturation of erythroid progenitors. The characterization of a novel Epo analog like this compound involves quantifying its ability to activate these specific signaling nodes.

Epo_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ligand EpoR Epo Receptor (Pre-formed Dimer) This compound->EpoR Binding & Conformational Change JAK2 JAK2 EpoR->JAK2 Activates STAT5 STAT5 EpoR->STAT5 Recruits PI3K PI3K EpoR->PI3K Recruits Ras Ras EpoR->Ras Activates p_JAK2 p-JAK2 JAK2->p_JAK2 Autophosphorylation p_JAK2->EpoR Phosphorylates Receptor p_JAK2->STAT5 Phosphorylates p_STAT5 p-STAT5 Dimer STAT5->p_STAT5 Dimerization Transcription Gene Transcription p_STAT5->Transcription Translocation Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Phosphorylation Cell_Survival Survival p_Akt->Cell_Survival Promotes MAPK MAPK (ERK1/2) Ras->MAPK Activates p_MAPK p-MAPK MAPK->p_MAPK Phosphorylation Prolif_Diff Proliferation & Differentiation p_MAPK->Prolif_Diff Promotes Cell_Response Cellular Responses Transcription->Cell_Response Leads to

Caption: this compound Receptor Signaling Pathways.

Experimental Workflow for this compound Characterization

A systematic approach is required to characterize a novel Epo analog. The workflow below outlines the key stages, from cell line selection to the assessment of functional outcomes.

Experimental_Workflow cluster_setup Phase 1: Setup & Validation cluster_binding Phase 2: Receptor Interaction cluster_signaling Phase 3: Signal Transduction cluster_functional Phase 4: Functional Outcomes cluster_analysis Phase 5: Data Analysis A 1. Cell Line Selection (e.g., UT-7/Epo, Ba/F3-EpoR) B 2. Cell Culture & Establishment of Assay Conditions A->B C 3. Receptor Binding Assay (Competition Assay) B->C E 5. This compound Stimulation (Time Course & Dose Response) B->E H 8. Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) B->H D 4. Receptor Internalization Assay (Flow Cytometry) C->D J 10. Quantitative Data Analysis (EC50, Fold Change) D->J F 6. Cell Lysis & Protein Quantification E->F G 7. Western Blot Analysis (p-JAK2, p-STAT5, p-Akt, p-ERK) F->G G->J I 9. Anti-Apoptosis Assay (e.g., Annexin V Staining) H->I I->J

Caption: Experimental Workflow for this compound Characterization.

Quantitative Data Presentation

Summarizing results in a tabular format is essential for comparing the potency and efficacy of this compound against a standard, such as wild-type Epo.

Table 1: Comparative Biological Activity of this compound vs. Wild-Type Epo

Parameter Assay Wild-Type Epo This compound
Receptor Binding Competition Binding Assay (IC50) 1.0 nM User Data
Signaling STAT5 Phosphorylation (EC50) 150 pM User Data
Akt Phosphorylation (EC50) 200 pM User Data
Biological Activity Cell Proliferation (EC50) 100 pM User Data

| | Maximum Proliferation (% of Control) | 250% | User Data |

Note: Values for Wild-Type Epo are representative and may vary based on the cell line and assay conditions.

Table 2: Time-Dependent STAT5 Phosphorylation Following this compound Stimulation

Time Point Fold Increase in p-STAT5 (vs. Untreated)
0 min 1.0
5 min User Data
15 min User Data
30 min User Data

| 60 min | User Data |

Detailed Experimental Protocols

Protocol 1: Mammalian Cell Culture and Maintenance

This protocol is for the general culture of an Epo-dependent cell line, such as UT-7/Epo or Ba/F3 cells stably expressing the human EpoR.

Materials:

  • Complete Growth Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Cytokine for Maintenance: Recombinant Human Epo (e.g., 1 U/mL) or IL-3 for parental Ba/F3 cells.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypan Blue solution.

  • Humidified incubator (37°C, 5% CO₂).

Procedure:

  • Maintain cells in T-75 flasks with complete growth medium supplemented with the appropriate maintenance cytokine.

  • Monitor cell density and viability daily using a hemocytometer and Trypan Blue staining.

  • Split the culture every 2-3 days to maintain a density between 0.2 x 10⁶ and 1.0 x 10⁶ cells/mL.

  • To split, centrifuge the cell suspension at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium at the desired density.

Protocol 2: this compound Stimulation for Signal Transduction Analysis

Materials:

  • Epo-dependent cells.

  • Serum-free medium (RPMI-1640 + 0.1% Bovine Serum Albumin).

  • This compound and Wild-Type Epo stock solutions.

  • Ice-cold PBS.

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Procedure:

  • Starvation: Wash cells twice with PBS to remove maintenance cytokines. Resuspend cells in serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Stimulation: Aliquot 1-2 x 10⁶ cells per condition into microcentrifuge tubes.

  • Add this compound or Wild-Type Epo to the desired final concentrations (for dose-response) or for the desired times (for time-course). A vehicle-only tube should be included as an untreated control.

  • Incubate at 37°C for the specified duration (e.g., 15 minutes for peak phosphorylation).

  • Termination: Stop the stimulation by adding 1 mL of ice-cold PBS and centrifuging at 500 x g for 3 minutes at 4°C.

  • Lysis: Aspirate the supernatant completely. Add 100 µL of ice-cold Lysis Buffer to the cell pellet.

  • Vortex briefly and incubate on ice for 20 minutes, with occasional vortexing.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Store lysates at -80°C or proceed directly to Western Blot analysis.

Protocol 3: Western Blotting for Phosphorylated Signaling Proteins

Materials:

  • Protein lysates from Protocol 2.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, etc.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Thaw protein lysates on ice. Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.

  • Load samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT5).

Protocol 4: Cell Proliferation Assay

Materials:

  • Epo-dependent cells.

  • Assay Medium: Complete Growth Medium without maintenance cytokines.

  • 96-well flat-bottom cell culture plates.

  • This compound and Wild-Type Epo dilution series.

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

Procedure:

  • Cell Preparation: Wash cells twice with PBS to remove maintenance cytokines. Resuspend in Assay Medium to a concentration of 0.5 x 10⁵ cells/mL.

  • Plating: Add 50 µL of the cell suspension to each well of a 96-well plate (2,500 cells/well).

  • Treatment: Prepare a serial dilution of this compound and Wild-Type Epo in Assay Medium. Add 50 µL of each concentration to the appropriate wells in triplicate. Include wells with medium only (background) and cells with vehicle only (negative control).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator (37°C, 5% CO₂).

  • Measurement: Add the chosen cell viability reagent according to the manufacturer's instructions (e.g., add 10 µL of WST-1 reagent and incubate for 2-4 hours).

  • Read the absorbance or luminescence on a plate reader.

  • Analysis: Subtract the background reading, normalize the data to the negative control, and plot the results as a function of concentration. Calculate the EC50 value using non-linear regression analysis.

References

Purification of EpoY-Containing Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the purification of "EpoY-containing proteins." For the purposes of this guide, "this compound" is treated as a recombinant protein, potentially a modified form of Erythropoietin (Epo) or an Epo fusion protein, engineered to include a purification tag. The protocols detailed below are based on common and effective methods for purifying recombinant proteins, ensuring high yield and purity suitable for research and preclinical development. The methodologies are adaptable for various expression systems.

Erythropoietin (Epo) is a crucial cytokine that regulates erythropoiesis. Upon binding to its receptor (EpoR), it activates several intracellular signaling cascades, primarily the JAK-STAT, PI3K-Akt, and Ras-MAPK pathways, which are essential for the survival, proliferation, and differentiation of erythroid progenitor cells.[1] Understanding these pathways is often critical when working with Epo-related proteins.

I. Signaling Pathway Context: The Erythropoietin (Epo) Receptor Pathway

The biological activity of Epo and its derivatives is mediated through the Epo receptor (EpoR). Binding of Epo to the pre-dimerized EpoR induces a conformational change that activates the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the EpoR, creating docking sites for various signaling proteins. The three major signaling pathways initiated are the JAK-STAT, PI3K-Akt, and Ras-MAPK pathways.[1][2] These pathways collectively promote cell survival, proliferation, and differentiation.

Epo_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EpoR EpoR Dimer JAK2_inactive JAK2 (inactive) JAK2_active JAK2-P (active) EpoR->JAK2_active Activation STAT5 STAT5 JAK2_active->STAT5 Phosphorylation PI3K PI3K JAK2_active->PI3K Activation Grb2_SOS Grb2/SOS JAK2_active->Grb2_SOS Recruitment Epo This compound Epo->EpoR Binding pSTAT5 pSTAT5 Cell_Survival Cell Survival & Proliferation pSTAT5->Cell_Survival Akt Akt PI3K->Akt -> pAkt pAkt pAkt pAkt->Cell_Survival Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway MAPK_Pathway->Cell_Survival

Figure 1: this compound Signaling Pathway Overview.

II. Purification Strategy for this compound-Containing Proteins

The purification of a recombinant protein like this compound is typically achieved through a multi-step process designed to isolate the target protein from a complex mixture of cellular components.[3] A common and highly effective strategy involves affinity chromatography, which utilizes a specific interaction between the protein (via a fusion tag) and an immobilized ligand.[4][5] This is often followed by a "polishing" step, such as size-exclusion chromatography, to remove any remaining impurities and protein aggregates.

The general workflow is as follows:

  • Cell Lysis and Clarification: Release of the protein from the host cells and removal of cellular debris.

  • Capture (Affinity Chromatography): Initial isolation of the target protein.

  • Washing: Removal of non-specifically bound proteins and other contaminants.

  • Elution: Recovery of the purified protein from the chromatography resin.

  • Polishing (Optional): Further purification to achieve higher purity.

Purification_Workflow A 1. Cell Culture & Expression B 2. Cell Lysis & Clarification (e.g., Sonication, Centrifugation) A->B C 3. Affinity Chromatography (Capture) - Binding to Resin B->C D 4. Washing Step - Remove Impurities C->D E 5. Elution - Collect this compound Protein D->E F 6. Polishing (Optional) - Size-Exclusion Chromatography E->F G 7. Final Product - Purified this compound F->G

Figure 2: General Protein Purification Workflow.

III. Experimental Protocols

This section provides a detailed protocol for the purification of a hypothetical His-tagged this compound protein expressed in E. coli. This protocol can be adapted for other tags and expression systems.

Protocol 1: Purification of His-tagged this compound using Ni-NTA Affinity Chromatography

Materials:

  • E. coli cell paste expressing His-tagged this compound

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose Resin

  • Lysozyme (B549824), DNase I

  • Protease inhibitor cocktail

Procedure:

  • Cell Lysis: a. Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer (e.g., 5 mL per gram of cell paste). b. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to complete lysis. d. Add DNase I and incubate on ice for 15 minutes to reduce viscosity. e. Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant (clarified lysate).

  • Binding: a. Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer. b. Add the clarified lysate to the equilibrated resin and incubate at 4°C with gentle agitation for 1-2 hours to allow the His-tagged this compound to bind.

  • Washing: a. Pack the resin-lysate mixture into a chromatography column. b. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline.

  • Elution: a. Elute the His-tagged this compound from the resin by applying 5-10 column volumes of Elution Buffer. b. Collect fractions of 1 mL and measure the A280 of each fraction to identify those containing the purified protein.

  • Analysis and Storage: a. Analyze the collected fractions for purity using SDS-PAGE. b. Pool the fractions containing the pure protein. c. If necessary, dialyze the pooled fractions against a suitable storage buffer (e.g., PBS) to remove imidazole. d. Determine the final protein concentration, aliquot, and store at -80°C.

IV. Data Presentation

The following table presents hypothetical data from a typical purification of a His-tagged this compound protein, illustrating the expected yield and purity at each stage.

Purification StepTotal Protein (mg)This compound Protein (mg)Purity (%)Yield (%)
Clarified Lysate500255100
Ni-NTA Eluate22209180
Size-Exclusion Fractions1615>9560

V. Quality Control and Characterization

After purification, it is essential to characterize the this compound protein to ensure its identity, purity, and integrity.

  • Purity Assessment: SDS-PAGE followed by Coomassie blue or silver staining is used to visualize the protein bands and assess purity.[6]

  • Identity Confirmation: Western blotting using an anti-EpoY or anti-tag antibody can confirm the presence of the target protein. Mass spectrometry can provide a more definitive identification and verify the protein's mass.[6]

  • Concentration Determination: Spectrophotometric methods (measuring A280) or colorimetric assays (e.g., Bradford or BCA assays) are used to determine the protein concentration.

  • Functional Assays: A cell-based proliferation assay using an Epo-responsive cell line can be performed to confirm the biological activity of the purified this compound protein.

Conclusion

The protocol described provides a robust framework for the purification of this compound-containing proteins. The use of affinity chromatography is a powerful technique that often results in high-purity protein in a single step.[7][8] Further polishing steps can be incorporated as needed to meet the specific requirements of downstream applications. Proper characterization of the final product is crucial to ensure its quality and suitability for research and development purposes.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of EpoY Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive electrophilic species, such as epoxides, can form covalent adducts with nucleophilic residues in proteins and DNA, leading to altered biological function and potential toxicity. The formation of these adducts is a key mechanism in the mode of action of various drugs and in the pathogenesis of certain diseases. This document provides a detailed application note and protocol for the identification and quantification of adducts formed by a hypothetical reactive epoxide, hereafter referred to as "EpoY," using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for the analysis of protein and DNA adducts and are intended to serve as a comprehensive guide for researchers in this field.[1][2]

The analysis of such adducts presents a significant analytical challenge due to their chemical diversity and typically low abundance in complex biological matrices.[3] Mass spectrometry has emerged as an indispensable tool for the characterization of these modifications, offering high sensitivity and specificity for the identification of the adducted species and the site of modification.[2][4][5]

Application Note

Principle of the Method

The method is based on a "bottom-up" proteomics approach for the analysis of this compound adducts on proteins.[3] Proteins from a biological sample (e.g., cell lysate or plasma) are extracted and digested into smaller peptides using a specific protease, typically trypsin. The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry. Peptides that have been modified by this compound will exhibit a characteristic mass shift corresponding to the molecular weight of the this compound molecule.

During MS/MS analysis, the adducted peptides are fragmented, and the resulting fragment ions provide sequence information that allows for the precise localization of the this compound adduct on a specific amino acid residue.[6] Quantification of the adducted peptides can be achieved through various mass spectrometry-based techniques, such as label-free quantification or by using isotopically labeled standards.

Instrumentation

A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled with a nano-flow liquid chromatography system is recommended for this analysis. This setup provides the necessary sensitivity and mass accuracy for the detection and identification of low-abundance this compound adducts in complex biological samples.[3]

Data Presentation

Quantitative analysis of this compound adducts is crucial for understanding the dose-response relationship and the biological consequences of exposure to this compound. The following table provides a template for summarizing quantitative data from an experiment investigating the formation of this compound adducts on a target protein.

Target ProteinPeptide SequenceModified ResidueAdduct Mass (Da)Relative Abundance (%) (Treatment Group 1)Relative Abundance (%) (Treatment Group 2)
Protein XVGYSIIGRCys-42350.1215.2 ± 2.145.8 ± 5.3
Protein XAFKAWAVARHis-105350.128.9 ± 1.522.1 ± 3.7
Protein YLFTGHPETRLys-78350.125.1 ± 0.912.5 ± 2.2

Experimental Protocols

Sample Preparation for Protein Adduct Analysis

This protocol details the steps for preparing protein samples from cell culture for the analysis of this compound adducts.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Urea (B33335)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Take a desired amount of protein (e.g., 1 mg) and adjust the volume with 8 M urea. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with TFA to a final concentration of 0.1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • Sample Concentration: Elute the peptides from the SPE cartridge and dry them in a vacuum centrifuge. Reconstitute the sample in 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound-Adducted Peptides

Instrumentation:

  • Nano-flow HPLC system

  • High-resolution tandem mass spectrometer

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes.

  • Flow Rate: 300 nL/min

MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI)

  • MS1 Scan Range: m/z 350-1500

  • Data-Dependent Acquisition (DDA): Select the top 10 most intense precursor ions for fragmentation.

  • Fragmentation: Higher-energy collisional dissociation (HCD)

  • Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.

Data Analysis
  • Database Search: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a relevant protein database.

  • Variable Modification: Include the mass of this compound as a variable modification on nucleophilic amino acid residues (e.g., Cys, His, Lys).

  • Adduct Identification: Identify peptides with the specified this compound mass shift and manually validate the MS/MS spectra to confirm the sequence and modification site.

  • Quantification: Perform label-free quantification based on the peak areas of the adducted peptides across different samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output A Cell Lysis & Protein Extraction B Reduction & Alkylation A->B C Tryptic Digestion B->C D Desalting (SPE) C->D E LC-MS/MS Analysis D->E F Database Search & Adduct ID E->F G Quantitative Data Analysis F->G H Identified this compound Adducts G->H I Quantitative Adduct Profiles G->I

Caption: Experimental workflow for the analysis of this compound adducts.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor (Inactive) Kinase2->TF Phosphorylation EpoY_Adduct This compound Adduct Formation Kinase2->EpoY_Adduct Inhibition TF_active Transcription Factor (Active) TF->TF_active Gene_Expression Gene Expression TF_active->Gene_Expression

Caption: Hypothetical signaling pathway disrupted by this compound adduct formation.

References

Troubleshooting & Optimization

EpoY Genetic Incorporation Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the EpoY Genetic Incorporation System. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of non-canonical amino acids (ncAAs) into proteins using the this compound system.

Disclaimer: The "this compound" system is a representative name for a generic engineered aminoacyl-tRNA synthetase (aaRS) system for ncAA incorporation. The principles and troubleshooting advice provided here are broadly applicable to similar orthogonal translation systems.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound system for ncAA incorporation?

The this compound system utilizes an orthogonal aminoacyl-tRNA synthetase (this compound-RS) and its cognate transfer RNA (tRNA CUA) to incorporate a specific non-canonical amino acid (ncAA) at a predetermined site in a protein. This is achieved through the nonsense suppression of an amber stop codon (TAG) introduced into the gene of interest. The this compound-RS specifically charges the orthogonal tRNA with the ncAA, and this charged tRNA then recognizes the amber codon during translation, leading to the insertion of the ncAA instead of translation termination.[1][2][3]

Q2: What are the key components of the this compound genetic incorporation system?

The system consists of three main components:

  • This compound-RS: An engineered aminoacyl-tRNA synthetase that specifically recognizes and activates the desired ncAA.

  • Orthogonal tRNA: A tRNA molecule with a CUA anticodon that is not recognized by any of the host cell's endogenous aaRSs but is a substrate for the this compound-RS.

  • Target Gene: The gene of the protein of interest, modified to contain an in-frame amber (TAG) stop codon at the desired site for ncAA incorporation.

Q3: What are the common causes of low full-length protein yield?

Low yield of the full-length protein containing the ncAA is a common issue and can be attributed to several factors:

  • Inefficient Amber Suppression: The orthogonal tRNA CUA may not be efficiently charged by the this compound-RS or may not compete effectively with the host's release factors at the ribosome.[4][5]

  • Suboptimal Component Concentrations: Incorrect ratios of the plasmids expressing the this compound-RS, the orthogonal tRNA, and the target protein can limit incorporation efficiency.

  • Toxicity of the ncAA or this compound-RS: High concentrations of the ncAA or overexpression of the this compound-RS can be toxic to the host cells, leading to reduced protein synthesis.[6]

  • Instability of the Full-Length Protein: The incorporated ncAA may destabilize the protein, leading to its degradation.

Q4: How can I confirm the successful incorporation of the ncAA?

Successful incorporation can be verified using several methods:

  • Mass Spectrometry: This is the most direct method to confirm the precise mass of the full-length protein, which will be different from the wild-type protein and any truncated products.

  • Western Blotting: Comparing the apparent molecular weight of the protein expressed in the presence and absence of the ncAA can indicate successful incorporation. A band at the expected full-length size that is dependent on the presence of the ncAA is a good indicator.

  • Reporter Assays: Using a reporter protein like Green Fluorescent Protein (GFP) with an amber codon in a permissive site can provide a fluorescent readout of incorporation efficiency.[7][8]

Troubleshooting Guides

Issue 1: Low or No Yield of Full-Length Protein

Possible Causes & Solutions

Possible Cause Troubleshooting Step Experimental Detail
Inefficient Amber Suppression Optimize the expression levels of this compound-RS and the orthogonal tRNA.Co-transfect cells with different ratios of the plasmids encoding the this compound-RS, orthogonal tRNA, and the target protein. For example, test ratios of 1:1:1, 1:2:1, and 2:1:1 (Target:this compound-RS:tRNA). Analyze protein expression by Western blot.
Competition with Release Factor 1 (RF1) Use an E. coli strain with a deleted or down-regulated prfA gene (encoding RF1).Transform the expression plasmids into an RF1-deficient strain (e.g., a genomically recoded organism). Compare protein expression levels to a standard expression strain.[4][9]
Suboptimal ncAA Concentration Titrate the concentration of the ncAA in the growth medium.Set up a series of small-scale expression cultures with varying ncAA concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM). Monitor cell growth and protein expression to find the optimal concentration that maximizes yield without causing significant toxicity.
Poor this compound-RS Activity Introduce mutations known to enhance synthetase activity or substrate binding.If the this compound-RS is a known synthetase (e.g., a variant of PylRS or MjTyrRS), consult the literature for mutations that improve its performance with your specific ncAA.[10][11]
Issue 2: High Levels of Truncated Protein

Possible Causes & Solutions

Possible Cause Troubleshooting Step Experimental Detail
Insufficient ncAA Uptake Ensure the ncAA is efficiently transported into the cells.For cell-based systems, verify that the ncAA is soluble in the culture medium and consider using supplemented media or specialized uptake strains if available. For cell-free systems, ensure the ncAA is directly available in the reaction mixture.
Low Intracellular Concentration of Charged tRNA Increase the expression of the orthogonal tRNA.Increase the copy number of the tRNA expression plasmid or use a stronger promoter. Test multiple copies of the tRNA gene on the same plasmid.
Premature Termination by RF1 Reduce RF1 competition.As mentioned previously, utilize an RF1-deficient E.coli strain. In mammalian cells, consider siRNA-mediated knockdown of eRF1.
Issue 3: Misincorporation of a Canonical Amino Acid at the Amber Codon

Possible Causes & Solutions

Possible Cause Troubleshooting Step Experimental Detail
Lack of Orthogonality Ensure the this compound-RS does not recognize any of the 20 canonical amino acids.Perform an in vitro charging assay with the purified this compound-RS, the orthogonal tRNA, and each of the 20 canonical amino acids to check for cross-reactivity.
Promiscuous Endogenous Synthetases Verify that no endogenous aaRS charges the orthogonal tRNA.Express the orthogonal tRNA in the absence of the this compound-RS and the ncAA. Analyze the full-length protein product by mass spectrometry to see if any canonical amino acids are incorporated at the amber codon site.
Wobble Pairing of Endogenous tRNAs This is a less common issue but can occur.If misincorporation persists despite a highly orthogonal this compound-RS/tRNA pair, consider redesigning the sequence context around the amber codon.

Experimental Protocols

Protocol 1: Optimizing Plasmid Ratios for ncAA Incorporation
  • Plasmid Preparation: Prepare high-quality, endotoxin-free plasmids for the target protein with an amber codon, the this compound-RS, and the orthogonal tRNA.

  • Cell Culture and Transfection: Seed your expression cells (e.g., HEK293T for mammalian or BL21(DE3) for E. coli) at an appropriate density.

  • Transfection/Transformation Mixtures: Prepare different transfection/transformation mixtures with varying ratios of the three plasmids (e.g., 1:1:1, 1:2:1, 2:1:1 of Target:this compound-RS:tRNA). Keep the total amount of DNA constant.

  • Expression: Induce protein expression and supplement the medium with the ncAA at a previously determined optimal concentration.

  • Harvest and Lysis: Harvest the cells after the desired expression time and lyse them to extract the total protein.

  • Analysis: Analyze the expression of the full-length protein by Western blotting using an antibody against a tag on your protein of interest. Quantify the band intensities to determine the optimal plasmid ratio.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_expression Expression cluster_analysis Analysis Plasmid_Prep Plasmid Preparation (Target, this compound-RS, tRNA) Transfection Transfection/ Transformation Plasmid_Prep->Transfection Cell_Culture Cell Culture Cell_Culture->Transfection ncAA_Addition ncAA Addition & Induction Transfection->ncAA_Addition Harvest Cell Harvest & Lysis ncAA_Addition->Harvest Analysis Western Blot / Mass Spec Harvest->Analysis Optimization Data Analysis & Optimization Analysis->Optimization

Caption: A generalized experimental workflow for optimizing ncAA incorporation.

signaling_pathway cluster_input System Components cluster_process Cellular Machinery cluster_output Products ncAA Non-Canonical Amino Acid EpoY_RS This compound-RS ncAA->EpoY_RS Charged_tRNA ncAA-tRNA(CUA) EpoY_RS->Charged_tRNA Charging tRNA Orthogonal tRNA(CUA) tRNA->EpoY_RS Target_Gene Target Gene (with TAG) Ribosome Ribosome Target_Gene->Ribosome Transcription & Translation Initiation Charged_tRNA->Ribosome Amber Codon Suppression Full_Length_Protein Full-Length Protein (with ncAA) Ribosome->Full_Length_Protein Successful Incorporation Truncated_Protein Truncated Protein Ribosome->Truncated_Protein Termination

Caption: The mechanism of amber suppression for ncAA incorporation.

References

troubleshooting low yield of EpoY-labeled protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Epoxy-Based Protein Labeling. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for troubleshooting low yields of epoxy-labeled proteins.

Disclaimer: The term "EpoY-labeled protein" in the topic query is presumed to be a typographical error for "epoxy-labeled protein." This guide addresses troubleshooting for epoxy-based chemical protein labeling.

Frequently Asked Questions (FAQs)

Q1: My epoxy-labeling reaction has a very low yield. What are the primary factors I should investigate?

A1: Low labeling yield in an epoxy-based reaction can stem from several factors related to your protein, the labeling reagent, and the reaction conditions. The primary areas to investigate are the accessibility and reactivity of target amino acid residues on your protein, the integrity of your epoxy-labeling reagent, the pH of the reaction buffer, and the molar ratio of the label to the protein.[1][2] Inefficient removal of interfering substances from your protein solution can also significantly hinder the reaction.[1]

Q2: Which amino acid residues do epoxy-functionalized labels react with, and how does this affect labeling specificity?

A2: Epoxy groups react with various nucleophilic functional groups present on the surface of proteins. The most common targets are the primary amines of lysine (B10760008) residues and the N-terminus, thiol groups of cysteine residues, and hydroxyl groups of serine, threonine, and tyrosine.[3] The reactivity of these groups is highly dependent on the pH of the reaction buffer. Thiol groups are reactive at near-neutral pH, while primary amines require a more alkaline environment (pH 8-9) to be sufficiently nucleophilic.[3][4] Hydroxyl groups typically require an even higher pH to react.[3][5] The specificity of your labeling can be tuned by carefully controlling the pH. For instance, to selectively target cysteines, a pH around 7.0 is often optimal, as lysine side chains are largely protonated and less reactive.[4]

Q3: My protein precipitates during the labeling reaction. How can I prevent this?

A3: Protein precipitation during labeling can be caused by several factors, including suboptimal buffer conditions, excessive labeling, or inherent instability of your protein.[2][6] The addition of bulky, hydrophobic labels can alter the protein's isoelectric point and solubility.[2] To mitigate this, you can try optimizing the molar excess of the labeling reagent to avoid over-labeling.[1][6] Additionally, screening different buffer compositions, including the use of solubility-enhancing additives or detergents (for membrane proteins), can help maintain protein stability.[7] Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration may also help prevent aggregation.[4]

Q4: What is the optimal pH for an epoxy-labeling reaction, and which buffers should I use?

A4: The optimal pH for an epoxy-labeling reaction is a compromise between maximizing the reactivity of the target nucleophiles and minimizing side reactions, such as the hydrolysis of the epoxy ring. For labeling primary amines (lysine residues), a pH range of 8.0 to 9.5 is generally recommended.[5] It is crucial to use amine-free buffers, such as phosphate, carbonate, or borate, as buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., glycine) will compete with the protein for the labeling reagent.[1][5]

Q5: How can I efficiently remove unreacted epoxy-label from my protein sample after the reaction?

A5: Removing excess, unreacted label is critical for downstream applications. The most common and effective methods are based on size exclusion chromatography, such as using desalting columns (e.g., PD-10 or spin columns).[2] Dialysis is another widely used technique for removing small molecules from protein solutions.[6] For tagged proteins, affinity chromatography can be employed to first capture the labeled protein, wash away the excess label, and then elute the purified product.[7]

Troubleshooting Tables

Table 1: Optimizing Reaction Conditions for Epoxy Labeling
ParameterRecommended Starting RangeTroubleshooting Considerations
Molar Ratio (Label:Protein) 10:1 to 40:1Low Yield: Increase molar ratio. Precipitation: Decrease molar ratio to avoid over-labeling.[1][2]
pH 7.0-7.5 for Cysteine labeling8.0-9.5 for Lysine labelingLow Yield: Ensure pH is optimal for the target residue's reactivity.[3][4] Note: Higher pH increases the rate of epoxy hydrolysis.[5]
Temperature 4°C to 25°C (Room Temperature)Protein Instability: Perform reaction at 4°C.[4] Slow Reaction: Increase temperature to 25°C if the protein is stable.[5]
Incubation Time 2 to 24 hoursLow Yield: Increase incubation time.[4][8] Note: Longer times at higher pH may increase label hydrolysis.
Protein Concentration >1 mg/mLLow Yield: Increase protein concentration to favor the labeling reaction over hydrolysis.[2]
Table 2: Common Interfering Substances in Labeling Buffers
Interfering SubstanceFunctional GroupReason for InterferenceRecommended Action
Tris, Glycine Primary AmineCompetes with protein's primary amines for the epoxy label.[1][5]Use amine-free buffers like phosphate, carbonate, or borate.
Sodium Azide Azide (Nucleophile)Can react with the epoxy group.[2]Omit from labeling and purification buffers.
DTT, β-mercaptoethanol ThiolHighly reactive nucleophiles that will compete with protein thiols.Use TCEP for disulfide reduction if needed, or remove reducing agents before labeling.
Ammonium (B1175870) Salts Ammonium IonsCan react with the epoxy group.Avoid buffers containing ammonium salts.

Experimental Protocols

General Protocol for Epoxy-Based Protein Labeling

This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and label used.

  • Protein Preparation:

    • Ensure your protein of interest is purified and in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).

    • If targeting cysteines involved in disulfide bonds, reduce the protein with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent using a desalting column.

    • The protein concentration should ideally be at least 1-2 mg/mL.[2]

  • Labeling Reagent Preparation:

    • Dissolve the epoxy-functionalized labeling reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). This should be done immediately before use as epoxy reagents can be moisture-sensitive.[1]

  • Labeling Reaction:

    • Add the calculated volume of the labeling reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

    • Incubate the reaction mixture for 2-24 hours at a chosen temperature (e.g., room temperature with gentle mixing or at 4°C). Protect from light if using a fluorescent label.

  • Reaction Quenching (Optional):

    • To quench any unreacted epoxy groups, a small molecule nucleophile such as hydroxylamine (B1172632) or a thiol-containing compound can be added.

  • Purification of the Labeled Protein:

    • Remove the unreacted label and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Analyze the degree of labeling and purity of the final product using techniques such as SDS-PAGE, UV-Vis spectrophotometry (for dye labels), and mass spectrometry.

Visualizations

EpoxyLabelingWorkflow Epoxy-Based Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Purified Protein in Amine-Free Buffer Reaction Combine Protein and Label (Optimize Molar Ratio, pH, Temp, Time) Protein_Prep->Reaction Label_Prep Prepare Epoxy-Label Stock Solution (in DMSO/DMF) Label_Prep->Reaction Purification Remove Excess Label (e.g., Desalting Column) Reaction->Purification Analysis Analyze Labeled Protein (SDS-PAGE, Mass Spec) Purification->Analysis

Caption: Workflow for epoxy-based protein labeling.

TroubleshootingTree Troubleshooting Low Labeling Yield Start Low Labeling Yield Check_Protein Protein Issues? Start->Check_Protein Check_Reagent Reagent Issues? Start->Check_Reagent Check_Conditions Reaction Conditions? Start->Check_Conditions P_Purity Protein Purity Low? Check_Protein->P_Purity Yes P_Solubility Protein Precipitated? Check_Protein->P_Solubility Yes P_Residues Target Residues Accessible? Check_Protein->P_Residues Yes R_Age Reagent Old or Improperly Stored? Check_Reagent->R_Age Yes R_Solvent Label stock precipitated? Check_Reagent->R_Solvent Yes C_Buffer Buffer contains nucleophiles (e.g., Tris, Azide)? Check_Conditions->C_Buffer Yes C_pH pH Suboptimal? Check_Conditions->C_pH Yes C_Ratio Molar Ratio Too Low? Check_Conditions->C_Ratio Yes C_Time Incubation Time Too Short? Check_Conditions->C_Time Yes Sol_P_Purity Re-purify protein. Ensure no interfering substances. P_Purity->Sol_P_Purity Sol_P_Solubility Optimize buffer (additives). Lower label:protein ratio. Label at 4°C. P_Solubility->Sol_P_Solubility Sol_P_Residues Use denaturing conditions (if possible). Change labeling site. P_Residues->Sol_P_Residues Sol_R_Age Use fresh labeling reagent. Store desiccated at -20°C. R_Age->Sol_R_Age Sol_R_Solvent Use fresh anhydrous DMSO/DMF. R_Solvent->Sol_R_Solvent Sol_C_Buffer Switch to amine-free buffer (Phosphate, Borate). C_Buffer->Sol_C_Buffer Sol_C_pH Adjust pH for target residue (e.g., pH 8-9.5 for Lys). C_pH->Sol_C_pH Sol_C_Ratio Increase molar excess of label. C_Ratio->Sol_C_Ratio Sol_C_Time Increase incubation time. C_Time->Sol_C_Time

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Minimizing Off-Target Labeling with Epoxide-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target labeling when using epoxide-based probes for protein modification.

Frequently Asked Questions (FAQs)

Q1: What is epoxide-based protein labeling?

Epoxide-based protein labeling is a chemical method used to covalently attach a probe (e.g., a fluorophore, biotin, or a drug molecule) to a target protein. This technique utilizes the reactivity of the epoxide functional group, which can form stable covalent bonds with specific nucleophilic amino acid residues on the protein surface, such as histidine and cysteine.[1] This method is valuable for its ability to achieve highly efficient and selective labeling, sometimes outside the protein's active site, thereby preserving its function.[1][2]

Q2: What are the primary amino acid targets for epoxide probes?

The primary targets for epoxide probes on a protein surface are nucleophilic amino acid residues. Histidine is a common target, as demonstrated by the selective labeling of His64 in human carbonic anhydrase II (HCA II).[1][2] Cysteine residues, with their reactive thiol groups, are also potential targets for epoxide-mediated modification.[3] The specific residue that reacts will depend on its accessibility, local microenvironment, and nucleophilicity.

Q3: What is "proximity-induced reactivity" in the context of epoxide labeling?

Proximity-induced reactivity refers to the phenomenon where an epoxide probe, while relatively stable in solution, becomes highly reactive when it is brought into close proximity to a nucleophilic residue on the protein surface.[1][2] This principle is fundamental to achieving high selectivity, as the labeling reaction is favored at sites where the probe has a high local concentration due to non-covalent interactions with the protein.

Q4: What are the common causes of off-target labeling with epoxide probes?

Off-target labeling can occur for several reasons:

  • High Probe Concentration: Excessive concentrations of the epoxide probe can lead to non-specific reactions with various nucleophiles in the reaction mixture.

  • Prolonged Reaction Time: Allowing the labeling reaction to proceed for too long can increase the chances of slower, non-specific reactions occurring.

  • Suboptimal pH: The pH of the reaction buffer can influence the reactivity of both the epoxide and the nucleophilic residues on the protein, potentially leading to undesired side reactions.

  • Presence of Highly Reactive, Non-Target Nucleophiles: Other accessible and highly reactive residues on the protein surface can compete with the intended target site.

Q5: How can I confirm that my protein is labeled at the desired site?

Site-specific labeling can be confirmed using techniques such as mass spectrometry (MS). By digesting the labeled protein and analyzing the resulting peptides, it is possible to identify the exact amino acid residue to which the probe is attached.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during epoxide-based protein labeling experiments.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The pH is not optimal for the reactivity of the target residue.Optimize the reaction pH. For histidine, a pH around 7.0 is often a good starting point.[4]
Low Probe Concentration: The concentration of the epoxide probe is too low.Gradually increase the molar ratio of the probe to the protein. Start with a 10:1 to 40:1 ratio.[4]
Short Incubation Time: The reaction time is insufficient for complete labeling.Increase the incubation time. Monitor the reaction progress at different time points to determine the optimal duration.
Protein Instability: The protein may be unfolding or aggregating under the labeling conditions.Perform the reaction at a lower temperature (e.g., 4°C) and ensure the buffer contains necessary stabilizing agents.
High Background or Off-Target Labeling Excessive Probe Concentration: Too much probe is leading to non-specific reactions.Decrease the molar ratio of the probe to the protein. Perform a titration to find the lowest effective concentration.
Prolonged Incubation Time: The reaction is running for too long, allowing for non-specific labeling.Optimize the reaction time by performing a time-course experiment and stopping the reaction when target labeling is maximal and off-target is minimal.
Inappropriate Buffer Composition: The buffer may contain nucleophiles that react with the probe.Use a buffer free of extraneous nucleophiles, such as sodium azide. Phosphate-buffered saline (PBS) is generally a good choice.[4]
Protein Precipitation During Labeling Change in Protein Properties: The attachment of a bulky or hydrophobic label alters the protein's solubility.Lower the molar ratio of the label to the protein to reduce the degree of labeling.[5] Consider using a more hydrophilic linker if applicable.
Solvent Incompatibility: The solvent used to dissolve the epoxide probe is causing the protein to precipitate.Ensure the final concentration of the organic solvent (e.g., DMF or DMSO) is low and compatible with your protein's stability.
Loss of Protein Activity Labeling at the Active Site: The probe is modifying a residue critical for the protein's function.If possible, use a competitive inhibitor to protect the active site during labeling. Alternatively, mutagenesis can be used to remove competing reactive residues near the active site.
Conformational Changes: The labeling process is altering the protein's structure.Perform labeling at a lower temperature and for a shorter duration. Use circular dichroism or other structural analysis techniques to assess conformational changes.

Experimental Protocols

General Protocol for Epoxide-Based Protein Labeling

This protocol provides a starting point for labeling a target protein with an epoxide probe. Optimization will be required for each specific protein and probe combination.

  • Protein Preparation:

    • Prepare the target protein in a suitable buffer, such as 10 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.2. The buffer should be free of nucleophiles like sodium azide.[4]

    • The recommended protein concentration is 1 mg/mL, though lower concentrations can be used.[4]

  • Probe Preparation:

    • Dissolve the epoxide probe in an appropriate organic solvent (e.g., DMF or DMSO) to create a concentrated stock solution.

  • Labeling Reaction:

    • Add the epoxide probe stock solution to the protein solution to achieve the desired molar coupling ratio (e.g., 20:1 probe to protein).[4]

    • Incubate the reaction mixture at room temperature (18-25°C) for 2-20 hours in the dark.[1][4] The optimal time will need to be determined empirically.

  • Purification:

    • Remove the unreacted probe and purify the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column).[4]

  • Analysis:

    • Determine the degree of labeling using UV-Vis spectroscopy or other appropriate methods.

    • Confirm site-specificity using mass spectrometry.

    • Assess the activity of the labeled protein using a relevant functional assay.

Protocol for Optimizing Labeling Conditions

To minimize off-target labeling and maximize efficiency, it is crucial to optimize the reaction conditions.

  • Molar Coupling Ratio Titration:

    • Set up parallel reactions with varying molar coupling ratios of the epoxide probe to the protein (e.g., 5:1, 10:1, 20:1, 40:1, 80:1).

    • Keep the protein concentration, buffer, temperature, and incubation time constant.

    • Analyze the degree of labeling and protein activity for each ratio to determine the optimal balance.

  • Time-Course Experiment:

    • Using the optimal molar coupling ratio determined above, set up a series of reactions.

    • Stop the reactions at different time points (e.g., 1, 2, 4, 8, 16, 24 hours).

    • Analyze the samples to identify the time point that yields the highest specific labeling with the lowest background.

  • pH Optimization:

    • Set up reactions in a series of buffers with different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • Keep all other parameters constant.

    • Analyze the labeling efficiency and specificity to determine the optimal pH for the reaction.

Visualizations

G cluster_workflow Experimental Workflow for Epoxide Labeling Protein Target Protein in Reaction Buffer Reaction Incubation (Time, Temp, pH) Protein->Reaction Probe Epoxide Probe (in DMSO/DMF) Probe->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification LabeledProtein Labeled Protein Purification->LabeledProtein Analysis Analysis (MS, Activity Assay) LabeledProtein->Analysis

Caption: A flowchart of the general experimental workflow for protein labeling with an epoxide probe.

G cluster_troubleshooting Troubleshooting Logic for Off-Target Labeling Start High Off-Target Labeling Observed Check_Conc Is Probe Concentration High? Start->Check_Conc Reduce_Conc Reduce Molar Ratio of Probe to Protein Check_Conc->Reduce_Conc Yes Check_Time Is Incubation Time Too Long? Check_Conc->Check_Time No End Off-Target Labeling Minimized Reduce_Conc->End Reduce_Time Perform Time-Course to Find Optimal Time Check_Time->Reduce_Time Yes Check_pH Is Reaction pH Suboptimal? Check_Time->Check_pH No Reduce_Time->End Optimize_pH Test a Range of pH Values Check_pH->Optimize_pH Yes Check_pH->End No Optimize_pH->End

Caption: A decision-making flowchart for troubleshooting high off-target labeling.

G cluster_pathway Mechanism of Epoxide Labeling Protein Protein with Nucleophilic Residue (e.g., Histidine) Complex Non-covalent Proximity Complex Protein->Complex Epoxide Epoxide Probe Epoxide->Complex Covalent_Bond Covalent Bond Formation (Ring Opening) Complex->Covalent_Bond Labeled_Protein Covalently Labeled Protein Covalent_Bond->Labeled_Protein

Caption: A simplified diagram illustrating the reaction mechanism of epoxide-based protein labeling.

References

Technical Support Center: EpoY Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and proper storage of Erythropoietin (EpoY).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound?

Lyophilized this compound is stable for at least two years when stored at –20°C.

Q2: How should I reconstitute and store this compound in solution?

Before opening, briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute this compound in sterile water to a concentration of 0.1 mg/mL, being careful not to vortex the solution. This reconstituted solution can be stored at 2–8°C for up to one week. For longer-term storage, it is advisable to prepare working aliquots and store them at –20°C.

Q3: For how long is this compound stable in biological samples like serum or plasma?

Immunoreactive this compound in serum and plasma samples has been shown to be stable for up to 14 days without significant changes in concentration. This stability is maintained whether the samples are stored at room temperature, 4°C, or –20°C.[1][2]

Q4: What is the optimal pH range for this compound stability?

This compound is generally stable in a pH range of 4 to less than 9, with its highest biological activity observed between pH 7 and 8.[3] It is recommended to maintain the pH of your buffer at least one unit away from the protein's isoelectric point (pI) to improve solubility and prevent aggregation.[2][4]

Q5: How does temperature affect the stability of this compound in solution?

Elevated temperatures can lead to the formation of aggregates.[3] Specifically, at 40°C and a pH of 9, this compound may undergo dimerization.[3] For optimal stability, reconstituted this compound should be stored at 2-8°C for short-term use or at -20°C or -70°C for long-term storage.[3][5] Performing purification and handling steps at 4°C can also help minimize degradation.[2]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Precipitate or Cloudiness Observed in this compound Solution

Possible Cause:

  • Protein Aggregation: This is the most common cause of visible particulates in a protein solution. Aggregation can be triggered by several factors, including high protein concentration, inappropriate buffer conditions (pH and ionic strength), and temperature stress.[2]

  • Contamination: The presence of impurities from the purification process can reduce protein solubility.[2]

Troubleshooting Steps:

  • Visual Inspection: First, visually inspect the solution against a black and a white background to confirm the presence of particles.[6][7]

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is within the optimal range of 7-8 and at least one pH unit away from the pI of this compound.[3][4]

    • Ionic Strength: Adjust the salt concentration. Some proteins are more stable at low ionic strength, while others require higher concentrations to maintain solubility.[2][4]

  • Lower Protein Concentration: If possible, work with a lower concentration of this compound. High concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[2][4]

  • Add Stabilizing Excipients: Consider adding stabilizers such as glycerol, sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine) to your buffer.[2] For intravenous solutions, the presence of at least 0.05% protein (like albumin) can help maintain this compound stability.[8]

  • Analytical Confirmation: Use techniques like Size Exclusion Chromatography (SEC) to confirm the presence of soluble aggregates that may not be visible to the naked eye.[2]

Issue 2: Loss of this compound Bioactivity in Functional Assays

Possible Cause:

  • Degradation: The protein may have been degraded due to improper storage or handling. This can include chemical modifications like oxidation and deamidation, or physical degradation through aggregation.

  • Misfolding: The three-dimensional structure of this compound, which is crucial for its function, may have been compromised.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the this compound solution can lead to denaturation and aggregation.[4]

Troubleshooting Steps:

  • Check for Aggregation: Analyze the sample using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect the presence of aggregates.[2] Aggregates can sometimes be detected as early eluting peaks in SEC.[2]

  • Confirm Protein Integrity: Run an SDS-PAGE to verify that the protein is intact and has not been degraded into smaller fragments.[2]

  • Review Storage and Handling Procedures:

    • Ensure the protein was stored at the recommended temperature.

    • Avoid multiple freeze-thaw cycles by storing the protein in single-use aliquots.[4]

    • When reconstituting, avoid vigorous shaking or vortexing.

  • Use a Fresh Stock: If possible, compare the activity of your current this compound stock with a fresh, properly stored vial.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Lyophilized–20°CAt least 2 yearsKeep desiccated.
Reconstituted2–8°CUp to 1 weekAvoid repeated temperature fluctuations.
Reconstituted (Aliquots)–20°CExtended periodsPrepare single-use aliquots to avoid freeze-thaw cycles.
In Serum/PlasmaRoom Temp, 4°C, or –20°CUp to 14 daysStable for immunological detection.[1][2]

Table 2: Factors Influencing this compound Stability in Solution

FactorOptimal Range/ConditionConsequences of Deviation
pH 7.0 - 8.0Reduced activity; potential for dimerization at pH 9 and 40°C.[3]
Temperature 2-8°C (short-term), ≤ -20°C (long-term)Increased aggregation and degradation at higher temperatures.[3]
Protein Concentration Application-dependentHigh concentrations can promote aggregation.[2]
Additives Stabilizers (e.g., albumin, sugars, glycerol)Absence can lead to reduced solubility and stability.[2][8]

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Principle: RP-HPLC separates molecules based on their hydrophobicity. It can be used to assess the purity of this compound and detect degradation products such as oxidized or deamidated forms, which may have different retention times compared to the intact protein.

Methodology:

  • Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C4 or C18 column suitable for protein separation.

    • Mobile Phase A: Typically 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Typically 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the protein. For example, 5% to 95% B over 30 minutes.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis: The intact this compound will elute as a major peak. The appearance of new peaks or a decrease in the main peak area over time under stress conditions (e.g., elevated temperature) indicates degradation.

Method 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Principle: SEC separates molecules based on their hydrodynamic size. It is the primary method for quantifying soluble aggregates (dimers, trimers, and larger multimers). Larger molecules elute earlier than smaller ones.

Methodology:

  • Sample Preparation: The this compound sample is injected directly or after dilution in the mobile phase.

  • Chromatographic Conditions:

    • Column: A silica-based column with a pore size suitable for separating this compound monomers from aggregates (e.g., 250-300 Å).

    • Mobile Phase: An aqueous buffer, typically phosphate-based, with a salt (e.g., 150 mM NaCl) to minimize ionic interactions with the column matrix. The pH should be maintained in the 6.5-7.5 range.

    • Flow Rate: Isocratic elution at a low flow rate (e.g., 0.5 mL/min) is common.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: The chromatogram will show a main peak corresponding to the this compound monomer. Any peaks eluting before the monomer peak represent aggregates. The percentage of aggregates can be calculated from the peak areas.

Method 3: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Integrity and Purity

Principle: SDS-PAGE separates proteins based on their molecular weight. It is used to assess the purity of this compound and to detect any fragmentation (degradation) or the presence of high molecular weight aggregates that are resistant to denaturation.

Methodology:

  • Sample Preparation: Mix the this compound sample with a loading buffer containing SDS and a reducing agent (like dithiothreitol (B142953) or β-mercaptoethanol). Heat the sample at 95-100°C for 5 minutes to denature the protein.

  • Electrophoresis:

    • Gel: Use a polyacrylamide gel with a suitable percentage to resolve proteins in the molecular weight range of this compound (approximately 34-38 kDa for the glycosylated form). A 12% gel is common.[9]

    • Running Buffer: Use a standard Tris-glycine-SDS running buffer.

    • Voltage: Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.

  • Analysis: A pure, intact this compound sample should show a single, possibly broad band corresponding to its molecular weight. The presence of lower molecular weight bands indicates degradation, while bands at higher molecular weights could suggest the presence of covalent aggregates.[2][10]

Visualizations

EpoY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EpoR Epo Receptor (EpoR) Dimerization This compound->EpoR Binding JAK2 JAK2 EpoR->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation PI3K PI3K JAK2->PI3K Activation Ras Ras JAK2->Ras Activation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization nucleus_stat Nucleus STAT5_dimer->nucleus_stat Translocation transcription_stat Gene Transcription (Proliferation, Differentiation, Survival) nucleus_stat->transcription_stat Akt Akt PI3K->Akt Activation cell_survival Cell Survival (Anti-apoptosis) Akt->cell_survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK nucleus_mapk Nucleus ERK->nucleus_mapk Translocation transcription_mapk Gene Transcription (Proliferation) nucleus_mapk->transcription_mapk

Caption: this compound signaling pathways.

Troubleshooting_Workflow start Start: this compound Stability Issue (e.g., Precipitation, Low Activity) check_storage Review Storage Conditions (Temp, Aliquots, Light Exposure) start->check_storage check_handling Review Handling Procedures (Reconstitution, Vortexing, Freeze-Thaw) start->check_handling visual_inspection Visual Inspection (Cloudiness, Precipitate) check_storage->visual_inspection check_handling->visual_inspection analytical_tests Perform Analytical Tests visual_inspection->analytical_tests sec SEC for Aggregates analytical_tests->sec Aggregate Quantification sds_page SDS-PAGE for Integrity analytical_tests->sds_page Fragmentation Check rp_hplc RP-HPLC for Purity/Degradation analytical_tests->rp_hplc Chemical Modification optimize Optimize Experimental Conditions sec->optimize sds_page->optimize rp_hplc->optimize buffer Adjust Buffer (pH, Ionic Strength, Additives) optimize->buffer concentration Lower Protein Concentration optimize->concentration end Resolution: Stable this compound buffer->end concentration->end

References

Technical Support Center: Preventing Premature Hydrolysis of Epoxide-Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the common causes of premature hydrolysis and inactivation of enzymes?

A1: Premature enzyme inactivation, including hydrolysis, is often multifactorial. Key contributing factors include:

  • Suboptimal pH: Enzymes have a narrow optimal pH range. Deviations can lead to changes in the ionization state of critical amino acid residues in the active site, affecting substrate binding and catalysis, and potentially promoting hydrolysis of the enzyme itself or its product.[1]

  • Temperature Stress: Both elevated and freezing temperatures can denature enzymes.[1][2] High temperatures increase the rate of chemical degradation reactions, while freeze-thaw cycles can disrupt protein structure due to ice crystal formation and local changes in solute concentration.[2]

  • Presence of Water: Water is a reactant in hydrolysis. For enzymes handling epoxides, the presence of water can lead to non-enzymatic ring-opening of the epoxide substrate or product, or hydrolysis of labile ester or amide bonds within the enzyme's structure.[3][4][5]

  • Oxidation: Exposure to air can lead to the oxidation of sensitive amino acid residues like cysteine and methionine, altering the enzyme's conformation and activity.

  • Proteolytic Degradation: Contamination with proteases can lead to the cleavage of the enzyme, resulting in loss of function.[2]

  • Mechanical Stress: Vigorous mixing, sonication, or filtration can cause shear stress that disrupts the enzyme's tertiary structure.

Q2: How can I optimize the buffer conditions to enhance enzyme stability?

A2: Buffer composition is critical for maintaining enzyme stability. Consider the following:

  • pH: Maintain the pH of the solution within the enzyme's optimal range. This information is typically available from the enzyme supplier or can be determined experimentally. Buffers should have a pKa value close to the desired pH to provide adequate buffering capacity.

  • Ionic Strength: The salt concentration can influence enzyme stability. Some enzymes require a certain ionic strength to maintain their native conformation, while high salt concentrations can sometimes lead to aggregation.

  • Additives and Stabilizers: A variety of additives can be used to stabilize enzymes in solution.[2][6] These are discussed in more detail in the troubleshooting guide below. Common stabilizers include glycerol (B35011), sugars (like sucrose (B13894) and trehalose), and certain amino acids (like arginine and glycine).[6]

Q3: What are the best practices for storing my enzyme to prevent degradation?

A3: Proper storage is crucial for long-term enzyme stability.

  • Short-term Storage (hours to days): Refrigeration at 4°C is generally suitable, provided the buffer is optimized for stability.[2]

  • Long-term Storage (days to weeks/months): Quick-freezing in a suitable buffer and storage at -20°C or -80°C is recommended.[2] Avoid repeated freeze-thaw cycles, which can denature the enzyme.[2] Aliquoting the enzyme into single-use volumes is a good practice.

  • Lyophilization: For very long-term storage, freeze-drying (lyophilization) can be an effective method. This removes water, a key component in hydrolytic degradation.[2] The lyophilized powder should be stored at low temperatures in a desiccated environment.

Troubleshooting Guides

Issue 1: Rapid Loss of Enzymatic Activity Upon Reconstitution or During Assay

This is a common problem that can often be traced back to the experimental conditions.

Potential Cause Troubleshooting Step Rationale
Incorrect Buffer pH Verify the pH of your buffer and adjust if necessary. Perform a pH-activity profile to determine the optimal pH for your enzyme.Enzymes have a narrow pH optimum for both activity and stability.[1]
Temperature Instability Keep the enzyme on ice at all times when not in use. Pre-chill all buffers and reagents. For assays at elevated temperatures, minimize the pre-incubation time of the enzyme.Lower temperatures slow down chemical degradation processes.[2]
Presence of Proteases Add a protease inhibitor cocktail to your buffer. Ensure all labware is clean and free of contaminants.Proteases can degrade your enzyme of interest, leading to a loss of activity.[2]
Oxidation Add a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to the buffer.These agents protect sensitive sulfhydryl groups on the enzyme from oxidation.
Substrate/Product Instability If your substrate or product is an epoxide, it may be hydrolyzing non-enzymatically in the aqueous buffer. Analyze your reaction mixture for the presence of diol byproducts.Epoxides can undergo spontaneous hydrolysis in aqueous solutions, especially at acidic or basic pH.[3]
Issue 2: Inconsistent Results Between Experiments

Variability in results often points to subtle differences in experimental execution.

Potential Cause Troubleshooting Step Rationale
Repeated Freeze-Thaw Cycles Aliquot your enzyme stock into single-use volumes after purification or reconstitution.Repeated freezing and thawing can denature proteins and lead to a progressive loss of activity.[2]
Inconsistent Reagent Preparation Prepare fresh buffers and reagent solutions for each set of experiments. Verify concentrations of all components.The stability of reagents can change over time, and errors in concentration can affect reaction rates.
Pipetting Errors Use calibrated pipettes and proper pipetting technique, especially for small volumes of concentrated enzyme.Accurate measurement of enzyme and substrate is critical for reproducible kinetic data.

Experimental Protocols

Protocol 1: Preparation of a Stabilizing Buffer

This protocol describes the preparation of a generic buffer that can be adapted to improve the stability of many enzymes.

Materials:

  • Buffer component (e.g., Tris-HCl, HEPES, Sodium Phosphate)

  • Glycerol

  • Sodium Chloride (NaCl)

  • Dithiothreitol (DTT)

  • Protease Inhibitor Cocktail

  • Ultrapure water

  • pH meter

Procedure:

  • Dissolve the buffer component in ultrapure water to the desired final concentration (e.g., 50 mM).

  • Add NaCl to the desired ionic strength (e.g., 150 mM).

  • Slowly add glycerol while stirring to a final concentration of 10-20% (v/v).

  • Adjust the pH to the optimal value for your enzyme using a concentrated acid or base (e.g., HCl or NaOH).

  • Just before use, add DTT to a final concentration of 1-5 mM and the recommended amount of protease inhibitor cocktail.

  • Filter the buffer through a 0.22 µm filter to sterilize and remove any particulates.

  • Store the buffer at 4°C. The DTT and protease inhibitors will degrade over time, so it is best to add them fresh.

Protocol 2: Controlled Freezing and Thawing of Enzyme Stocks

Proper freezing and thawing techniques are essential to preserve enzyme activity.

Freezing:

  • Prepare the enzyme in a cryoprotectant-containing buffer (e.g., the stabilizing buffer from Protocol 1 with at least 10% glycerol).

  • Aliquot the enzyme into thin-walled PCR tubes or other appropriate small-volume tubes.

  • Rapidly freeze the aliquots by immersing them in a dry ice/ethanol bath or liquid nitrogen.[2]

  • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Thawing:

  • Retrieve a single aliquot from the freezer.

  • Thaw the enzyme rapidly by holding the tube in your hand or placing it in a room temperature water bath until just thawed.

  • Immediately place the thawed enzyme on ice.

  • Use the enzyme as soon as possible after thawing. Do not refreeze any unused portion of the aliquot.

Visualizations

signaling_pathway cluster_0 Enzymatic Epoxide Hydrolysis Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex Binding Substrate Epoxide Substrate (S) Substrate->ES_Complex Product Diol Product (P) ES_Complex->Product Catalysis Product->Enzyme Release experimental_workflow cluster_1 Troubleshooting Enzyme Instability Start Enzyme Activity is Low or Inconsistent Check_Buffer Verify Buffer pH and Composition Start->Check_Buffer Optimize_Buffer Optimize Buffer (Add Stabilizers) Check_Buffer->Optimize_Buffer Incorrect Check_Storage Review Storage and Handling Check_Buffer->Check_Storage Correct Optimize_Buffer->Check_Storage Optimize_Storage Implement Proper Aliquoting, Freezing, and Thawing Check_Storage->Optimize_Storage Improper Check_Assay Examine Assay Conditions Check_Storage->Check_Assay Proper Optimize_Storage->Check_Assay Optimize_Assay Adjust Temperature, Incubation Time Check_Assay->Optimize_Assay Suboptimal End Stable and Reproducible Activity Check_Assay->End Optimal Optimize_Assay->End logical_relationship cluster_2 Factors in Premature Hydrolysis and Prevention Factors Factors Leading to Hydrolysis pH Suboptimal pH Factors->pH Temp High Temperature / Freeze-Thaw Factors->Temp Water Aqueous Environment Factors->Water Prevention Preventative Measures Opt_Buffer Optimal Buffer (pH, Stabilizers) pH->Opt_Buffer Mitigated by Storage Proper Storage (-80°C, Aliquoting) Temp->Storage Mitigated by Lyophilization Lyophilization Water->Lyophilization Mitigated by Opt_Buffer->Prevention Storage->Prevention Lyophilization->Prevention

References

Technical Support Center: Expression of EpoY-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of EpoY-containing proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the expression and purification of Erythropoietin (Epo) fusion proteins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing this compound-containing proteins?

A1: Expressing this compound-containing proteins, particularly in bacterial systems like E. coli, presents several challenges. Epo is a glycoprotein (B1211001) that, in its native form, requires post-translational modifications such as glycosylation for proper folding and biological activity, which E. coli cannot perform.[1][2] The fusion partner "Y" can also introduce its own set of issues, including misfolding, aggregation, and altered solubility.[3] Common challenges include low expression levels, formation of insoluble inclusion bodies, protein misfolding, and potential toxicity to the host cells.[2][4][5]

Q2: Which expression system is best suited for this compound proteins?

A2: The choice of expression system is critical. While E. coli is often a first choice due to its low cost and rapid growth, it may not be ideal for complex proteins like Epo that require post-translational modifications.[1][2][6] For functional this compound proteins, eukaryotic systems such as yeast, insect cells (e.g., baculovirus expression system), or mammalian cells (e.g., CHO, HEK293) are often more suitable as they can perform necessary post-translational modifications.[1][6] However, these systems are typically more expensive and complex to work with.[6]

Q3: My this compound protein is expressed in inclusion bodies. What can I do?

A3: Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli.[2][7] To improve the yield of soluble protein, several strategies can be employed. Lowering the induction temperature (e.g., 15-25°C) can slow down protein synthesis, which may promote proper folding.[5][8][9] Reducing the concentration of the inducer (e.g., IPTG) can also help.[8] Co-expression with molecular chaperones can assist in proper protein folding.[4][8] Alternatively, the protein can be purified from inclusion bodies under denaturing conditions followed by a refolding step, though this can be challenging and may result in lower yields of active protein.[10]

Q4: How can I improve the yield of my this compound protein?

A4: Several factors can be optimized to improve protein yield. Codon optimization of your gene sequence to match the codon usage of the expression host can significantly enhance translation efficiency.[8][11] Optimizing culture conditions, such as media composition, pH, and aeration, is also crucial.[6] The choice of fusion tag ("Y") can also impact expression levels and solubility; testing different fusion partners may be beneficial.[3][12] For secreted proteins, optimizing the signal peptide can improve secretion efficiency.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
No or Low Protein Expression Codon Bias: The codons in your gene are rare for the expression host.[8][11]Synthesize a codon-optimized gene for your expression host.[8]
Protein Toxicity: The expressed protein is toxic to the host cells.[5][9][11]Use a tightly regulated promoter to minimize basal expression.[11] Lower the expression temperature and inducer concentration.[8][9] Consider using a different host strain that is more tolerant to toxic proteins.[9][13]
mRNA Instability: The 5' end of the mRNA has a high GC content, leading to instability.[11]Introduce silent mutations to reduce GC content at the 5' end.[11]
Plasmid Instability: The host cells are losing the expression plasmid.Use fresh antibiotic plates and media. For ampicillin (B1664943) resistance, consider switching to carbenicillin, which is more stable.[9]
Protein is Insoluble (Inclusion Bodies) High Expression Rate: Rapid protein synthesis overwhelms the cell's folding machinery.[1][7]Lower the induction temperature (15-25°C) and inducer concentration.[5][8][9]
Improper Folding Environment: The cellular environment is not conducive to proper folding.Co-express molecular chaperones to assist in folding.[4][8] For proteins with disulfide bonds, consider expression in the periplasm of E. coli or using engineered strains with a more oxidizing cytoplasm.[1]
Fusion Tag Properties: The fusion partner ("Y") may be prone to aggregation.Test different solubility-enhancing fusion tags (e.g., MBP, GST, SUMO).[3][12]
Protein Degradation Protease Activity: The host cell's proteases are degrading the target protein.Use protease-deficient host strains. Add protease inhibitors during cell lysis and purification.[10]
Protein Instability: The this compound protein itself is unstable.Optimize buffer conditions (pH, ionic strength). Work at low temperatures (4°C) during purification.
Low Purity After Purification Non-specific Binding: Contaminant proteins are binding to the purification resin.Optimize washing steps with varying concentrations of a competing agent (e.g., imidazole (B134444) for His-tags).[8]
Co-purification of Host Proteins: Host proteins are interacting with your target protein.Consider a multi-step purification strategy, combining different chromatography techniques (e.g., affinity, ion exchange, size exclusion).[6][8]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for this compound in E. coli
  • Transformation: Transform the this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Induction: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Expression: Cool the culture to the desired induction temperature (e.g., 18°C, 25°C, or 37°C). Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Harvesting: Continue to incubate with shaking for the desired time (e.g., 4 hours at 37°C, or overnight at 18°C). Harvest the cells by centrifugation.

  • Analysis: Resuspend a small aliquot of the cell pellet in SDS-PAGE loading buffer. Analyze the total cell protein by SDS-PAGE to check for expression of the this compound protein.

Protocol 2: Purification of His-tagged this compound from Inclusion Bodies
  • Cell Lysis: Resuspend the cell pellet from a larger culture in a lysis buffer containing a denaturant (e.g., 8 M urea (B33335) or 6 M guanidine-HCl). Lyse the cells by sonication or with a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet the insoluble material, which includes the inclusion bodies.

  • Solubilization: Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants. Resuspend the washed inclusion bodies in a buffer with a high concentration of denaturant.

  • Affinity Chromatography: Load the solubilized protein onto a nickel-NTA affinity column pre-equilibrated with the same denaturing buffer.

  • Washing: Wash the column extensively with a wash buffer containing the denaturant and a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound protein with an elution buffer containing a high concentration of imidazole.

  • Refolding: Refold the purified, denatured protein by rapidly diluting it into a refolding buffer or by dialysis against a series of buffers with decreasing concentrations of the denaturant. This step often requires significant optimization.

Visualizations

Epo Signaling Pathway

The binding of Erythropoietin (Epo) to its receptor (EpoR) on the cell surface triggers a cascade of intracellular signaling events.[14][15] This activation leads to the phosphorylation of Janus kinase 2 (JAK2), which in turn phosphorylates tyrosine residues on the EpoR.[14] These phosphorylated sites serve as docking points for various signaling molecules, including STAT5, which upon activation, dimerizes and translocates to the nucleus to regulate gene expression.[14][15] Other key pathways activated include the Ras-MAPK pathway, which is involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[14][15]

Epo_Signaling_Pathway cluster_membrane Cell Membrane EpoR EpoR JAK2 JAK2 EpoR->JAK2 STAT5 STAT5 EpoR->STAT5 Recruitment & Phosphorylation Ras Ras EpoR->Ras Activation PI3K PI3K EpoR->PI3K Activation Epo Epo Epo->EpoR Binding JAK2->EpoR JAK2->STAT5 Phosphorylation Nucleus Nucleus STAT5->Nucleus Dimerization & Translocation MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Differentiation Differentiation Nucleus->Differentiation

Figure 1. Simplified Epo signaling pathway.
General Experimental Workflow for this compound Expression

The process of producing a recombinant protein like this compound involves several key stages. It begins with the design and cloning of the gene into a suitable expression vector. This is followed by the transformation of the vector into a host organism. Small-scale expression trials are then conducted to optimize conditions such as temperature and inducer concentration. Once optimal conditions are determined, the process is scaled up for larger production. Finally, the cells are harvested, lysed, and the target protein is purified using various chromatography techniques.

Protein_Expression_Workflow A Gene Design & Cloning B Transformation into Host System A->B C Small-Scale Expression Trials B->C D Optimization of Expression Conditions C->D H Analysis & QC C->H Initial Analysis E Scale-Up Production D->E F Cell Harvest & Lysis E->F G Protein Purification F->G G->H I Final Product H->I

Figure 2. General workflow for recombinant protein expression.
Troubleshooting Logic for Low Protein Yield

When faced with low or no expression of your target protein, a systematic approach to troubleshooting is essential. The first step is to verify the integrity of your expression construct through sequencing. If the construct is correct, the next step is to analyze a total cell lysate by SDS-PAGE to determine if the protein is being expressed at all. If there is no expression, the issue may lie with transcription or translation, and optimizing codons or using a stronger promoter could help. If the protein is expressed but is found in the insoluble fraction, the focus should shift to optimizing solubility, for instance by lowering the expression temperature or co-expressing chaperones. If the protein is in the soluble fraction but the yield is low, the problem might be protein degradation, which can be addressed by using protease-deficient strains.

Troubleshooting_Logic rect_node rect_node start Low/No Protein Yield q1 Is the construct sequence correct? start->q1 a1_no Re-clone or sequence verify q1->a1_no No q2 Is the protein visible in total cell lysate? q1->q2 Yes a2_no Optimize codons, check promoter q2->a2_no No q3 Is the protein soluble? q2->q3 Yes a3_no Lower temperature, co-express chaperones q3->a3_no No a3_yes Check for degradation q3->a3_yes Yes

Figure 3. Troubleshooting decision tree for low protein yield.

References

Technical Support Center: Refining EpoY Cross-Linking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during EpoY cross-linking experiments. The focus is on refining the reaction time for optimal covalent conjugation.

I. Understanding the this compound Cross-Linking Reaction

This compound refers to a genetically encoded, epoxide-containing tyrosine unnatural amino acid. When incorporated into a protein of interest (the "binder" or "drug"), the epoxide group of this compound can act as a reactive "warhead." This warhead forms a stable covalent bond with nucleophilic residues (such as lysine, cysteine, histidine, or others) on a target protein. This technology allows for the creation of highly specific and irreversible protein-protein conjugates.

The cross-linking reaction is a proximity-induced reaction. The initial non-covalent binding between the binder protein and the target protein brings the this compound warhead into close proximity with a nucleophilic residue on the target's surface, facilitating the covalent reaction.

II. FAQs and Troubleshooting Guide

This section addresses common questions and problems that may arise when optimizing the this compound cross-linking reaction time.

Q1: My this compound cross-linking efficiency is low. What are the potential causes and how can I improve it?

A1: Low cross-linking efficiency is a common issue. Several factors could be at play:

  • Insufficient Incubation Time: The reaction may not have proceeded to completion. While some reactions can be fast, others may require longer incubation periods, even overnight.

  • Suboptimal pH: The reactivity of the target nucleophilic residue is pH-dependent. For example, the deprotonated form of a lysine's amine group or a cysteine's thiol group is more nucleophilic. Ensure your reaction buffer's pH is compatible with the target residue's pKa.

  • Incorrect Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target protein for reaction with the this compound warhead, thus reducing the efficiency of the desired cross-linking.

  • Steric Hindrance: The chosen site for this compound incorporation on the binder protein or the location of the target nucleophilic residue may be sterically hindered, preventing the necessary proximity for the reaction to occur.

  • Low Protein Concentrations: The law of mass action dictates that reaction rates are dependent on the concentration of reactants. If the concentrations of your binder and target proteins are too low, the cross-linking will be slow.

  • Inefficient this compound Incorporation: The expression and incorporation of the unnatural amino acid into the binder protein might be inefficient, resulting in a low proportion of active, this compound-containing protein.

Troubleshooting Steps:

  • Extend the Reaction Time: Try a time-course experiment, taking samples at various time points (e.g., 1, 4, 8, 16, and 24 hours) to determine the optimal incubation time.

  • Optimize Buffer Conditions: Switch to a non-nucleophilic buffer such as HEPES or phosphate-buffered saline (PBS). Perform a pH screen to find the optimal pH for your specific protein-protein interaction.

  • Increase Protein Concentrations: If possible, increase the concentrations of both the this compound-containing protein and the target protein.

  • Re-evaluate this compound Incorporation Site: If steric hindrance is suspected, consider redesigning your binder protein to place the this compound at a more accessible location.

  • Confirm this compound Incorporation: Use mass spectrometry to confirm the successful incorporation of this compound into your binder protein.

Q2: I am observing non-specific cross-linking or protein aggregation. How can I prevent this?

A2: Non-specific cross-linking and aggregation can obscure your results and make data interpretation difficult.

  • High this compound Reactivity: The epoxide warhead is inherently reactive and may react with nucleophiles on other proteins in your sample if the binder-target interaction is not specific enough.

  • Protein Instability: The reaction conditions (e.g., prolonged incubation, temperature, pH) might be causing your proteins to denature and aggregate.

  • Excessive Protein Concentrations: Very high protein concentrations can sometimes lead to non-specific interactions and aggregation.

Troubleshooting Steps:

  • Optimize Binder-Target Affinity: Ensure that the non-covalent interaction between your binder and target is strong and specific. This will favor the desired proximity-induced reaction over random collisions.

  • Include Additives: Consider adding stabilizing agents to your reaction buffer, such as glycerol, low concentrations of non-ionic detergents, or arginine.

  • Adjust Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote protein denaturation. Try performing the incubation at a lower temperature (e.g., 4°C) for a longer period.

  • Optimize Protein Concentrations: While higher concentrations can improve efficiency, excessively high concentrations might lead to aggregation. Try a range of concentrations to find the optimal balance.

Q3: How do I know if the cross-linking reaction has occurred?

A3: You can verify the formation of a covalent complex using several methods:

  • SDS-PAGE Analysis: The most straightforward method is to analyze the reaction mixture by SDS-PAGE. A new band corresponding to the molecular weight of the covalent complex (binder + target) should appear. This band should be resistant to boiling in SDS-PAGE loading buffer.

  • Western Blotting: If you have antibodies against either the binder or the target protein, you can use Western blotting to confirm the identity of the higher molecular weight band.

  • Mass Spectrometry: For definitive proof and to identify the exact site of cross-linking, you can analyze the complex by mass spectrometry.

III. Factors Influencing this compound Cross-Linking Reaction Time

The optimal reaction time is a critical parameter that needs to be determined empirically for each new binder-target pair. The table below summarizes the key factors that influence the kinetics of the this compound cross-linking reaction.

FactorEffect on Reaction TimeRationale
Protein Concentrations Higher concentrations generally lead to shorter reaction times.Increased frequency of molecular collisions between the binder and target proteins.
Temperature Higher temperatures generally lead to shorter reaction times.Provides more kinetic energy for the molecules to overcome the activation energy of the reaction. However, this must be balanced with protein stability.
pH The optimal pH depends on the target nucleophile's pKa. A pH that favors the deprotonated, more nucleophilic form of the target residue will shorten the reaction time.The nucleophilicity of amine and thiol groups is pH-dependent.
Binder-Target Affinity (Kd) Higher affinity (lower Kd) can lead to shorter effective reaction times.A strong non-covalent interaction increases the duration of proximity between the this compound warhead and the target nucleophile, increasing the probability of a covalent reaction.
Accessibility of Reaction Sites More accessible this compound and target nucleophile sites will result in shorter reaction times.Steric hindrance can significantly slow down or prevent the reaction.
Buffer Composition The presence of competing nucleophiles will increase the apparent reaction time for the desired cross-linking.Competing nucleophiles (e.g., Tris) will consume the this compound warhead in non-productive side reactions.

IV. Experimental Protocols

General Protocol for this compound Cross-Linking

This protocol is a starting point and should be optimized for your specific proteins of interest.

  • Protein Preparation:

    • Express and purify your binder protein with the genetically encoded this compound at the desired position. Confirm successful incorporation via mass spectrometry.

    • Purify your target protein.

    • Ensure both proteins are in a suitable, non-nucleophilic buffer (e.g., 1x PBS, pH 7.4 or HEPES buffer).

  • Cross-Linking Reaction:

    • In a microcentrifuge tube, mix the this compound-containing binder protein and the target protein at desired molar ratios (e.g., 1:1, 1:2, 2:1). The final concentrations should be optimized, but a starting point could be in the low micromolar range (e.g., 1-10 µM).

    • Incubate the reaction mixture at a specific temperature. For initial experiments, you can try room temperature or 37°C. If protein stability is a concern, incubate at 4°C.

    • Incubate for a set period. Based on published literature, an overnight (12-16 hours) incubation is often a good starting point to ensure the reaction goes to completion.

  • Analysis of Cross-Linking:

    • Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.

    • Boil the sample for 5-10 minutes at 95°C.

    • Analyze the sample by SDS-PAGE. As controls, run the binder and target proteins alone.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue) to visualize the protein bands. Look for a new, higher molecular weight band corresponding to the covalent complex.

Protocol for Optimizing Reaction Time
  • Set up the Reaction: Prepare a larger volume of the cross-linking reaction mixture as described above.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately add SDS-PAGE loading buffer to the aliquot to stop the reaction.

  • Analyze the Samples: Run all the time-point samples on the same SDS-PAGE gel.

  • Quantify the Results: Stain the gel and quantify the intensity of the cross-linked product band at each time point using densitometry software. This will allow you to determine the time required to reach the maximum yield.

V. Visualizations

Epo-EpoR Signaling Pathway

The binding of Erythropoietin (Epo) to its receptor (EpoR) on the cell surface triggers a cascade of intracellular signaling events that are crucial for the proliferation, differentiation, and survival of erythroid progenitor cells. The primary pathways activated are the JAK/STAT, PI3K/AKT, and MAPK pathways.

Epo_Signaling_Pathway cluster_outputs Epo Erythropoietin (Epo) EpoR Epo Receptor (EpoR) Dimer Epo->EpoR Binds JAK2 JAK2 EpoR->JAK2 Activates PI3K PI3K EpoR->PI3K Recruits Ras Ras EpoR->Ras Activates via adaptor proteins pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->EpoR Phosphorylates Receptor STAT5 STAT5 pJAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerizes Nucleus Nucleus STAT5_dimer->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT pAKT->Proliferation MAPK_cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_cascade Activates pERK p-ERK MAPK_cascade->pERK pERK->Proliferation

Caption: Epo-EpoR signaling cascade.

Experimental Workflow for Optimizing this compound Cross-Linking Time

This diagram outlines a logical workflow for systematically optimizing the reaction time for an this compound cross-linking experiment.

EpoY_Optimization_Workflow Start Start: Prepare Purified This compound-Binder and Target Proteins Setup_Reaction Set up Cross-Linking Reaction (Define Buffer, pH, Temp, Concentrations) Start->Setup_Reaction Time_Course Perform Time-Course Experiment (e.g., 0, 1, 4, 8, 16, 24 hours) Setup_Reaction->Time_Course Analysis Analyze Samples by SDS-PAGE Time_Course->Analysis Quantify Quantify Cross-Linked Product (Densitometry) Analysis->Quantify Decision Is Cross-Linking Yield Optimal? Quantify->Decision End End: Optimal Reaction Time Determined Decision->End Yes Troubleshoot Troubleshoot: - Adjust pH - Change Temperature - Vary Concentrations Decision->Troubleshoot No Troubleshoot->Setup_Reaction Re-optimize Conditions

Caption: Workflow for this compound cross-linking time optimization.

Technical Support Center: EpoY-Induced Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EpoY, a genetically encoded epoxide-bearing tyrosine. The primary challenge addressed is the management of protein aggregation induced by the reactive nature of the this compound residue.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues with protein aggregation during the expression, purification, and handling of this compound-containing proteins.

Problem: Low yield of soluble protein and visible precipitation after cell lysis.

This is often the first indication of significant protein aggregation. The high reactivity of the incorporated this compound residue can lead to covalent cross-linking between protein molecules, resulting in the formation of insoluble aggregates.

Possible Cause Suggested Solution Rationale Citation
High Protein Concentration 1. Increase lysis buffer volume.2. Perform purification steps with larger volumes to keep protein concentration low.High concentrations increase the probability of intermolecular reactions between this compound and reactive residues on other protein molecules.[1][2]
Sub-optimal Buffer pH 1. Determine the isoelectric point (pI) of your protein.2. Adjust the buffer pH to be at least 1 unit away from the pI.Proteins are least soluble at their pI. Shifting the pH increases the net charge, promoting repulsion between molecules and reducing aggregation.[1]
Incorrect Temperature 1. Perform all purification steps at 4°C.2. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C with a cryoprotectant like glycerol.Lower temperatures reduce the rate of chemical reactions, including the cross-linking reaction initiated by this compound. While many proteins are unstable at 4°C for extended periods, this is often the best compromise during purification.[1][2]
Oxidative Stress Add reducing agents like DTT or β-mercaptoethanol (BME) to your buffers.Cysteine residues are highly reactive with this compound's epoxide group. Keeping cysteines in a reduced state can prevent disulfide bond formation and decrease their nucleophilicity, potentially slowing the cross-linking reaction.[1][3]

Problem: Soluble protein aggregates detected during or after purification (e.g., by SEC, DLS).

Soluble aggregates are non-covalently or covalently linked oligomers that have not yet precipitated. They can compromise functional assays and structural studies.

Possible Cause Suggested Solution Rationale Citation
Buffer Composition 1. Screen different salt concentrations (e.g., 150 mM to 500 mM NaCl or KCl).2. Add stabilizing osmolytes (e.g., glycerol, sucrose, sorbitol).3. Include a mixture of arginine and glutamate.Ionic strength affects electrostatic interactions. Stabilizers can shift the equilibrium towards the natively folded state, while arginine/glutamate can mask hydrophobic patches and reduce non-specific interactions.[1][3][4]
This compound Reactivity 1. If possible, mutate surface-exposed, non-essential His or Cys residues.2. Conduct purification and experiments at a lower pH (if protein stability allows) to protonate histidine side chains, reducing their nucleophilicity.This compound's epoxide group reacts readily with nucleophilic side chains, particularly histidine and cysteine. Reducing the availability or reactivity of these residues can prevent covalent aggregation.[5]
Hydrophobic Interactions Add low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) or non-detergent sulfobetaines.These agents can help solubilize proteins by interacting with exposed hydrophobic patches that might otherwise lead to aggregation.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause protein aggregation?

A1: this compound is a genetically encoded unnatural amino acid, specifically an epoxide-bearing tyrosine. Its structure includes a reactive epoxide ring. This epoxide group can undergo a covalent reaction with nucleophilic amino acid side chains on the protein surface, such as those of histidine (His) and cysteine (Cys). This reaction forms a permanent, covalent bond between protein molecules, leading to aggregation.[5]

Q2: Which amino acids does this compound primarily react with?

A2: Experimental data shows that the epoxide group of this compound reacts most readily with the side chains of histidine and cysteine. Reactions with methionine, lysine, and arginine are also possible but occur at a much lower rate. Reactions with aspartate, glutamate, serine, and threonine are generally negligible.[5]

Q3: Can I prevent this compound-induced aggregation completely?

A3: Completely preventing the reaction may not be possible without compromising the intended function of the this compound residue (which is often for covalent targeting). However, you can significantly manage and reduce aggregation by optimizing experimental conditions. Key strategies include working at low protein concentrations, maintaining a suitable pH and temperature, and using buffer additives that enhance protein stability.[1][2]

Q4: How can I detect this compound-induced aggregation?

A4: Aggregation can be detected in several ways:

  • Visual Observation: Insoluble aggregates often cause visible turbidity or precipitation in the solution.[1]

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.[2]

  • Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles (aggregates) in a solution.[2]

  • SDS-PAGE: Covalently cross-linked aggregates will appear as higher molecular weight bands (dimers, trimers, etc.) on an SDS-PAGE gel, even under denaturing conditions.

Q5: My protein is intended for in-vivo studies. How can I ensure the this compound residue doesn't cause aggregation in a cellular environment?

A5: This is a significant challenge. The goal is to have the this compound react with its intended target, not with other proteins or itself. Strategies include:

  • Structural Analysis: Use protein modeling to place the this compound residue in a location where it is accessible to its target but less likely to react with residues on its own surface or on other highly abundant cellular proteins.

  • Expression Optimization: Lowering the expression temperature (e.g., to 18-25°C) in cellular expression systems can slow down both protein production and the rate of the this compound cross-linking reaction, giving the protein more time to fold correctly and reducing off-target reactions.[6][7]

Key Experimental Protocols

Protocol 1: Screening Buffer Additives to Reduce Aggregation

  • Prepare Stock Solutions: Create concentrated stock solutions of various additives (see table below).

  • Set up Screening Reactions: In a 96-well plate format, dilute your purified this compound-containing protein to a standard concentration (e.g., 0.5 mg/mL) in a base buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

  • Additives: Add different concentrations of each additive to the wells. Include a control with no additive.

  • Incubation: Incubate the plate under conditions that typically lead to aggregation (e.g., room temperature for several hours, or a freeze-thaw cycle).

  • Analysis: Measure the turbidity of each well using a plate reader at 340 nm or 600 nm. A lower reading indicates less aggregation.

  • Validation: Confirm the best conditions by analyzing the samples using DLS or SEC.

Table of Common Buffer Additives for Screening

Additive ClassExampleWorking ConcentrationMechanism of ActionCitation
Salts NaCl, KCl150 - 1000 mMModulates electrostatic interactions.[1]
Reducing Agents DTT, TCEP1 - 10 mMPrevents non-native disulfide bond formation.[3]
Sugars/Polyols Glycerol, Sucrose5 - 20% (v/v)Stabilizes native protein structure (kosmotropes).[3][4]
Amino Acids L-Arginine, L-Glutamate50 - 500 mMSuppresses aggregation by binding to charged/hydrophobic regions.[1]
Detergents Tween 20, CHAPS0.01 - 0.1% (v/v)Reduces hydrophobic interactions.[1][4]

Visualizations

Mechanism of this compound-Induced Dimerization

The following diagram illustrates the fundamental chemical reaction responsible for this compound-induced protein aggregation, where the epoxide ring of an this compound residue on one protein molecule is attacked by a nucleophilic histidine residue on a second molecule, forming a covalent dimer.

EpoY_Mechanism cluster_0 Protein A cluster_1 Protein B ProtA Protein A This compound This compound Residue (with Epoxide) Dimer Covalently-Linked Dimer This compound->Dimer Nucleophilic Attack ProtB Protein B His Histidine Residue (Nucleophile) His->Dimer

Caption: Covalent bond formation between this compound and a histidine residue.

Experimental Workflow for this compound Protein Production

This workflow outlines the key steps from expressing the this compound-containing protein to analyzing its aggregation state.

EpoY_Workflow A 1. Transformation (Plasmid for this compound-RS, tRNA, and Target Gene) B 2. Cell Culture (Growth in media with this compound amino acid) A->B C 3. Induction of Expression (e.g., IPTG at low temp, 18°C) B->C D 4. Cell Lysis (in optimized buffer) C->D E 5. Clarification (Centrifugation to pellet insoluble fraction) D->E F 6. Purification (e.g., Affinity Chromatography at 4°C) E->F Soluble Fraction H Insoluble Pellet (Check for target protein) E->H G 7. Analysis of Aggregation (SDS-PAGE, SEC, DLS) F->G

Caption: Workflow for expressing and purifying this compound-containing proteins.

Troubleshooting Logic for Protein Aggregation

This decision tree provides a logical path for troubleshooting aggregation issues.

Troubleshooting_Logic Start Aggregation Observed? Insoluble Mainly Insoluble (Post-Lysis Pellet) Start->Insoluble Yes Soluble Soluble Aggregates (Detected by SEC/DLS) Start->Soluble Yes TweakLysis Optimize Lysis: - Increase Buffer Volume - Lower Temperature (4°C) - Check pH Insoluble->TweakLysis TweakPurification Optimize Purification Buffer: - Screen Additives (Salt, Arginine) - Add Detergents Soluble->TweakPurification TweakExpression Optimize Expression: - Lower Temperature (18°C) - Reduce Inducer Conc. TweakLysis->TweakExpression If no improvement Mutate Protein Engineering: - Mutate surface His/Cys - Relocate this compound residue TweakPurification->Mutate If no improvement

Caption: Decision tree for addressing this compound-induced aggregation.

References

Validation & Comparative

A Researcher's Guide to Confirming EpoY-Target Covalent Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the formation of a covalent bond between a genetically encoded epoxide-containing tyrosine (EpoY) and its target protein is a critical step in validating this powerful technology. This guide provides a comparative overview of the primary biophysical techniques used for this purpose, complete with experimental considerations and data interpretation guidelines.

The genetic encoding of unnatural amino acids with reactive functionalities, such as this compound, has opened new avenues for creating highly specific and irreversible protein binders for therapeutic and research applications. The epoxide warhead of this compound is designed to react with nucleophilic residues on a target protein, forming a stable covalent bond. Verifying the formation and characterizing the nature of this bond is paramount. The principal methods employed for this confirmation are mass spectrometry, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages and provides complementary information, from confirming the mass shift of the covalent adduct to elucidating the precise atomic-level interactions.

Comparative Analysis of Key Techniques

The selection of a technique to confirm this compound-target covalent bond formation will depend on the specific experimental question, the available resources, and the stage of the research. Mass spectrometry is often the first method of choice due to its high throughput and sensitivity in confirming the covalent modification. X-ray crystallography provides the most detailed structural information, while NMR spectroscopy offers insights into the solution-state dynamics of the complex.

TechniqueInformation ProvidedResolutionThroughputSample ConsumptionKey AdvantagesLimitations
Mass Spectrometry Confirmation of covalent adduct formation, stoichiometry of binding, identification of modified residue(s).[1]Low (intact protein) to High (peptide mapping)HighLowHigh sensitivity, applicable to complex mixtures, provides precise mass information.[1]Does not provide 3D structural information of the complex.[1]
X-ray Crystallography High-resolution 3D structure of the covalent complex, precise bond layout, detailed protein-ligand interactions.[1][2]AtomicLowHighProvides unambiguous evidence of covalent bond formation and the binding mode.[1]Requires well-diffracting crystals, which can be challenging to obtain; the crystal structure is a static snapshot.
NMR Spectroscopy Confirmation of covalent bond formation, identification of the binding interface, information on protein dynamics and conformational changes upon binding.[1]Atomic (for smaller proteins)LowHighProvides information on the solution-state structure and dynamics; can detect weak and transient interactions.[2]Generally limited to smaller proteins (<50 kDa); requires isotope labeling for detailed analysis.[2]

Experimental Protocols and Workflows

Mass Spectrometry

Mass spectrometry is a cornerstone technique for validating covalent inhibitors.[1] It directly measures the mass of the protein before and after incubation with the this compound-containing molecule. An increase in mass corresponding to the molecular weight of the this compound-containing binder confirms the formation of a covalent adduct.

Workflow for this compound-Target Adduct Confirmation by Mass Spectrometry

cluster_0 Sample Preparation cluster_1 Intact Protein Analysis (Top-Down) cluster_2 Peptide Mapping (Bottom-Up) A Incubate target protein with This compound-containing binder B Quench reaction and remove excess unbound binder A->B C LC-MS analysis of the intact protein-adduct complex B->C F Proteolytic digestion of the protein-adduct complex (e.g., with trypsin) B->F D Deconvolution of mass spectrum to determine molecular weight C->D E Compare mass of modified vs. unmodified protein D->E G LC-MS/MS analysis of the resulting peptides F->G H Identify the modified peptide by observing a mass shift G->H I Sequence the modified peptide by MS/MS to pinpoint the modified residue H->I

Caption: Workflow for Mass Spectrometry Analysis.

Detailed Methodologies:

  • Intact Protein (Top-Down) Analysis:

    • Incubation: Incubate the purified target protein with the this compound-containing binder at a suitable molar ratio (e.g., 1:1 to 1:5) in a compatible buffer (e.g., PBS) for a specified time (e.g., 1-24 hours) at a controlled temperature (e.g., 4°C or room temperature).

    • Sample Cleanup: Remove excess unbound binder using a desalting column or buffer exchange spin column.

    • LC-MS Analysis: Analyze the intact protein-adduct complex using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the accurate molecular weight of the protein. A mass increase corresponding to the mass of the this compound binder confirms covalent modification.

  • Peptide Mapping (Bottom-Up) Analysis:

    • Incubation and Denaturation: Following incubation, denature the protein-adduct complex (e.g., with urea (B33335) or guanidinium (B1211019) chloride) and reduce and alkylate the cysteine residues.

    • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.

    • LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them using tandem mass spectrometry (MS/MS).

    • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. Look for a peptide with a mass shift corresponding to the mass of the this compound binder. The MS/MS fragmentation pattern of this modified peptide will reveal the specific amino acid residue that has been covalently modified.[1]

X-ray Crystallography

X-ray crystallography provides the most definitive and high-resolution structural evidence of covalent bond formation. By determining the three-dimensional structure of the this compound-target complex, it is possible to directly visualize the covalent linkage between the epoxide warhead and the target residue.

Workflow for X-ray Crystallography of an this compound-Target Complex

A Prepare a stable this compound-target covalent complex B Screen for crystallization conditions A->B C Grow high-quality crystals of the complex B->C D Collect X-ray diffraction data C->D E Solve the crystal structure D->E F Refine the atomic model E->F G Visualize and analyze the electron density map for the covalent bond F->G

Caption: X-ray Crystallography Workflow.

Detailed Methodologies:

  • Complex Formation and Purification: Form the covalent complex by incubating the target protein with the this compound-containing binder. Purify the complex to homogeneity using size-exclusion chromatography to remove any unbound protein or binder.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-ordered crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement if a structure of the target protein is available. Refine the atomic model against the experimental data.

  • Analysis: Carefully examine the electron density map in the region of the expected covalent modification. Unambiguous electron density connecting the this compound warhead to a specific residue on the target protein provides definitive proof of covalent bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. It can be used to confirm covalent bond formation and to map the binding interface.

Workflow for NMR Analysis of this compound-Target Covalent Binding

A Prepare an isotope-labeled (¹⁵N, ¹³C) sample of the target protein B Acquire a reference spectrum (e.g., ¹H-¹⁵N HSQC) of the free protein A->B C Incubate the labeled protein with the This compound-containing binder A->C E Compare the spectra of the free and modified protein B->E D Acquire a spectrum of the covalently modified protein C->D D->E F Analyze chemical shift perturbations to identify the binding site E->F G Use NOESY experiments to identify intermolecular contacts F->G

Caption: NMR Spectroscopy Workflow.

Detailed Methodologies:

  • Isotope Labeling: Express and purify the target protein with uniform ¹⁵N or ¹⁵N/¹³C labeling.

  • Reference Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free, labeled protein. Each peak in this spectrum corresponds to a specific amino acid residue in the protein backbone.

  • Complex Formation: Incubate the labeled protein with the this compound-containing binder to form the covalent complex.

  • Spectrum of the Complex: Acquire a ¹H-¹⁵N HSQC spectrum of the covalently modified protein.

  • Chemical Shift Perturbation (CSP) Analysis: Compare the spectra of the free and modified protein. Significant changes in the chemical shifts (positions) of specific peaks indicate that these residues are in or near the binding site.[3][4][5][6][7] The irreversible nature of the covalent bond will result in a final, stable set of perturbed peaks upon complete reaction.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For more detailed structural information, NOESY experiments can be performed to identify through-space contacts between the this compound-containing binder and the target protein, further confirming the binding mode.

Alternative and Complementary Techniques

While mass spectrometry, X-ray crystallography, and NMR are the primary methods for confirming covalent bond formation, other techniques can provide valuable complementary information.

  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein. The formation of a covalent bond often leads to an increase in the melting temperature (Tm) of the target protein, providing indirect evidence of binding and stabilization.

  • Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive probes to assess the functional state of enzymes. If the this compound-containing molecule targets the active site of an enzyme, ABPP can be used in a competitive format to demonstrate target engagement.

By employing a combination of these powerful techniques, researchers can confidently confirm and characterize the covalent bond formed between an this compound-containing molecule and its intended target, paving the way for the development of novel and highly specific therapeutics and research tools.

References

A Comparative Guide to Covalent Warheads: EpoY vs. Traditional Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Covalent Inhibitors

Covalent inhibitors are a class of therapeutic agents that form a stable, covalent bond with their biological target, often an enzyme or protein. This mechanism of action typically involves a two-step process: an initial non-covalent binding event to form a protein-inhibitor complex, followed by the formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.[1][2] This irreversible or long-lasting interaction can offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[3][4] However, the development of covalent drugs requires a careful balance; the warhead must be reactive enough to bind its intended target but not so reactive that it causes widespread, off-target modifications and potential toxicity.[2]

This guide provides a detailed comparison of EpoY (epoxide-containing tyrosine), a novel genetically encoded warhead, with other well-established covalent warheads used in drug discovery.

This compound: A Genetically Encoded Epoxide Warhead

This compound is a non-canonical amino acid containing a reactive epoxide functional group.[5] Its defining feature is that it can be genetically encoded and site-specifically incorporated into protein-based binders, such as nanobodies or Designed Ankyrin Repeat Proteins (DARPins).[5] This strategy transforms a high-affinity biologic into a covalent binder, leveraging the protein scaffold's exquisite specificity to deliver the reactive warhead directly to the target protein's surface.

Mechanism and Reactivity

The this compound warhead reacts via an SN2 nucleophilic attack on one of the epoxide's carbon atoms, leading to ring-opening and the formation of a stable covalent bond.[1][6] A key advantage of this compound is its broad reactivity profile. Unlike many traditional warheads that are highly selective for cysteine, this compound has been demonstrated to covalently bind to a wide range of nucleophilic residues, including histidine, lysine, glutamate, and cysteine.[5][7] This versatility significantly expands the scope of potential targets. The selectivity of this compound-containing protein drugs is primarily driven by proximity-induced reactivity; the epoxide is relatively stable until the protein binder places it in the immediate vicinity of a nucleophilic residue on the target, dramatically increasing the effective molarity and driving the reaction.[5]

General two-step mechanism of covalent inhibition.

Comparison with Common Covalent Warheads

The choice of a covalent warhead is a critical decision in drug design, influencing reactivity, selectivity, and overall safety profile. Below is a comparison of this compound with several widely used warheads.

Acrylamides (α,β-Unsaturated Carbonyls)

Acrylamides are the most common class of warheads used in approved covalent drugs, such as Ibrutinib and Osimertinib.[8]

  • Mechanism: They react with nucleophiles, primarily the thiol group of cysteine, via an irreversible Michael addition reaction.[9]

  • Reactivity & Selectivity: Acrylamides are considered relatively "soft" electrophiles. Their reactivity can be finely tuned through electronic modifications to the molecule, which helps in optimizing the balance between on-target activity and off-target effects.[8][10] Their selectivity is predominantly for cysteine, a potent but relatively rare nucleophile in the proteome.

  • Comparison to this compound: The primary differences are the delivery system and target scope. Acrylamides are incorporated into small molecules, whereas this compound is genetically encoded into large biologics. Furthermore, this compound's ability to target a wide array of residues contrasts sharply with the cysteine-centric reactivity of acrylamides.

Vinyl Sulfones

Vinyl sulfones are another class of Michael acceptors used as covalent warheads.

  • Mechanism: Like acrylamides, they react with cysteine residues through a Michael addition mechanism.

  • Reactivity & Selectivity: Vinyl sulfones are generally more reactive than their acrylamide (B121943) counterparts.[8] This heightened reactivity can lead to potent inhibition but may require more careful optimization to ensure target selectivity. Some strategies employ "pre-vinylsulfone" groups that are converted to the reactive warhead only in the presence of the target.[4]

  • Comparison to this compound: Similar to acrylamides, vinyl sulfones are used in small-molecule inhibitors and are largely specific for cysteine. They do not possess the broad residue reactivity or the protein-based delivery mechanism of this compound.

Epoxides (in Small Molecules)

This compound is an epoxide, but its application is distinct from traditional small-molecule epoxide drugs like the proteasome inhibitor Carfilzomib.

  • Mechanism: Small-molecule epoxides also react via SN2 ring-opening.[1] The inherent strain of the three-membered ring makes them effective electrophiles.[2]

  • Reactivity & Selectivity: Epoxides can react with a variety of nucleophiles, including cysteine and serine.[1][10] However, their reactivity can be a double-edged sword, leading to concerns about off-target reactions and potential inactivation by enzymes like epoxide hydrolases.[2] Selectivity is achieved through the non-covalent affinity of the molecular scaffold for the target's binding pocket.

  • Comparison to this compound: While the core chemistry is identical, the context is completely different. This compound is part of a large, highly specific protein binder, relying on proximity to drive a reaction with surface-exposed residues. Small-molecule epoxides must be designed to have their reactivity tamed until they are situated within a specific active site, a significant design challenge.

Comparison of covalent reaction mechanisms.

Comparative Data Summary

The following table summarizes the key characteristics of this compound and other major covalent warheads.

FeatureThis compound (in Biologics)AcrylamideVinyl SulfoneEpoxide (in Small Molecules)
Delivery System Genetically encoded in protein bindersSmall moleculeSmall moleculeSmall molecule
Mechanism SN2 Ring-OpeningMichael AdditionMichael AdditionSN2 Ring-Opening
Primary Target(s) His, Lys, Cys, Glu, Tyr, etc.[5]Cysteine[9]CysteineCysteine, Serine, Methionine[1][10]
Reactivity Profile Proximity-induced; tunableModerate; highly tunableHigh; tunableHigh; potential for off-targets
Key Advantage High specificity from binder; broad residue targetingWell-established; tunable reactivityHigh potencyCan target less common nucleophiles
Considerations Development of a biologicPotential for off-target cysteine modificationHigher intrinsic reactivity can be a challengeOff-target reactivity; metabolic stability[2]
Example Covalent KN035 (PD-L1 binder)[5]Ibrutinib, OsimertinibN/A (in clinical use)Carfilzomib, Fosfomycin[2][6]

Experimental Protocols for Evaluation

Evaluating the performance of a covalent inhibitor requires specialized assays to determine its potency, kinetics, and selectivity.

Kinetic Evaluation of Irreversible Inhibitors

The potency of irreversible inhibitors is best described by the second-order rate constant kinact/KI, which accounts for both the initial binding affinity (KI) and the maximal rate of covalent modification (kinact).[11]

Methodology Outline:

  • Reagent Preparation: Prepare solutions of the target enzyme, the covalent inhibitor at various concentrations, and the enzyme's substrate.

  • Incubation: Pre-incubate the enzyme with each concentration of the inhibitor for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes). A no-inhibitor control is run in parallel.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of the substrate.

  • Data Acquisition: Measure the initial reaction velocity (product formation over time) for each condition, typically using a spectrophotometer or fluorometer.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fitting this data to a hyperbolic equation allows for the determination of kinact and KI.

Chemoproteomic Profiling for Target Selectivity

Chemoproteomics provides a global, unbiased view of an inhibitor's selectivity across the entire proteome.[12][13] Methods like Covalent Inhibitor Target-site Identification (CITe-Id) directly identify the sites of covalent modification.[14]

Methodology Outline (CITe-Id Workflow):

  • Cell Treatment: Treat cultured cells with varying concentrations of the covalent inhibitor. A vehicle control (e.g., DMSO) is essential.

  • Affinity Probe Treatment: Lyse the cells and treat the proteome with an affinity-tagged version of the inhibitor (e.g., a desthiobiotin-tagged analog). This probe will bind to any target sites not already occupied by the test inhibitor.

  • Enrichment: Use streptavidin affinity chromatography to enrich (pull down) the proteins that have been labeled by the affinity probe.[15]

  • Proteomic Sample Preparation: On-bead digest the captured proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptide sequences and the specific sites of modification by the affinity probe.

  • Data Analysis: Quantify the abundance of each labeled peptide across the different treatment conditions. A decrease in the signal for a specific peptide in the inhibitor-treated sample compared to the control indicates competitive and dose-dependent engagement of the target by the test inhibitor.[12][14]

Chemoproteomic workflow for inhibitor selectivity profiling.

Conclusion

The field of covalent drug discovery continues to evolve, with novel warheads and strategies expanding the druggable proteome. Traditional warheads like acrylamides and vinyl sulfones remain mainstays for developing highly potent, cysteine-directed small-molecule inhibitors. Epoxides offer broader reactivity but require careful design to manage selectivity.

The this compound warhead represents a paradigm shift, merging the principles of covalent inhibition with the unparalleled specificity of protein-based therapeutics. By being genetically encoded into a binder, this compound's broad nucleophile reactivity is precisely controlled through proximity, enabling the creation of covalent biologics that can target a diverse array of amino acids on a protein surface. This approach holds significant promise for targeting proteins that have been challenging to address with conventional small-molecule strategies.

References

EpoY vs. Traditional Cysteine-Reactive Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cysteine reactivity within the proteome is crucial for understanding cellular signaling, identifying drug targets, and developing novel therapeutics. This guide provides a detailed comparison between a representative epoxide-based probe, herein referred to as EpoY, and traditional cysteine-reactive probes, with a focus on the widely used iodoacetamide (B48618) (IA). This comparison is based on available data for epoxide electrophiles and established knowledge of traditional probes, as a specific probe named "this compound" is not prominently documented in current scientific literature.

Executive Summary

Traditional cysteine-reactive probes, such as iodoacetamide, are characterized by their high reactivity, leading to broad labeling of accessible and nucleophilic cysteine residues. This makes them excellent tools for comprehensive profiling of the reactive cysteinome. In contrast, epoxide-based probes like this compound can be designed to offer greater selectivity. Their reactivity is often more tunable and can be influenced by the local protein environment, allowing for the development of probes that target specific classes of enzymes or even individual cysteine residues within a protein family. The choice between these probes depends on the specific research question, whether it is a broad screen of cysteine reactivity or a more targeted investigation of a particular protein or pathway.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance characteristics of this compound (representing a general epoxide-based probe) and traditional cysteine-reactive probes like iodoacetamide.

FeatureThis compound (Epoxide-based Probe)Traditional Probes (e.g., Iodoacetamide)
Reactive Group Epoxideα-haloacetamide (e.g., iodoacetamide), Maleimide
Reaction Mechanism Nucleophilic ring-opening (SN2)Nucleophilic substitution (SN2) or Michael addition
Reactivity Moderate to high; tunable by modifying the probe scaffold.High to very high; often regarded as a "gold standard" for cysteine labeling.
Selectivity Can be designed for higher selectivity towards specific cysteine microenvironments or enzyme families.[1][2] Potential for off-target reactions with other nucleophilic residues (e.g., histidine) has been noted in specific contexts.[3][4]Broadly reactive with accessible, nucleophilic cysteines.[5][6] Can exhibit off-target reactions with other nucleophiles at high concentrations or prolonged incubation times.
Cell Permeability Generally good, but can be modulated by the overall structure of the probe.[7][8][9]Good for many derivatives, enabling live-cell imaging and proteomics.
Applications Activity-based protein profiling (ABPP) of specific enzyme classes (e.g., cysteine proteases), targeted covalent inhibitor development.[2]Global profiling of cysteine reactivity (e.g., isoTOP-ABPP), mapping ligandable cysteines, identifying sites of post-translational modifications.[10][11][12][13]

Experimental Protocols

Key Experiment: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to identify the targets of a small molecule inhibitor by measuring its ability to compete with a broad-spectrum probe for binding to cysteine residues in the proteome.

1. Protocol for Traditional Cysteine-Reactive Probes (e.g., Iodoacetamide-alkyne)

This protocol is adapted from the widely used isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) method.[10][12][14]

  • Proteome Preparation:

    • Harvest cells and prepare lysate in a suitable buffer (e.g., PBS) by sonication or dounce homogenization on ice.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Inhibition:

    • Aliquot the proteome into two samples. To one, add the inhibitor of interest (e.g., dissolved in DMSO). To the other, add an equivalent volume of vehicle (e.g., DMSO).

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to its targets.

  • Probe Labeling:

    • To both samples, add a cysteine-reactive probe with a clickable handle, such as iodoacetamide-alkyne (IA-alkyne), to a final concentration of 100 µM.[12]

    • Incubate for 1 hour at room temperature to label the remaining accessible cysteines.

  • Click Chemistry:

    • To attach a reporter tag, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    • Add a solution containing an azide-tagged reporter (e.g., biotin-azide or a fluorescent dye-azide), copper(II) sulfate, a reducing agent (e.g., TCEP), and a copper chelating ligand (e.g., TBTA).

    • Incubate for 1 hour at room temperature.

  • Protein Enrichment and Digestion:

    • If a biotin (B1667282) tag was used, enrich the labeled proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-labeled proteins.

    • Perform on-bead tryptic digestion to release the labeled peptides.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by LC-MS/MS to identify the labeled cysteine residues and quantify the relative abundance of each peptide between the inhibitor-treated and vehicle-treated samples. A decrease in the signal for a particular cysteine-containing peptide in the inhibitor-treated sample indicates that the inhibitor has bound to that cysteine.

2. Protocol for this compound (Epoxide-based Probe)

This generalized protocol is based on the principles of using epoxide-based probes for targeted labeling.

  • Proteome Preparation:

    • Prepare cell or tissue lysates as described for the traditional probe protocol.

  • Probe Labeling:

    • Treat the proteome with the this compound probe. The optimal concentration and incubation time will depend on the specific reactivity of the this compound probe and should be determined empirically. For a targeted probe, a lower concentration may be sufficient.

  • Sample Processing for Analysis:

    • For Gel-Based Analysis: If the this compound probe contains a fluorescent tag, the labeled proteins can be directly visualized by SDS-PAGE and in-gel fluorescence scanning.

    • For Mass Spectrometry-Based Analysis: If the this compound probe contains a clickable handle, follow the click chemistry, enrichment, and digestion steps as outlined in the traditional probe protocol.

  • Data Analysis:

    • Analyze the data to identify the proteins and specific cysteine residues labeled by the this compound probe. In a competitive experiment, a decrease in labeling in the presence of an inhibitor would indicate target engagement.

Mandatory Visualization

Signaling Pathway: EGFR Signaling and Cysteine Oxidation

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation and is known to be modulated by the redox state of specific cysteine residues.[15][16][17] The following diagram illustrates how cysteine-reactive probes can be used to study this pathway.

Caption: EGFR signaling pathway with sites of cysteine modulation and probe targeting.

Experimental Workflow: Competitive ABPP

The following diagram outlines the general workflow for a competitive activity-based protein profiling experiment.

Competitive_ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis Proteome Cell/Tissue Lysate Inhibitor Test Inhibitor Proteome->Inhibitor Vehicle Vehicle (DMSO) Proteome->Vehicle Probe Cysteine Probe (e.g., IA-alkyne) Inhibitor->Probe Competition Vehicle->Probe Click Click Chemistry (Biotin-azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Workflow for competitive activity-based protein profiling (ABPP).

References

EpoY vs. Acrylamide Warheads: A Comparative Guide for Covalent Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a covalent warhead is a critical decision in the design of targeted therapies. While acrylamides have become a staple in the development of irreversible inhibitors, the emergence of novel warheads like the genetically encoded epoxide-containing tyrosine (EpoY) presents new opportunities and advantages. This guide provides an objective comparison of this compound and acrylamide (B121943) warheads, supported by available data and detailed experimental protocols for their evaluation.

Executive Summary

Acrylamide warheads are well-established, moderately reactive electrophiles that primarily target cysteine residues through a Michael addition mechanism. Their proven track record is evidenced by their presence in several FDA-approved drugs. However, concerns regarding off-target reactivity and potential for idiosyncratic toxicity persist. In contrast, this compound is a novel, genetically encoded warhead that offers the potential for broader targeting of various nucleophilic amino acid residues, not limited to cysteine. This versatility, combined with its stability, presents a promising alternative for developing next-generation covalent inhibitors with potentially improved selectivity and the ability to engage a wider range of targets.

Mechanism of Action

Acrylamide Warheads

Acrylamide warheads are α,β-unsaturated carbonyl compounds that react with nucleophilic residues, most commonly cysteine, via a Michael addition reaction. This reaction forms a stable, irreversible covalent bond.[1][2][3] The reactivity of the acrylamide can be tuned by modifying its substituents, but this can also influence its potential for off-target reactions.[4]

Acrylamide Warhead Mechanism of Action Acrylamide Acrylamide Warhead Non_Covalent_Complex Initial Non-Covalent Complex Formation Acrylamide->Non_Covalent_Complex Reversible Binding Cysteine Target Cysteine Residue Cysteine->Non_Covalent_Complex Michael_Addition Michael Addition (Nucleophilic Attack) Non_Covalent_Complex->Michael_Addition Covalent_Adduct Stable Irreversible Covalent Adduct Michael_Addition->Covalent_Adduct Irreversible Bond Formation

Caption: Mechanism of irreversible inhibition by an acrylamide warhead.

This compound (Epoxide-containing Tyrosine) Warhead

This compound is a genetically encoded unnatural amino acid containing a reactive epoxide group. This warhead can be incorporated into proteins or antibodies to create highly specific covalent binders. The epoxide moiety can react with a broader range of nucleophilic amino acid side chains, including cysteine, histidine, lysine, and others, through a nucleophilic ring-opening reaction.[5][6][7] This versatility allows for the targeting of proteins that may lack an accessible cysteine residue.

This compound Warhead Mechanism of Action This compound This compound Warhead (Genetically Encoded) Proximity_Induced_Binding Proximity-Induced Binding This compound->Proximity_Induced_Binding Nucleophile Target Nucleophilic Residue (Cys, His, Lys, etc.) Nucleophile->Proximity_Induced_Binding Ring_Opening Nucleophilic Ring-Opening Proximity_Induced_Binding->Ring_Opening Covalent_Adduct Stable Covalent Adduct Ring_Opening->Covalent_Adduct Covalent Bond Formation

Caption: Mechanism of covalent targeting by the this compound warhead.

Comparative Performance Data

Direct, head-to-head comparative experimental data for this compound and acrylamide warheads is not yet extensively available in the public domain. The following tables summarize the known characteristics of each warhead based on existing, independent studies. A proposed experimental workflow for direct comparison is provided in the subsequent section.

Table 1: General Characteristics
FeatureThis compound WarheadAcrylamide Warhead
Mechanism Nucleophilic ring-opening of epoxideMichael addition
Primary Target Residues Cysteine, Histidine, Lysine, and other nucleophiles[5][6][7]Primarily Cysteine[1][2]
Reversibility IrreversibleIrreversible
Mode of Incorporation Genetic encoding into proteins/antibodiesChemical synthesis into small molecules
Known Advantages Broader targeting scope, high specificity due to protein scaffold, potential for lower off-target effects.[5][6]Well-established, synthetically accessible, proven clinical efficacy.[2][8]
Known Disadvantages Newer technology, requires protein engineering expertise.Potential for off-target reactivity and associated toxicity.[3]
Table 2: Reactivity and Selectivity Profile (Qualitative)
ParameterThis compound WarheadAcrylamide Warhead
Intrinsic Reactivity Tunable, generally stable until in proximity to the target.[6]Moderately reactive, can be tuned by substitution.[4]
Selectivity Potentially very high due to the specificity of the protein scaffold it is incorporated into.[5]Dependent on both the warhead's intrinsic reactivity and the non-covalent interactions of the guiding scaffold.[8]
Off-Target Profile Hypothesized to be low due to proximity-induced reactivity.[6]Can exhibit off-target binding to other cysteine-containing proteins.[3]

Proposed Experimental Protocols for Direct Comparison

To provide a rigorous, direct comparison of this compound and acrylamide warheads, a series of well-defined experiments are necessary. The following protocols outline key assays for evaluating their performance.

Experiment 1: Determination of Reaction Kinetics

Objective: To quantify and compare the rate of covalent bond formation of an this compound-containing protein and a small molecule with an acrylamide warhead against a common target protein.

Methodology:

  • Protein Expression and Purification: Express and purify the target protein and the this compound-containing binder protein.

  • Small Molecule Synthesis: Synthesize the small molecule inhibitor containing the acrylamide warhead.

  • Kinetic Assay:

    • Utilize a suitable assay to monitor the activity of the target protein over time (e.g., fluorescence-based, luminescence-based, or mass spectrometry-based).

    • Incubate the target protein with varying concentrations of the this compound-binder or the acrylamide inhibitor.

    • Measure the rate of target inhibition at different time points.

  • Data Analysis:

    • Determine the second-order rate constant (kinact/KI) for both inhibitors. This value represents the efficiency of covalent modification.

    • Compare the kinact/KI values to assess the relative reactivity of the two warheads in the context of their respective scaffolds.

Workflow for Reaction Kinetics Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Target_Prep Express & Purify Target Protein Incubation Incubate Target with Inhibitor (Varying Conc.) Target_Prep->Incubation EpoY_Prep Express & Purify This compound-Binder EpoY_Prep->Incubation Acrylamide_Prep Synthesize Acrylamide Inhibitor Acrylamide_Prep->Incubation Measurement Measure Target Activity Over Time Incubation->Measurement Rate_Constant Determine kinact/KI Measurement->Rate_Constant Comparison Compare Reactivity Rate_Constant->Comparison

Caption: Experimental workflow for comparing the reaction kinetics.

Experiment 2: Proteome-Wide Selectivity Profiling

Objective: To compare the off-target profiles of the this compound-binder and the acrylamide inhibitor across the entire proteome.

Methodology:

  • Cell Lysate Preparation: Prepare cell lysates from a relevant cell line.

  • Inhibitor Treatment: Treat the cell lysates with the this compound-binder and the acrylamide inhibitor at a concentration sufficient to engage the intended target.

  • Affinity-Based Protein Profiling (ABPP):

    • For the acrylamide inhibitor, a clickable alkyne or azide (B81097) handle can be incorporated into its structure. After treatment, a reporter tag (e.g., biotin (B1667282) or a fluorophore) is attached via click chemistry.

    • For the this compound-binder, it can be directly conjugated with a reporter tag if a suitable site is available, or a secondary detection method (e.g., anti-tag antibody) can be used.

  • Enrichment and Identification:

    • Enrich the covalently modified proteins using streptavidin beads (for biotin-tagged inhibitors).

    • Digest the enriched proteins into peptides.

    • Identify the modified proteins and the specific sites of modification using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the number and identity of off-target proteins for both inhibitors.

    • Quantify the extent of modification for on-target versus off-target proteins.

Workflow for Selectivity Profiling Cell_Lysate Prepare Cell Lysate Treatment Treat with this compound-Binder or Acrylamide Inhibitor Cell_Lysate->Treatment ABPP Affinity-Based Protein Profiling Treatment->ABPP Enrichment Enrich Covalently Modified Proteins ABPP->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Analysis Identify Off-Targets & Quantify Modification LC_MS->Analysis

Caption: Experimental workflow for proteome-wide selectivity profiling.

Conclusion

The choice between this compound and acrylamide warheads will depend on the specific therapeutic goal and the nature of the target protein. Acrylamides remain a powerful and well-understood tool for targeting cysteine residues. However, for targets lacking a suitably positioned cysteine or for applications demanding exceptional selectivity, the this compound warhead presents a compelling alternative. Its ability to be genetically encoded into highly specific protein binders and its broader reactivity profile open up new avenues for the development of precision covalent therapeutics. The proposed experimental framework provides a basis for the direct and quantitative comparison of these and other emerging covalent warheads, enabling a more informed selection process in drug discovery and development.

References

A Comparative Guide to the Structural Analysis of Erythropoietin Receptor (EpoR) Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and functional characteristics of key protein complexes involving the Erythropoietin Receptor (EpoR). Understanding these interactions is critical for the development of novel therapeutics targeting hematological disorders and other diseases where EpoR signaling is implicated.

Introduction to EpoR Signaling

The Erythropoietin Receptor (EpoR) is a member of the type I cytokine receptor superfamily, playing a pivotal role in the regulation of erythropoiesis—the production of red blood cells.[1][2] Upon binding its ligand, erythropoietin (Epo), the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways that control cell proliferation, differentiation, and survival.[1][3] The primary signaling cascade is initiated by the Janus kinase 2 (JAK2), which is constitutively associated with the intracellular domain of EpoR.[1] Activation of JAK2 leads to the phosphorylation of tyrosine residues on both JAK2 itself and the EpoR, creating docking sites for various downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][4]

Comparison of EpoR-Protein Complexes

The following table summarizes the key structural and biophysical parameters of EpoR in complex with its primary binding partners.

Interacting ProteinPDB IDResolutionStoichiometry (EpoR:Protein)Key Interacting DomainsBinding Affinity (Kd)
Erythropoietin (Epo) 1EER1.9 Å2:1EpoR Extracellular Domain : Epo Helices A, B, C, DSite 1: ~1 nM, Site 2: ~1 µM
Janus Kinase 2 (JAK2) Model-basedN/A2:2EpoR Cytoplasmic Domain (Box1/Box2 motifs) : JAK2 FERM and SH2-like domainsNot explicitly quantified
STAT5 Model-basedN/A2:2 (recruitment)Phosphorylated EpoR Cytoplasmic Tyrosines (e.g., Y343) : STAT5 SH2 DomainNot explicitly quantified
Lyn Kinase N/AN/ANot explicitly definedPhosphorylated EpoR Cytoplasmic Tyrosines (e.g., Y464, Y479) : Lyn SH2 DomainNot explicitly quantified
SHP-1 (PTPN6) N/AN/ANot explicitly definedPhosphorylated EpoR Cytoplasmic Tyrosines : SHP-1 SH2 DomainsNot explicitly quantified

Signaling Pathway and Experimental Workflow

To elucidate the structural and functional aspects of EpoR-protein interactions, a series of experiments are typically performed. The following diagrams illustrate the EpoR signaling cascade and a general experimental workflow for its structural analysis.

EpoR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epo Epo EpoR EpoR Dimer Epo->EpoR Binding & Conformational Change JAK2 JAK2 EpoR->JAK2 Activation STAT5 STAT5 EpoR->STAT5 JAK2->EpoR Phosphorylation JAK2->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization Gene Target Gene Transcription STAT5_dimer->Gene Translocation & Gene Regulation SHP1 SHP-1 SHP1->EpoR Dephosphorylation (Negative Regulation) Lyn Lyn Lyn->EpoR Association Lyn->STAT5 Phosphorylation

Caption: EpoR Signaling Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Structural & Functional Analysis cluster_data Data Interpretation gene_synthesis Gene Synthesis & Cloning protein_expression Protein Expression (e.g., E. coli, Insect Cells) gene_synthesis->protein_expression protein_purification Protein Purification (e.g., Affinity, Size Exclusion Chromatography) protein_expression->protein_purification crystallography X-ray Crystallography protein_purification->crystallography cryoem Cryo-Electron Microscopy protein_purification->cryoem nmr NMR Spectroscopy protein_purification->nmr spr Surface Plasmon Resonance (Binding Kinetics) protein_purification->spr functional_assays Cell-based Functional Assays protein_purification->functional_assays structure_determination Structure Determination & Refinement crystallography->structure_determination cryoem->structure_determination nmr->structure_determination data_analysis Biophysical Data Analysis spr->data_analysis functional_assays->data_analysis model_building Molecular Modeling structure_determination->model_building model_building->data_analysis

Caption: Experimental Workflow for Structural Analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used in the structural analysis of EpoR-protein complexes.

Protein Expression and Purification
  • Construct Design: The extracellular domain of human EpoR (residues 1-250) and the full-length human Epo are typically cloned into expression vectors with affinity tags (e.g., His-tag, GST-tag) for purification. For intracellular partners like JAK2, STAT5, and Lyn, relevant domains (e.g., SH2 domains) are often expressed.

  • Expression System: Escherichia coli is commonly used for expressing non-glycosylated protein domains. For full-length, glycosylated Epo and the EpoR extracellular domain, mammalian (e.g., HEK293) or insect cell (e.g., Sf9) expression systems are preferred.

  • Purification: Proteins are purified from cell lysates using a combination of chromatography techniques. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is used as an initial capture step, followed by size-exclusion chromatography to obtain a homogenous protein sample.

X-ray Crystallography
  • Crystallization: Purified EpoR-Epo complex is concentrated to 5-10 mg/mL and subjected to vapor diffusion crystallization screening with various precipitants, buffers, and additives.

  • Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

  • Structure Determination: The structure is solved by molecular replacement using a known homologous structure or by experimental phasing methods. The model is then built and refined against the diffraction data. The crystal structure of the human EpoR extracellular domain in complex with Epo was determined at a resolution of 1.9 Å.[1]

In Vitro Binding Assays (e.g., Surface Plasmon Resonance - SPR)
  • Immobilization: One protein (e.g., EpoR) is immobilized on a sensor chip.

  • Analyte Injection: The interacting partner (e.g., Epo) is injected at various concentrations over the chip surface.

  • Data Analysis: The binding kinetics (association and dissociation rates) are measured in real-time, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.

Co-immunoprecipitation and Western Blotting
  • Cell Lysis: Cells expressing the proteins of interest are lysed to release cellular proteins.

  • Immunoprecipitation: An antibody specific to one of the proteins in the putative complex (e.g., EpoR) is used to pull down the protein and its binding partners from the lysate.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other potential members of the complex (e.g., JAK2, STAT5) to confirm the interaction.

Conclusion

The structural and functional understanding of EpoR-protein complexes is paramount for the rational design of therapeutics. The high-resolution structure of the EpoR-Epo complex provides a solid foundation for developing Epo mimetics. While high-resolution structures of the intracellular signaling complexes remain a challenge, ongoing research using cryo-EM and advanced modeling techniques continues to shed light on the dynamic nature of EpoR-mediated signal transduction. This comparative guide serves as a valuable resource for researchers aiming to further unravel the complexities of this vital signaling pathway.

References

Unmasking EpoY: A Potent Tool for Probing Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed kinetic characterization of EpoY, an irreversible inhibitor of tubulin tyrosine carboxypeptidase (TCP), reveals its high potency and specificity, positioning it as a valuable research tool for investigating the intricate cellular roles of microtubule detyrosination. This guide provides a comparative analysis of this compound's reactivity against other known TCP inhibitors, supported by experimental data and detailed protocols for researchers in cell biology and drug development.

Microtubules, the dynamic filaments of the cytoskeleton, are subject to a variety of post-translational modifications that fine-tune their functions in cell division, intracellular transport, and neuronal processes. One such critical modification is the reversible removal of a C-terminal tyrosine residue from α-tubulin, a process catalyzed by the tubulin tyrosine carboxypeptidase (TCP) complex. The key enzymatic players in this process are the vasohibins (VASH1 and VASH2) in complex with the small vasohibin-binding protein (SVBP). Dysregulation of this "detyrosination" cycle has been implicated in cancer and cardiomyopathies.

This compound, a small molecule inhibitor, has emerged as a powerful tool to dissect the mechanisms and consequences of microtubule detyrosination. This guide offers an in-depth look at the kinetic profile of this compound and compares its performance with other molecules reported to inhibit TCP activity.

Kinetic Profile of this compound: A Suicide Inhibitor

This compound, with the chemical name (2S,3S)-3-[[[(1S)-1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]carbonyl]-2-oxiranecarboxylic acid 2-ethyl ester, acts as a highly specific, irreversible inhibitor of the VASH1/SVBP complex. It functions as a "suicide inhibitor" by mimicking the C-terminal tyrosine of α-tubulin, the natural substrate of TCP. This targeted mechanism of action leads to the permanent inactivation of the enzyme.

Experimental data indicates that this compound potently inhibits the VASH1-SVBP complex with an IC50 value of approximately 500 nM. In vitro assays have demonstrated that this compound completely blocks the detyrosination of tubulin by the purified VASH1-SVBP complex. The high specificity of this compound is a key advantage, as it shows no inhibitory effect on other carboxypeptidases, such as carboxypeptidase A, in similar assays.[1] The crystal structure of the VASH1-SVBP complex bound to this compound (PDB ID: 6J7B) provides a detailed molecular understanding of this specific interaction, revealing how the inhibitor occupies the active site of the enzyme.[2]

The irreversible nature of this compound's binding offers a distinct advantage in experimental settings, allowing for a sustained and complete inhibition of TCP activity, which is crucial for studying the long-term cellular effects of blocked detyrosination.

Comparative Analysis of TCP Inhibitors

While this compound stands out for its specificity and potency, other compounds have been investigated for their ability to inhibit tubulin detyrosination. A comparative overview is presented below:

InhibitorMechanism of ActionPotency (IC50/Ki)SpecificityNotes
This compound Irreversible (Suicide Inhibitor)~500 nM (IC50)High for VASH1/SVBPWell-characterized, specific tool for studying TCP.
Parthenolide Covalent modification of tubulinVariableLowInitially reported as a TCP inhibitor, but later studies suggest it acts indirectly by modifying tubulin itself, leading to microtubule destabilization.[1][3][4]
N-carbobenzoxy dipeptides (Z-Glu-Tyr, Z-Glu-Phe) Competitive Inhibition (presumed)Not explicitly determinedModerateShowed the greatest inhibitory effects on TCP activity among several dipeptides tested, but also inhibit other carboxypeptidases.[5]
Endogenous Macromolecules (RNA, Proteoglycans) Not fully characterizedNot applicableBroadFound to inhibit TCP activity in brain extracts, suggesting a potential physiological regulation mechanism.[6]

Table 1: Comparison of Tubulin Tyrosine Carboxypeptidase (TCP) Inhibitors. This table summarizes the key characteristics of this compound and other compounds known to affect TCP activity.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

In Vitro Tubulin Detyrosination Assay

This assay is designed to measure the enzymatic activity of the VASH1-SVBP complex and assess the inhibitory potential of compounds like this compound.

Materials:

  • Purified VASH1-SVBP complex

  • Purified HeLa tubulin

  • BRB80 buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • SDS-PAGE sample buffer

  • Primary antibodies: anti-detyrosinated α-tubulin, anti-α-tubulin

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Prepare reaction mixtures in BRB80 buffer containing 1 µM purified HeLa tubulin and 1 µM VASH1-SVBP complex.

  • For inhibitor testing, pre-incubate the VASH1-SVBP complex with varying concentrations of the inhibitor (e.g., 1, 5, 25 µM this compound) or DMSO (vehicle control) for 10 minutes at room temperature.[7]

  • Initiate the detyrosination reaction by adding the tubulin substrate to the enzyme-inhibitor mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 15 minutes to 1 hour).[1][7]

  • Stop the reactions by adding SDS-PAGE sample buffer and boiling for 3 minutes.

  • Analyze the samples by SDS-PAGE and immunoblotting using antibodies against detyrosinated α-tubulin and total α-tubulin to determine the extent of the reaction and inhibition.

Cell-Based Assay for TCP Activity

This assay allows for the evaluation of TCP inhibitors in a cellular context.

Materials:

  • Cultured cells (e.g., U2OS)

  • Cell culture medium and supplements

  • Inhibitor of interest (e.g., this compound)

  • Lysis buffer

  • Primary and secondary antibodies for immunoblotting

Protocol:

  • Plate cells and allow them to adhere and grow.

  • Treat the cells with the inhibitor at various concentrations and for different time points (e.g., 10 or 20 µM this compound for 1, 2, or 4 hours).[1]

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration to ensure equal loading.

  • Analyze the levels of detyrosinated α-tubulin and total α-tubulin in the cell lysates by immunoblotting. A decrease in the detyrosinated tubulin signal indicates inhibition of TCP activity.

Visualizing the Logic of TCP Inhibition

To illustrate the mechanism of this compound and its comparison with other inhibitors, the following diagrams are provided.

EpoY_Mechanism cluster_enzyme VASH1/SVBP (TCP) Active Site cluster_substrate Substrate/Inhibitor TCP Active Site Catalytic Residues Product Product TCP:f0->Product Detyrosinated Tubulin Tubulin α-Tubulin C-terminus (with Tyrosine) Tubulin->TCP:f0 Binds and is cleaved This compound This compound (Tyrosine Mimic) This compound->TCP:f1 Binds and forms covalent bond (Irreversible)

Caption: Mechanism of this compound as a suicide inhibitor of TCP.

Inhibitor_Comparison cluster_inhibitors Inhibitors TCP_Activity Tubulin Detyrosination This compound This compound This compound->TCP_Activity Direct & Irreversible Inhibition Parthenolide Parthenolide Tubulin Tubulin Parthenolide->Tubulin Covalent Modification Z_Dipeptides Z_Dipeptides Z_Dipeptides->TCP_Activity Direct & Reversible Inhibition Tubulin->TCP_Activity Substrate

Caption: Comparison of TCP inhibitor mechanisms.

References

Safety Operating Guide

Essential Safety and Handling Protocols for EpoY

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with EpoY. Adherence to these protocols is essential to ensure a safe laboratory environment and prevent contamination.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound in various laboratory settings. Consistent and correct use of this equipment is the first line of defense against exposure.

Equipment Specification Purpose
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields or goggles. A face shield is required when handling large quantities or if there is a splash hazard.Protects eyes and face from dust, powders, and splashes.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Prevents skin contact with this compound.
Skin and Body Protection Laboratory coat. Additional protection such as an apron may be necessary for large quantities.Protects skin and clothing from contamination.
Respiratory Protection Use a NIOSH-approved N95 respirator if ventilation is inadequate or when handling fine powders that may become airborne.Prevents inhalation of this compound dust.

This compound Handling and Spill Response Workflow

Proper handling and a clear spill response plan are crucial for laboratory safety. The following workflow outlines the necessary steps for routine handling and emergency spill containment.

G cluster_handling Routine this compound Handling cluster_spill This compound Spill Response prep 1. Don Required PPE weigh 2. Weigh this compound in Ventilated Area prep->weigh dissolve 3. Dissolve/Use in Experiment weigh->dissolve store 4. Store in Tightly Sealed Container dissolve->store end_handling Procedure Complete store->end_handling evacuate 1. Evacuate Immediate Area notify 2. Notify Lab Supervisor evacuate->notify ppe_spill 3. Don Spill-Specific PPE notify->ppe_spill contain 4. Contain Spill with Absorbent Material ppe_spill->contain collect 5. Collect and Place in Waste Container contain->collect clean 6. Clean and Decontaminate Area collect->clean clean->end_handling start Start handling_node Handling this compound start->handling_node handling_node->prep spill_node This compound Spill Occurs handling_node->spill_node spill_node->evacuate G cluster_0 Hazard Mitigation Strategy for this compound cluster_1 Examples engineering Engineering Controls (Most Effective) administrative Administrative Controls engineering->administrative reduces reliance on eng_ex Fume Hood Ventilated Enclosure engineering->eng_ex ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe complements adm_ex Standard Operating Procedures (SOPs) Safety Training administrative->adm_ex ppe_ex Gloves Safety Goggles Lab Coat ppe->ppe_ex

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.